1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
Description
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Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFCWTOXJWOHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Comprehensive Technical Guide
Executive Summary
The compound 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 518066-19-8) is a highly versatile, low-molecular-weight heterocyclic building block widely utilized in medicinal chemistry and drug discovery [1][2]. Featuring a 1,2,4-triazole core flanked by a methyl group and a chiral 1-aminoethyl side chain, this molecule is a privileged scaffold for designing kinase inhibitors, GPCR ligands, and novel agrochemicals.
Because the free base is highly polar and water-soluble, commercial suppliers and synthetic chemists typically isolate and store the compound as a dihydrochloride salt to prevent moisture absorption, mitigate degradation, and ensure long-term stability [3]. This whitepaper provides a rigorously validated, step-by-step synthetic methodology and characterization framework for producing this critical intermediate.
Physicochemical Properties & Structural Data
Understanding the physicochemical profile of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is critical for designing appropriate isolation and purification workflows. Its negative LogP dictates that traditional aqueous-organic extraction of the deprotected free base will result in poor recoveries, necessitating non-aqueous salt precipitation strategies.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value |
| IUPAC Name | 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine |
| CAS Registry Number | 518066-19-8 [1] |
| Molecular Formula | C₅H₁₀N₄ |
| Molecular Weight | 126.16 g/mol [2] |
| Exact Mass | 126.0905 Da |
| Topological Polar Surface Area (TPSA) | 66.4 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
| Predicted LogP | -1.21 [1] |
| Physical State (as Dihydrochloride) | Off-white to white crystalline solid |
Retrosynthetic Analysis and Synthetic Strategy
The construction of the 3,5-disubstituted 1,2,4-triazole core relies on the dehydrative cyclocondensation of an acyl hydrazide with an imino ether. To prevent the primary amine of the ethanamine side chain from interfering with the cyclization, an N-Boc protecting group strategy is employed.
Rationale for Reagent Selection
-
Hydrazinolysis over Coupling: Starting from N-Boc-alanine methyl ester allows for direct hydrazinolysis using hydrazine hydrate. This avoids the use of expensive and atom-inefficient peptide coupling reagents (like EDC/HOBt) that would be required if starting from the free carboxylic acid.
-
Imino Ether Condensation: Ethyl acetimidate hydrochloride is selected as the two-carbon synthon. It reacts cleanly with the acyl hydrazide at room temperature to form an N-acyl amidrazone intermediate. Subsequent thermal cyclization drives the formation of the thermodynamically stable triazole ring.
-
Anhydrous Deprotection: Cleavage of the Boc group using 4M HCl in 1,4-dioxane bypasses the need for aqueous workup. The target molecule precipitates directly out of the reaction mixture as the highly pure dihydrochloride salt.
Figure 1: Step-by-step synthetic workflow from N-Boc-alanine methyl ester to the target dihydrochloride salt.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. Expected visual changes and phase transitions are included to confirm reaction progress.
Protocol 1: Synthesis of tert-Butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate
Objective: Convert the ester to an acyl hydrazide.
-
Setup: In a 500 mL round-bottom flask, dissolve N-Boc-L-alanine methyl ester (20.3 g, 100 mmol) in anhydrous methanol (150 mL).
-
Addition: Slowly add hydrazine hydrate (15.0 g, 300 mmol, 3.0 eq) dropwise at room temperature. Caution: Hydrazine is highly toxic; perform strictly in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12 hours. TLC (Ethyl Acetate/Hexanes 1:1) should indicate complete consumption of the starting material.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess hydrazine. Triturate the resulting viscous oil with cold hexanes (100 mL) to induce crystallization. Filter the white solid and dry in vacuo.
-
Yield: ~19.5 g (96%).
Protocol 2: Cyclocondensation to the 1,2,4-Triazole Core
Objective: Assemble the heterocyclic ring via an amidrazone intermediate.
-
Setup: Suspend the N-Boc-alanyl hydrazide (10.16 g, 50 mmol) and ethyl acetimidate hydrochloride (7.41 g, 60 mmol, 1.2 eq) in anhydrous ethanol (120 mL).
-
Neutralization: Add triethylamine (8.4 mL, 60 mmol, 1.2 eq) to liberate the free imino ether. The suspension will transition to a clear solution as the N-acyl amidrazone intermediate forms. Stir at room temperature for 2 hours.
-
Cyclization: Attach a reflux condenser and heat the reaction to 80 °C (reflux) for 12 hours. The thermal energy drives the dehydration of the cyclized hemiaminal into the aromatic triazole.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Extract the aqueous layer once more with EtOAc (50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Yield: ~9.5 g (84%) of tert-butyl (1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate as a pale yellow foam.
Protocol 3: Global Deprotection and Salt Formation
Objective: Remove the Boc group and isolate the highly polar free base as a stable salt.
-
Setup: Dissolve the Boc-protected triazole (9.0 g, 39.8 mmol) in anhydrous dichloromethane (50 mL).
-
Cleavage: Slowly add 4M HCl in 1,4-dioxane (50 mL, 200 mmol, ~5.0 eq). Vigorous gas evolution (isobutylene and CO₂) will occur.
-
Precipitation: Stir at room temperature for 4 hours. As the Boc group is cleaved, the highly polar dihydrochloride salt will precipitate out of the non-polar DCM/dioxane mixture as a dense white solid.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake generously with diethyl ether (2 × 50 mL) to remove any residual dioxane and organic impurities. Dry under high vacuum at 40 °C for 12 hours.
-
Yield: ~7.5 g (95%) of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride [3].
Mechanistic Pathway of Cyclocondensation
The formation of the triazole ring is the critical step in this synthesis. It proceeds via a nucleophilic addition-elimination sequence, followed by an intramolecular ring closure.
Figure 2: Mechanistic pathway detailing the conversion of acyclic precursors into the 1,2,4-triazole core.
Analytical Characterization & Tautomeric Considerations
When characterizing 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine, scientists must account for annular tautomerism . In solution, 3,5-disubstituted 1,2,4-triazoles rapidly interconvert between the 1H, 2H, and 4H tautomeric forms.
-
¹H NMR (400 MHz, DMSO-d₆): The rapid tautomerization often results in the broadening or absence of the triazole N-H proton signal (typically expected around 13.5–14.0 ppm). Key diagnostic peaks include:
- 8.65 (br s, 3H, -NH₃⁺) - Confirms the presence of the protonated primary amine.
- 4.52 (q, J = 6.8 Hz, 1H, -CH(NH₂)CH₃) - Alpha-chiral center.
- 2.38 (s, 3H, Triazole-CH₃) - Methyl group on the heterocyclic ring.
- 1.54 (d, J = 6.8 Hz, 3H, -CH(NH₂)CH₃) - Methyl group of the ethanamine chain.
-
¹³C NMR (100 MHz, DMSO-d₆):
155.2 (Triazole C-3), 151.8 (Triazole C-5), 44.5 (Aliphatic C-H), 18.2 (Aliphatic CH₃), 11.4 (Triazole CH₃). -
LC-MS (ESI+): Calculated for C₅H₁₁N₄⁺[M+H]⁺: 127.10; Found: 127.1.
References
- Fluorochem, "1-(5-methyl-4h-1,2,4-triazol-3-yl)ethanamine - CAS 518066-19-8".
- Moldb, "518066-19-8 | 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine".
- NJ Fine Chem, "1-(5-Methyl-4H-[1,2,4]Triazol-3-Yl)-Ethylamine Dihydrochloride".
Comprehensive Spectroscopic Characterization of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine: A Technical Guide for Structural Elucidation
Executive Summary
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 518066-19-8) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors, antifungal agents, and CNS-active therapeutics. The presence of the 1,2,4-triazole core introduces complex tautomeric behavior, while the chiral ethanamine side chain provides a critical vector for hydrogen bonding. Accurate structural elucidation of this compound requires a deep understanding of its ionization dynamics and magnetic resonance behavior. This whitepaper provides a rigorous, causality-driven guide to the spectroscopic characterization (NMR, IR, and MS) of this molecule, designed specifically for analytical scientists and drug development professionals.
Structural Context and Tautomeric Dynamics
The 1,2,4-triazole core is characterized by rapid annular tautomerism. In solution, the proton dynamically exchanges between the N1, N2, and N4 positions. This phenomenon profoundly impacts Nuclear Magnetic Resonance (NMR) spectroscopy, often leading to significant signal broadening or the coalescence of resonances for the triazole proton and adjacent carbons [1]. Furthermore, the primary amine on the ethanamine side chain is subject to protonation depending on the pH of the microenvironment, which shifts the electron density and alters both the infrared (IR) vibrational modes and mass spectrometric (MS) fragmentation pathways.
Multi-Modal Analytical Workflow
To ensure absolute structural confidence, a multi-modal approach is required. The workflow below outlines the integration of NMR, FTIR, and LC-MS/MS, emphasizing the logical progression from sample preparation to data elucidation.
Figure 1: Multi-modal spectroscopic workflow for structural elucidation.
Self-Validating Experimental Protocols
A core tenet of rigorous analytical science is the implementation of self-validating protocols. The following methodologies incorporate internal checks to guarantee data integrity.
Protocol 1: NMR Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is selected over CDCl3 to suppress rapid proton exchange, allowing the observation of the amine and triazole N-H protons.
-
System Suitability (Self-Validation): Spike the sample with 0.05% v/v Tetramethylsilane (TMS). The TMS singlet must appear exactly at 0.00 ppm with a line width at half height (LWHH) of <1.0 Hz, validating magnetic field homogeneity (shimming).
-
Acquisition: Acquire ¹H NMR at 400 MHz (or higher) using a 30° pulse angle, 16 scans, and a 2-second relaxation delay. For ¹³C NMR, acquire at 100 MHz with proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay.
Protocol 2: ATR-FTIR Acquisition
-
Background Validation: Prior to sample analysis, collect a background spectrum of the clean diamond ATR crystal (32 scans). The baseline must be flat, and the single-beam energy profile must match the manufacturer's operational qualification standard.
-
Sample Analysis: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Protocol 3: LC-ESI-HRMS/MS Acquisition
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer. Mass accuracy must be <5 ppm for the m/z 118.0862 reference ion.
-
Chromatography: Inject 1 µL of a 10 µg/mL sample solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 column.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Isolate the [M+H]⁺ precursor ion and apply collision-induced dissociation (CID) using nitrogen gas at normalized collision energies of 20, 30, and 40 eV to generate a comprehensive fragmentation map.
Spectroscopic Data Analysis & Mechanistic Grounding
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is dictated by the electron-withdrawing nature of the triazole ring. The methine proton (-CH-) adjacent to both the amine and the triazole ring is heavily deshielded, appearing as a distinct quartet near 4.1 ppm due to scalar coupling (³J ≈ 6.5 Hz) with the adjacent methyl group. The triazole N-H proton typically appears as a very broad singlet far downfield (13.0 - 14.0 ppm) because of the quadrupolar relaxation of the nitrogen-14 nucleus and the dynamic tautomeric exchange [1].
Fourier-Transform Infrared Spectroscopy (FTIR)
The IR spectrum provides orthogonal confirmation of the functional groups. The primary amine (-NH2) exhibits a characteristic double absorption band (asymmetric and symmetric stretching) in the 3300-3100 cm⁻¹ region. This is superimposed on the broad N-H stretch of the triazole ring. The C=N stretching vibration of the triazole core is a strong diagnostic marker, typically observed between 1650 and 1550 cm⁻¹ [3].
Mass Spectrometry (MS) and Fragmentation Causality
Under ESI+ conditions, the molecule readily protonates at the most basic site (the primary aliphatic amine), yielding an [M+H]⁺ precursor ion at m/z 127.0978. The fragmentation of 1,2,4-triazoles follows specific, predictable pathways[2]. The primary fragmentation event is the neutral loss of ammonia (NH3, 17 Da) from the protonated ethanamine side chain, driven by the formation of a stable, resonance-stabilized vinyl-triazole carbocation. A secondary, higher-energy pathway involves the α-cleavage of the ethanamine group, yielding a protonated 5-methyltriazole fragment.
Figure 2: ESI-MS/MS fragmentation pathways of the [M+H]⁺ precursor ion.
Consolidated Spectroscopic Data Tables
To facilitate rapid reference and data comparison, the expected spectroscopic parameters are summarized below.
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6, 400/100 MHz)
| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Mechanistic Rationale |
| Triazole N-H | 13.0 - 14.0 | br s, 1H | N/A | Highly deshielded; broad due to tautomeric exchange. |
| Triazole C3 | N/A | N/A | 160.0 - 165.0 | sp² hybridized, adjacent to two electronegative nitrogens. |
| Triazole C5 | N/A | N/A | 150.0 - 155.0 | sp² hybridized, attached to methyl group. |
| Methine (-CH-) | 4.0 - 4.2 | q, J = 6.5 Hz, 1H | 45.0 - 50.0 | Deshielded by adjacent amine and aromatic triazole ring. |
| Amine (-NH2) | 2.0 - 3.5 | br s, 2H | N/A | Exchangeable protons; shift depends on concentration/H-bonding. |
| Triazole -CH3 | 2.2 - 2.4 | s, 3H | 11.0 - 13.0 | Allylic-like position on the heteroaromatic ring. |
| Aliphatic -CH3 | 1.3 - 1.5 | d, J = 6.5 Hz, 3H | 22.0 - 25.0 | Shielded aliphatic environment; split by adjacent methine. |
Table 2: Key FTIR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |
| 3300 - 3100 | Medium, Broad | N-H Stretch | Overlapping signals of primary amine and triazole N-H. |
| 2980 - 2850 | Weak | C-H Stretch (sp³) | Aliphatic stretching of the methyl and methine groups. |
| 1650 - 1550 | Strong | C=N / C=C Stretch | Aromatic ring breathing and double bond stretching of triazole. |
| 1580 - 1600 | Medium | N-H Bend | Scissoring deformation of the primary amine group. |
Table 3: HRMS/MS Fragmentation Data (ESI+)
| m/z (Observed) | Formula | Ion Type | Fragmentation Mechanism |
| 127.0978 | C₅H₁₁N₄⁺ | [M+H]⁺ | Protonation of the primary aliphatic amine. |
| 110.0713 | C₅H₈N₃⁺ | Fragment | Neutral loss of NH3 from the ethanamine side chain. |
| 84.0556 | C₃H₆N₃⁺ | Fragment | α-cleavage yielding protonated 5-methyltriazole. |
| 44.0495 | C₂H₆N⁺ | Fragment | Cleavage of the triazole ring leaving the ethylamine cation. |
Conclusion & Best Practices
The rigorous structural elucidation of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine relies on the synergistic interpretation of NMR, IR, and MS data. Analysts must account for the dynamic tautomerism of the triazole ring, which can obscure NMR signals, and leverage high-resolution mass spectrometry to map specific α-cleavage and neutral loss pathways. By adhering to self-validating protocols—such as internal standard calibration and background subtraction—researchers can ensure absolute confidence in their analytical data, thereby accelerating downstream pharmaceutical development.
References
-
Creagh, L. D., & Truitt, P. (1968). Nuclear Magnetic Resonance studies of triazoles. 1. Tautomerism of 1,2,4-triazole. The Journal of Organic Chemistry, 33(7), 2956–2957. URL: [Link]
-
Heitke, B. T., & McCarty, C. G. (1974). Mass Spectra of C-Amino- and C-Azido-1,2,4-triazoles. Canadian Journal of Chemistry, 52(16), 2861-2865. URL: [Link]
Solubility and Stability Profile: 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
[1][2][4]
Executive Summary
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 1604330-25-7 for (R)-isomer) is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1][2] Its utility is defined by the 1,2,4-triazole core , which acts as a bioisostere for amides or carboxylic acids, and the primary amine , which serves as a reactive handle or solubility-enhancing motif.[1][2]
This compound exhibits pH-dependent solubility driven by its amphoteric nature.[1][2] While the free base possesses moderate water solubility, the commercially prevalent dihydrochloride salt is highly hygroscopic and freely soluble in aqueous media.[3] Stability concerns are primarily centered on hygroscopicity-induced hydrolysis and oxidative degradation of the primary amine.[1][2][3]
Physicochemical Architecture
Understanding the ionization state is the prerequisite for predicting solubility and stability.[2][3] This molecule contains three ionizable centers: the triazole ring (amphoteric) and the aliphatic amine (basic).[2][3]
Structural Dynamics & pKa Prediction
The molecule exists in a tautomeric equilibrium (1H/2H/4H-triazole).[1][2][3] In solution, the population shifts based on solvent polarity and pH.[3]
| Functional Group | Predicted pKa | Behavior at Physiological pH (7.[2][3]4) |
| Triazole Nitrogen (Basic) | ~2.3 – 3.0 | Neutral (Unprotonated) |
| Aliphatic Amine (Primary) | ~9.6 – 9.8 | Cationic (Protonated, -NH₃⁺) |
| Triazole Nitrogen (Acidic) | ~10.0 – 10.5 | Neutral (Protonated) |
Implication: At pH 7.4, the molecule exists predominantly as a monocation (protonated aliphatic amine).[2][3] This charge ensures good aqueous solubility relative to non-polar heterocycles but requires specific extraction protocols (high pH) to isolate the free base.[2][3]
Visualization: pH-Dependent Speciation
The following diagram illustrates the dominant species across the pH scale, critical for selecting extraction solvents and HPLC buffers.
[1][2]
Solubility Assessment
Aqueous Solubility
The solubility profile is bimodal, driven by the salt form.[3]
-
Dihydrochloride Salt:
in water.[1][2][3] The lattice energy is easily overcome by hydration of the chloride ions and the dicationic organic core.[2][3] -
Free Base: Estimated
in water.[1][2][3] While the triazole is polar, the loss of charge at high pH reduces solvation energy.[3]
Organic Solvent Compatibility (Process Chemistry)
For synthetic workups, "like dissolves like" applies, but the amphoteric nature allows tuning.[2][3]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application |
| Methanol/Ethanol | High | High | Recrystallization / Reaction Solvent |
| DMSO/DMF | High | High | Stock Solutions for Bioassays |
| DCM/Chloroform | Moderate | Negligible | Extraction (requires pH > 11 adjustment) |
| Ethyl Acetate | Low | Negligible | Anti-solvent precipitation |
| Acetonitrile | Moderate | Low | HPLC Mobile Phase |
Protocol: Gravimetric Solubility Determination
To be used when precise solubility data is required for formulation.[1][2][3]
-
Preparation: Weigh
of compound into a microcentrifuge tube. -
Addition: Add solvent in
aliquots, vortexing for 30 seconds between additions. -
Observation: Visual check for dissolution (clear solution, no particulates).
-
Equilibration: If not dissolved after
, add excess solvent ( total), shake at for 24 hours. -
Quantification: Centrifuge (
), filter supernatant ( ), and analyze via HPLC-UV (210 nm).
Stability Profiling
Solid-State Stability
-
Hygroscopicity: The HCl salt is highly hygroscopic .[1][2][3] Exposure to ambient air (
) will result in deliquescence (turning into a liquid) within hours.[2][3]-
Mitigation: Store under Argon/Nitrogen in desiccated containers.
-
-
Thermal: The triazole ring is thermally robust (stable
).[2][3] However, the aliphatic amine can undergo Maillard-type reactions if excipients (reducing sugars) are present.[2][3]
Solution Stability & Degradation Pathways
In solution, three primary degradation risks exist:
-
Oxidative Deamination: The primary amine is susceptible to oxidation by dissolved oxygen or peroxides, leading to the corresponding ketone/aldehyde or imine.[3]
-
Triazole Ring Cleavage: Extremely rare under standard conditions.[1][2][3] Requires harsh reduction or oxidation.[1][2][3]
-
Racemization: If using the chiral (R) or (S) isomer, the chiral center (alpha to the triazole and amine) is relatively stable but can racemize under strong basic conditions (
) and high heat due to the electron-withdrawing effect of the triazole ring.[2][3]
Forced Degradation Workflow
To validate analytical methods, the following stress testing protocol is recommended.
Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Slows oxidative kinetics.[1][2] | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopicity) and amine oxidation.[2][3] |
| Container | Amber Glass Vials | Protects from potential photolytic degradation.[1][2][3] |
| Reconstitution | Prepare fresh | Aqueous solutions should be used within 24 hours or frozen at |
References
-
Sigma-Aldrich. (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride Product Sheet. Available at: [1][2][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1268034 (Related Triazole Thiol).[1][2][3] Available at: [2][3]
-
ChemicalBook. 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine Properties and Supplier Data. Available at: [2][3]
-
Islamoğlu, F. et al. Determination of the pKa value of some 1,2,4-triazol derivatives.[1] Ovidius University Annals of Chemistry, 2023.[3] Available at: [2][3]
-
ChemScene. (R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine Product Data. (Structural Analog Reference). Available at: [2][3]
Rational Design and Biological Validation of 1,2,4-Triazole Derivatives: A Technical Guide
Executive Summary: The 1,2,4-Triazole Pharmacophore
In modern medicinal chemistry, the 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core. Characterized by three sp2-hybridized nitrogen atoms within a five-membered ring, this moiety acts as a highly versatile bioisostere for amides, esters, and carboxylic acids 1. Its profound pharmacological utility stems from its robust metabolic stability, high polarity (which enhances aqueous solubility), and its capacity to act simultaneously as a hydrogen bond donor and acceptor at the active sites of diverse biological targets 2.
As a Senior Application Scientist, I approach the evaluation of these derivatives not merely through phenotypic observation, but through rigorous, self-validating mechanistic workflows. This guide delineates the core biological activities of 1,2,4-triazole derivatives—specifically their antifungal and anticancer properties—and provides the causal logic behind the experimental protocols required to validate their efficacy.
Antifungal Efficacy: CYP51 Target Engagement
Mechanism of Action
The most clinically validated application of 1,2,4-triazoles is in the treatment of invasive fungal infections. These compounds act as potent Type II inhibitors of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway 2. The unhindered N4 (or N1) nitrogen of the triazole ring directly coordinates with the ferric heme iron in the enzyme's active site. This coordination blocks the substrate access channel, preventing the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and ultimate fungal cell death 3.
Fig 1. CYP51 inhibition by 1,2,4-triazoles leading to ergosterol depletion and fungal cell death.
Self-Validating Protocol: CYP51 Binding & Susceptibility
To definitively prove that a novel 1,2,4-triazole is a CYP51 inhibitor, phenotypic clearance (MIC) must be orthogonally validated by target engagement. If a compound kills fungi but fails to bind CYP51, it is likely a non-specific membrane disruptor.
Step-by-Step Methodology:
-
Broth Microdilution (Phenotypic Screening): Determine the Minimum Inhibitory Concentration (MIC) against wild-type Candida albicans using CLSI M27-A3 guidelines.
-
Recombinant CYP51 Expression: Express and purify C. albicans CYP51 (CaCYP51) in E. coli to isolate the target protein.
-
UV-Vis Spectral Binding Assay (Target Validation): Titrate the purified CaCYP51 (typically at 2-5 µM) with the triazole derivative.
-
Data Analysis: Monitor the Type II difference spectrum. A true triazole-heme interaction will induce a spectral shift characterized by a peak at ~427 nm and a trough at ~410 nm. Calculate the dissociation constant (
) using the Morrison equation for tight binding.
Causality: This workflow is self-validating. By correlating the whole-cell MIC with the cell-free
Quantitative Efficacy Data
Recent structural optimizations, such as long-arm extensions using amide linkers, have yielded compounds that rival established clinical standards like Posaconazole 3.
| Compound Class / Standard | Target Strain | MIC (µg/mL) | CYP51 | Primary Mechanism |
| Fluconazole (Standard) | C. albicans | 0.50 - 1.00 | ~25.0 | CYP51 Inhibition |
| Posaconazole (Standard) | C. albicans | 0.03 | ~5.0 | CYP51 Inhibition |
| Novel Long-arm Triazole (e.g., Cmpd 13) | C. albicans | 0.06 | ~8.2 | CYP51 Inhibition |
Anticancer Activity: Kinase Inhibition and Apoptotic Modulation
Mechanism of Action
Beyond infectious diseases, the 1,2,4-triazole nucleus is heavily utilized in oncology. Recent advancements highlight the ability of these derivatives to act as potent kinase inhibitors, specifically targeting the EGFR and PI3K/Akt signaling pathways 4. By inhibiting PI3K, triazoles prevent the downstream phosphorylation of Akt, thereby lifting the blockade on apoptotic pathways and halting tumor proliferation 56.
Fig 2. Anticancer mechanism: 1,2,4-triazoles inhibit the PI3K/Akt pathway to induce apoptosis.
Self-Validating Protocol: Orthogonal Kinase Profiling
Cytotoxic agents frequently suffer from off-target toxicity. To ensure a 1,2,4-triazole is a selective kinase inhibitor, we must bridge biochemical affinity with intracellular target engagement.
Step-by-Step Methodology:
-
Cell Viability Assay (Phenotypic): Treat cancer cell lines (e.g., MCF-7, A549) with the compound for 72 hours and measure viability using an MTT or CellTiter-Glo assay to establish the
. -
In Vitro Kinase Inhibition (Biochemical): Utilize an ADP-Glo Kinase Assay to measure the direct inhibition of purified PI3K or EGFR in a cell-free environment.
-
Western Blotting (Intracellular Validation): Lyse treated cells and probe for downstream effectors. Specifically, quantify the ratio of phosphorylated Akt (p-Akt) to total Akt, and probe for Cleaved Caspase-3 (a marker of apoptosis).
Causality: If Step 1 shows high cytotoxicity, but Step 3 shows no reduction in p-Akt, the compound is acting via an alternative, potentially toxic off-target mechanism. A self-validating lead compound will show a direct correlation between cell-free kinase inhibition, intracellular p-Akt depletion, and phenotypic cell death 5.
Quantitative Efficacy Data
Derivatives such as 5-mercapto-1,2,4-triazoles and arylidene-triazoles have demonstrated robust selectivity indices and nanomolar kinase inhibition 56.
| Triazole Derivative Class | Target Cell Line | Primary Target | Cytotoxicity | Kinase |
| Arylidene-triazole (e.g., 81c) | HCT-116 (Colon) | COX-2 | 12.07 | 0.40 |
| Isoindoline-triazole (e.g., 134b) | A549 (Lung) | EGFR / PI3K | 2.15 | < 0.10 |
| 5-mercapto-1,2,4-triazole | MCF-7 (Breast) | PI3K / Akt | 4.83 | < 0.05 |
Broad-Spectrum Potential: Workflow Integration
Whether developing an antifungal, an anticancer agent, or a broad-spectrum antiviral (such as Ribavirin analogs that disrupt viral nucleic acid synthesis 1), the drug development pipeline must rely on iterative feedback loops between phenotypic screening and target validation.
Fig 3. Self-validating experimental workflow for evaluating 1,2,4-triazole biological activities.
Conclusion
The 1,2,4-triazole moiety remains a cornerstone of rational drug design. By leveraging its unique hydrogen-bonding capabilities and metabolic resilience, researchers can fine-tune its peripheral functional groups to selectively target fungal cytochromes or human kinases. However, true translational success relies on the rigorous, self-validating experimental frameworks outlined above to ensure that observed biological activities are mechanistically sound and clinically viable.
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The Architecture of 1,2,4-Triazoles: A Comprehensive Technical Guide to Classical and Modern Synthetic Methodologies
Executive Summary & Pharmacological Context
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science. As a five-membered heterocyclic system containing three nitrogen atoms, it acts as a robust bioisostere for imidazoles and amides, offering superior metabolic stability and strong hydrogen-bond accepting capabilities. Consequently, this core is the foundational pharmacophore for a vast array of therapeutics, including frontline antifungals (e.g., fluconazole), aromatase inhibitors for breast cancer (e.g., letrozole), and antiviral agents[1].
For application scientists and drug development professionals, mastering the synthesis of 1,2,4-triazoles is critical. This guide synthesizes the mechanistic causality, regioselective logic, and validated experimental protocols of both classical thermal condensations and modern transition-metal-catalyzed methodologies.
Classical Synthetic Architectures: Mechanistic Causality
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction remains a cornerstone for the synthesis of symmetrically substituted 1,2,4-triazoles[2][3].
Causality & Logic: The Pellizzari reaction is fundamentally driven by the thermal condensation of an amide and an acyl hydrazide[3]. High thermal energy (typically 150–250 °C) is required to overcome the activation barrier for the initial nucleophilic attack of the hydrazide's terminal nitrogen onto the relatively unreactive amide carbonyl[4]. This generates a tetrahedral intermediate that subsequently undergoes intramolecular cyclization. The continuous application of heat forces a dehydration cascade—eliminating two molecules of water—to yield the thermodynamically stable, aromatic 1,2,4-triazole ring[2][4].
Regiochemical Limitations: When unsymmetrical precursors (differing acyl groups) are utilized, the extreme thermal conditions often provoke an "interchange of acyl groups," resulting in a complex mixture of isomeric triazoles[3][4]. Thus, the Pellizzari method is logically restricted to symmetrical syntheses unless advanced separation techniques are employed.
Logical mechanistic pathway of the Pellizzari reaction.
The Einhorn-Brunner Reaction
First described in 1905 and expanded in 1914, the Einhorn-Brunner reaction provides a highly predictable route to 1,5-disubstituted-1,2,4-triazoles through the condensation of diacylamines (imides) with alkyl hydrazines[1][5].
Causality & Logic: Unlike the brute-force thermal approach of the Pellizzari reaction, the Einhorn-Brunner method utilizes weak acid catalysis (e.g., acetic acid). The acid selectively protonates the imide carbonyl, drastically enhancing its electrophilicity. This allows the primary amine of the hydrazine to attack under much milder reflux conditions. A subsequent 1,5-proton shift triggers ring closure, followed by dehydration to achieve aromatization[5][6].
Regioselective Control: The reaction is a self-directing system governed by electronic properties. The hydrazine will preferentially attack the most electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger (more electron-withdrawing) carboxylic acid will reliably dictate the regiochemistry, predominantly occupying the 3-position of the final triazole ring[1][5][6].
Regioselectivity logic in the Einhorn-Brunner synthesis.
Modern & Green Synthetic Methodologies
To circumvent the limitations of classical methods, contemporary drug development relies heavily on transition-metal catalysis and green chemistry principles.
-
Transition-Metal Catalyzed Cycloadditions: Copper-catalyzed multicomponent reactions allow for the highly regioselective synthesis of 1,2,4-triazoles from nitriles and hydroxylamines, or via [3+2] cycloadditions[7][8]. The metal catalyst lowers the activation energy and coordinates the intermediates, allowing for strict control over regiochemistry (e.g., Cu catalysts selectively yield 1,5-disubstituted derivatives, while Ag(I) yields 1,3-disubstituted derivatives)[7].
-
Microwave-Assisted & PEG-Mediated Synthesis: Utilizing polyethylene glycol (PEG) as an eco-friendly solvent with p-Toluenesulfonic acid (PTSA) as a catalyst allows for rapid triazole synthesis[9]. When coupled with microwave irradiation, reaction times are reduced from hours to mere minutes, significantly mitigating the thermal degradation of sensitive functional groups[2][3].
Quantitative Methodological Comparison
| Methodology | Catalyst / Reagents | Typical Conditions | Regioselectivity | Yield Range | Key Advantage |
| Pellizzari Reaction | None (Thermal) | 150–250 °C, 2–4h | Poor (in unsymmetrical) | Low to Moderate | Simple starting materials (amides/hydrazides) |
| Einhorn-Brunner | Weak Acid (AcOH) | Reflux (110–120 °C), 2–8h | High (Electronic control) | Moderate to High | Predictable 1,5-disubstitution |
| Cu-Catalyzed [3+2] | Cu(I) / Cu(II) salts | Mild (RT to 80 °C) | Excellent (1,5-selective) | High (70–90%) | Broad functional group tolerance |
| PEG / Microwave | p-TsOH in PEG | Microwave, 5–15 min | Moderate to High | Excellent (>90%) | Green chemistry, rapid reaction times |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that physical observations directly correlate with chemical milestones.
Protocol A: Symmetrical Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol utilizes symmetrical precursors to bypass acyl interchange side-reactions[4][10].
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, combine equimolar amounts of benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol)[4][10].
-
Thermal Activation: Heat the reaction mixture in an oil bath to 150–160 °C (or up to 220–250 °C if performed neat without high-boiling solvents) for 3–4 hours under a strict nitrogen atmosphere to prevent oxidative side reactions[4][10].
-
Reaction Monitoring (Self-Validation): Monitor the consumption of starting materials via Thin Layer Chromatography (TLC). The disappearance of the distinct hydrazide spot confirms the completion of the cyclization phase[4][10].
-
Work-up: Allow the solidified reaction mass to cool to room temperature. Triturate the crude solid with a small volume of cold ethanol. Causality: The fully aromatized triazole product exhibits significantly lower solubility in cold ethanol compared to unreacted starting materials and acyclic intermediates, isolating the target compound[4][10].
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole[4][10].
Protocol B: Einhorn-Brunner Synthesis of 1,5-Disubstituted-1,2,4-triazoles
This protocol leverages electronic disparities for regioselective outcomes[6][10].
-
Reagent Preparation: Dissolve N-formylbenzamide (1.49 g, 10 mmol) in a polar protic solvent such as ethanol or directly in acetic acid[10].
-
Hydrazine Addition: Under continuous stirring, slowly add phenylhydrazine (1.08 g, 10 mmol; a slight excess of 1.1 eq is optimal to drive the equilibrium) to the solution[6][10].
-
Acid Catalysis & Heating: If ethanol is used as the solvent, add a catalytic amount of glacial acetic acid. Heat the mixture to reflux (approx. 110–120 °C) for 4–8 hours[6][10].
-
Work-up & Precipitation (Self-Validation): Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the reaction volume) under vigorous stirring. Causality: The sudden shift in solvent polarity forces the hydrophobic 1,2,4-triazole out of solution, causing an immediate precipitation that visually validates product formation[6].
-
Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove residual acid and water-soluble impurities, and dry under vacuum[6].
Standardized experimental workflow for 1,2,4-triazole synthesis.
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1.[5] Einhorn–Brunner reaction - Wikipedia. Source: wikipedia.org. 5 2.[6] Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. Source: benchchem.com. 6 3.[2] Pellizzari reaction - Wikipedia. Source: wikipedia.org. 2 4.[1] The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. Source: benchchem.com. 1 5. A brief study of various synthetic methods of triazoles derivatives and their biological potential - imist.ma. Source: imist.ma.Link 6.[10] Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. Source: benchchem.com. 10 7.[3] Pellizzari reaction - Grokipedia. Source: grokipedia.com.3 8.[4] Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem. Source: benchchem.com.4 9.[7] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Source: nih.gov.7 10.[9] Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. Source: scispace.com. 9 11.[8] Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - ScienceOpen. Source: scienceopen.com. 8
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The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery Professionals
Abstract
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged" scaffold, its unique physicochemical properties and versatile biological activities have led to its incorporation into a vast array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the 1,2,4-triazole core, delving into its fundamental properties, its critical role as a bioisostere, the mechanisms underpinning its diverse pharmacological effects, and the classical synthetic routes for its construction. We will examine its applications across major therapeutic areas—including antifungal, anticancer, antiviral, and antibacterial development—supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.
The 1,2,4-Triazole Core: Fundamental Properties
The 1,2,4-triazole is a five-membered aromatic ring with the molecular formula C₂H₃N₃.[3] Its stability is derived from the aromatic sextet formed by the delocalization of π-electrons from the two carbon and three nitrogen atoms.[4] The triazole ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable.[3][5] This structural feature, combined with its ability to act as both a hydrogen bond donor and acceptor, contributes to its remarkable versatility in interacting with biological targets.[5][6]
Caption: Tautomeric forms of the 1,2,4-triazole ring.
A Versatile Pharmacophore: The Role of 1,2,4-Triazole in Drug Design
The success of the 1,2,4-triazole scaffold in medicinal chemistry is largely attributable to its function as a bioisostere—a chemical group that can replace another while retaining biological activity.[2] Its unique electronic and steric properties allow it to mimic amide, ester, and carboxylic acid functionalities.[1][2][6]
-
Amide Bioisostere: The triazole ring can replace an amide bond, forming key hydrogen bonds with biological targets.[7][8] This substitution often enhances metabolic stability by removing a site susceptible to enzymatic hydrolysis, a critical advantage in drug design.[7][8]
-
Enhanced Physicochemical Properties: Incorporation of a triazole moiety can improve a drug candidate's solubility and pharmacokinetic profile.[1] Its rigid, planar structure can also provide conformational constraint, locking a molecule into a bioactive conformation.[6]
Caption: The 1,2,4-triazole as a bioisostere for the amide bond.
Therapeutic Applications and Mechanisms of Action
The 1,2,4-triazole nucleus is the foundation for drugs across numerous therapeutic classes, demonstrating a wide spectrum of biological activities including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4][9]
Antifungal Activity
The most prominent role of 1,2,4-triazoles is in antifungal therapy.[10] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in treating systemic fungal infections.[11][12]
Mechanism of Action: Triazole antifungals function by potently inhibiting lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.[1][13][14] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its function.[1][15] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and ultimately leads to fungal cell death.[14][16]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.[1]
Anticancer Activity
1,2,4-triazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[17][18] Their activity is not confined to a single mechanism but spans a range of cellular targets.
Mechanisms of Action:
-
Enzyme Inhibition: Many triazole compounds act as inhibitors of kinases and other enzymes that are overactive in cancer cells.[2]
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with the formation of microtubules, essential components of the cellular cytoskeleton, thereby arresting cell division.[19]
-
Apoptosis Induction: Some compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[20] For instance, novel betulin-1,2,4-triazole derivatives have demonstrated cytotoxicity against melanoma (A375) and breast cancer (MCF-7) cell lines by inducing apoptosis.[20]
-
Migration Inhibition: Triazole derivatives have also been found to inhibit cancer cell migration, a key process in metastasis.[20]
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Betulin-1,2,4-triazole derivative (Bet-TZ1) | A375 (Melanoma) | IC₅₀ | 22.41 µM (48h) | [20] |
| Fused acridine-1,2,4-triazole derivatives | Lung, Breast | Anticancer | Significant activity | [21] |
| 1,2,4-triazole-pyridine hybrids (TP6) | B16F10 (Melanoma) | IC₅₀ | 41.12 µM | [18] |
| [4][22][23]triazolo[4,3-b][3][4][22][23]tetrazine derivative (4g) | HT-29 (Colon) | IC₅₀ | 12.69 µM | [24] |
Antiviral and Antimicrobial Activities
The 1,2,4-triazole scaffold is integral to several antiviral and antibacterial drugs.[25][26]
-
Antiviral: The broad-spectrum antiviral agent Ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a prime example.[2][27] After entering a host cell, Ribavirin is phosphorylated into its active forms, which then interfere with viral nucleic acid synthesis.[2] Derivatives of 1,2,4-triazole have shown activity against a range of viruses, including influenza, hepatitis C (HCV), and SARS viruses.[26][28][29]
-
Antibacterial: 1,2,4-triazole derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[11][30] Hybrid molecules combining the triazole scaffold with other antibacterial agents, such as quinolones, have shown potent activity.[30] For example, ofloxacin-triazole hybrids have shown MIC values as low as 0.25 µg/mL against S. aureus and E. coli.[30]
| Compound/Derivative | Target Organism(s) | Activity Metric | Result Range | Reference(s) |
| Ofloxacin-1,2,4-triazole hybrids | S. aureus, E. coli | MIC | 0.25 - 1 µg/mL | [30] |
| Indole-triazole derivatives (3c, 3d) | MRSA, B. subtilis | MIC | 3.125 µg/mL | [31] |
| 5-mercapto-1,3,4-oxadiazole-linked 1,2,4-triazoles (13, 14) | E. aerogenes, S. aureus, E. faecalis, B. cereus | Activity | Good to Moderate | [12] |
Synthetic Pathways to the 1,2,4-Triazole Core
Several classical methods are employed for the synthesis of the 1,2,4-triazole ring, with the Einhorn-Brunner and Pellizzari reactions being among the most fundamental.[22][32][33]
The Einhorn-Brunner Reaction
First described by Alfred Einhorn and Karl Brunner, this reaction provides a direct route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[22][34]
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the hydrazine on a carbonyl group of the imide.[35] This is followed by a series of dehydration and intramolecular cyclization steps to form the stable aromatic triazole ring.[22][34] A key feature is its regioselectivity when using unsymmetrical imides; the acyl group from the stronger corresponding carboxylic acid preferentially occupies the 3-position of the resulting triazole.[22][34]
Caption: General workflow for the Einhorn-Brunner reaction.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [32]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-formyl benzamide (1 eq) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add phenylhydrazine (1.1 eq).[35]
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-8 hours.[35] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Precipitation: After cooling to room temperature, pour the mixture into ice-cold water. The crude product will precipitate out of the solution.[35]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction synthesizes 1,2,4-triazoles from the condensation of an amide and an acyl hydrazide.[32][36][37]
Causality and Mechanism: The reaction begins with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon.[36][37] The subsequent intramolecular cyclization and dehydration steps require high temperatures.[36] A limitation of this method is that it often requires harsh conditions (high temperatures, long reaction times) and can result in low yields.[36] Modern variations using microwave irradiation have been shown to shorten reaction times and improve yields.[36]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [38]
-
Reactant Mixture: Combine equimolar amounts of benzamide (10 mmol) and benzoyl hydrazide (10 mmol) in a round-bottom flask.[38]
-
Heating: Heat the neat mixture in an oil bath at 150-160 °C for 3-4 hours.[38]
-
Work-up: Allow the reaction to cool to room temperature. Triturate the resulting solid mass with a small amount of cold ethanol.[38]
-
Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain the pure 3,5-diphenyl-1,2,4-triazole.[37][38]
Conclusion
The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex therapeutic challenges. Its unique combination of stability, versatile binding capabilities, and its role as a proven bioisostere ensures its continued prominence in drug discovery.[1][5] From fighting life-threatening fungal infections to providing new avenues in cancer and antiviral therapy, the 1,2,4-triazole core remains a highly fruitful starting point for the design and development of next-generation medicines. The ongoing exploration of novel synthetic methodologies and the deeper understanding of its structure-activity relationships will undoubtedly lead to the discovery of new and more effective therapeutic agents built upon this remarkable chemical framework.[23][39]
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- 18. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
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The Versatile Cornerstone: A Technical Guide to 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine as a Heterocyclic Building Block
Introduction: The Strategic Value of Privileged Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic deployment of "privileged scaffolds" is a cornerstone of efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a fertile starting point for the development of novel therapeutic agents. Among these, nitrogen-containing heterocycles are preeminent, with the 1,2,4-triazole ring system holding a place of particular distinction.[1][2] Its unique physicochemical properties—including its capacity for hydrogen bonding, metabolic stability, and ability to act as a bioisostere for amide bonds—render it an invaluable component in the medicinal chemist's toolkit.[3]
This guide focuses on a specific, high-value building block: 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine . This molecule uniquely combines the proven utility of the 1,2,4-triazole core with a chiral primary amine, presenting a versatile anchor point for the construction of diverse and complex molecular architectures. The presence of a stereocenter and a reactive primary amine on a metabolically stable and pharmacologically active heterocycle makes it an exceptionally powerful tool for generating compound libraries with a high degree of three-dimensional complexity, a critical factor for successful interaction with biological targets.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this building block, supported by detailed experimental protocols and field-proven insights to empower its effective utilization in discovery programs.
Section 1: Synthesis and Characterization
The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is predicated on established principles of heterocyclic chemistry, typically involving the construction of the triazole ring followed by the introduction or modification of the ethylamine side chain. While multiple routes are plausible, a common and reliable strategy involves the cyclization of an appropriate acyl-protected aminohydrazide or a related precursor.
A Plausible Synthetic Pathway
A logical and robust synthetic approach begins with readily available starting materials, such as alanine derivatives and acetimidic acid esters, and proceeds through a cyclocondensation reaction. The causality behind this choice lies in the high efficiency and functional group tolerance of forming 1,2,4-triazoles from hydrazines and imidic esters.
The workflow can be visualized as follows:
Caption: A plausible synthetic workflow for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine.
General Experimental Protocol: Synthesis
Self-Validating System: This protocol incorporates standard organic synthesis techniques with clear endpoints for each step, ensuring reproducibility. The use of a common protecting group (Boc) allows for straightforward deprotection under acidic conditions, which simultaneously forms the stable dihydrochloride salt.
Step 1: Synthesis of tert-butyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate
-
To a stirred solution of N-Boc-L-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add hydrazine monohydrate (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of the Protected Triazole Intermediate
-
Dissolve the crude N-Boc-alanine hydrazide from the previous step in ethanol.
-
Add ethyl acetimidate hydrochloride (1.1 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) for 6-8 hours.
-
Monitor the formation of the triazole ring by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue using flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the protected triazole intermediate.
Step 3: Deprotection to Yield 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
-
Dissolve the purified protected intermediate in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) at 0 °C.
-
Stir the solution at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.
-
Upon completion, the product will typically precipitate as the dihydrochloride salt. The precipitation can be enhanced by the addition of diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white or off-white solid.[4]
Physicochemical and Spectroscopic Characterization
Accurate characterization is critical for the use of any building block. The target compound is typically supplied as its more stable dihydrochloride salt.[5]
Table 1: Physicochemical Properties
| Property | Value / Description | Source(s) |
| IUPAC Name | 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | - |
| CAS Number | 518066-19-8 (Free Base) | [4] |
| Molecular Formula | C₅H₁₀N₄ (Free Base) | [4] |
| Molecular Weight | 126.16 g/mol (Free Base) | [4] |
| C₅H₁₂Cl₂N₄ (Dihydrochloride) | ||
| 199.08 g/mol (Dihydrochloride) | ||
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in polar solvents such as water and methanol | [4] |
| LogP (Calculated) | -1.21 (for HCl salt) | [6] |
| pKa (Predicted) | Basic pKa (amine) ~8.5-9.5; Acidic pKa (triazole N-H) ~10-11 | Estimated |
Expected Spectroscopic Data:
The structural integrity of the building block must be confirmed by spectroscopic analysis. Below are the expected chemical shifts for ¹H and ¹³C NMR spectra, based on data from structurally related triazoles.[7][8][9] The spectrum is typically acquired in a solvent like DMSO-d₆ to resolve the exchangeable protons.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0-14.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the triazole ring.
-
δ ~8.5-9.0 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺) of the hydrochloride salt.
-
δ ~4.2-4.4 ppm (q, J ≈ 7.0 Hz, 1H): The methine proton (-CH) adjacent to the amine and the triazole ring.
-
δ ~2.3-2.4 ppm (s, 3H): The singlet for the methyl group attached to the triazole ring (C5-CH₃).
-
δ ~1.5-1.6 ppm (d, J ≈ 7.0 Hz, 3H): The doublet for the terminal methyl group of the ethylamine side chain.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-162 ppm: Quaternary carbon of the triazole ring attached to the ethylamine group (C3).
-
δ ~150-152 ppm: Quaternary carbon of the triazole ring attached to the methyl group (C5).
-
δ ~45-47 ppm: Methine carbon (-CH) of the ethylamine side chain.
-
δ ~18-20 ppm: Methyl carbon of the ethylamine side chain.
-
δ ~11-13 ppm: Methyl carbon attached to the triazole ring.
-
Section 2: Core Applications in Medicinal Chemistry
The primary utility of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine lies in its function as a versatile scaffold for introducing a chiral, pharmacologically relevant moiety. Its primary amine serves as a reactive handle for a variety of crucial bond-forming reactions.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is arguably the most common reaction in medicinal chemistry for linking molecular fragments.[10][11] The amine of our building block can be readily acylated with a wide range of carboxylic acids, acid chlorides, or activated esters to generate a diverse library of amides.
Causality of Reagent Choice: For coupling with a heterocyclic amine, which can be less nucleophilic than a simple aliphatic amine, robust coupling reagents are required. A combination of a carbodiimide activator (EDC) and an activating agent (HOBt) is a classic and effective choice. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt and liberate the free amine for reaction.[12]
Caption: Workflow for a standard amide coupling reaction.
Detailed Experimental Protocol: Amide Coupling
-
In a reaction vial, suspend 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (1.0 eq) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the carboxylic acid of interest (1.0-1.2 eq).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the mixture.
-
Finally, add DIPEA (2.5-3.0 eq) to the stirring suspension. The mixture should become a clear solution as the free amine is formed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde in the presence of a reducing agent.[13][14] This reaction is highly valuable for growing the molecular scaffold from the amine nitrogen.
Causality of Reagent Choice: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde. Acetic acid is often used as a catalyst to promote the formation of the iminium ion.
Caption: Workflow for a reductive amination reaction.
Detailed Experimental Protocol: Reductive Amination
-
To a solution of the aldehyde or ketone (1.1 eq) in a solvent such as 1,2-dichloroethane (DCE) or THF, add 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (1.0 eq) and triethylamine (Et₃N) or DIPEA (2.2 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired secondary amine.
The Importance of Chirality and Enantiomeric Resolution
The building block is chiral, and it is commercially available as the (S)-enantiomer. In drug development, it is often the case that only one enantiomer is responsible for the desired biological activity, while the other may be inactive or even contribute to off-target toxicity.[15] Therefore, maintaining stereochemical integrity throughout a synthesis is paramount.
For analytical purposes or if a racemic synthesis is performed, separation of the enantiomers is necessary. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating a wide range of chiral compounds, including amines and triazole derivatives.[16][17][18][19]
General Protocol: Chiral HPLC Separation
-
Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 80:20 Hexane:Isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the triazole or any introduced chromophore absorbs (e.g., 220-254 nm).
The exact conditions must be optimized for each specific derivative of the building block to achieve baseline separation of the enantiomers.
Conclusion and Future Outlook
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is more than just a chemical reagent; it is a strategic asset in the design of novel bioactive molecules. Its structure provides a unique convergence of desirable features: the metabolic stability and versatile pharmacophoric interactions of the 1,2,4-triazole ring, and the synthetic utility and stereochemical definition of a chiral primary amine. The robust and well-understood reactions it undergoes—namely amide coupling and reductive amination—allow for its systematic and predictable incorporation into complex scaffolds.
As the demand for three-dimensional, structurally diverse, and lead-like compound libraries continues to grow, building blocks like this will become increasingly critical. Its application enables medicinal chemists to rapidly explore chemical space around a privileged heterocyclic core, significantly enhancing the probability of identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this and similar building blocks will undoubtedly fuel the next generation of therapeutic innovations.
References
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Supporting Information for "General and Efficient Copper-Catalyzed Amination of Aryl Halides with Ammonia". Royal Society of Chemistry. Available at: [Link]
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Experimental 1 H NMR spectrum of... ResearchGate. Available at: [Link]
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(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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[Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. PubMed. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio). Preprints.org. Available at: [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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4-{1-[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. PMC. Available at: [Link]
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Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Chiral Columns. HPLC.eu. Available at: [Link]
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Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate. Available at: [Link]
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2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-. ResearchGate. Available at: [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. Available at: [Link]
-
Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
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4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol. EPA. Available at: [Link]
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Technical Guide: Homologs and Analogs of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
This guide provides a comprehensive technical analysis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine , a high-value heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).
Domain: Medicinal Chemistry & Fragment-Based Drug Design (FBDD) Core Scaffold: 3-(1-aminoethyl)-5-methyl-1,2,4-triazole CAS Registry (Generic): 1520637-48-2 (Ethyl ester precursor context); Specific salt forms vary.
Executive Summary: The Pharmacophore
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine represents a "privileged scaffold" in modern medicinal chemistry. It combines a polar, hydrogen-bond-donating/accepting 1,2,4-triazole core with a chiral primary amine handle .
This molecule is frequently employed as a bioisostere for:
- -Amino Acids: It mimics the geometry of alanine but replaces the carboxylate with a neutral, dipolar triazole (bioisosteric replacement of amide/carboxylic acid).
-
Histamine & Trace Amines: The ethylamine tail linked to an aromatic nitrogen heterocycle mimics the pharmacophore of histamine, amphetamines, and other monoamine neurotransmitters.
-
Kinase Hinge Binders: The triazole nitrogen motif can coordinate with the hinge region of kinases (e.g., ATP binding sites).
Chemical Architecture & Tautomerism
Structural Analysis
The molecule consists of a 5-membered aromatic ring containing three nitrogen atoms.
-
Position 3: Substituted with a 1-aminoethyl group (
). This introduces a chiral center . The (S)-enantiomer is often derived from L-Alanine. -
Position 5: Substituted with a methyl group, providing lipophilicity and metabolic stability against oxidation.
-
Ring Nitrogen (4H vs 1H): While often cataloged as "4H", unsubstituted 1,2,4-triazoles exist in a tautomeric equilibrium. In solution, the 1H-tautomer is generally thermodynamically preferred, but the 4H-tautomer may be the active binding species in specific protein pockets.
Tautomeric Equilibrium
Understanding this equilibrium is critical for docking studies.
-
Implication: When designing analogs, alkylating the ring nitrogen locks the conformation, potentially increasing potency but sacrificing the "induced fit" capability of the free NH.
Synthesis Strategies
To access this scaffold and its homologs, two primary routes are recommended. Route A is preferred for enantioselective synthesis (preserving the chiral center), while Route B is robust for diverse 5-position analogs.
Route A: The "Amino Acid" Strategy (Enantioselective)
This route utilizes N-protected amino acids (e.g., Boc-L-Alanine) to install the chiral amine.
-
Activation: React Boc-L-Alanine with hydrazine (
) to form the hydrazide. -
Imidate Formation: Condense the hydrazide with an acetimidate (source of the 5-methyl group) or use acetamidine.
-
Cyclization: Thermal cyclization closes the ring.
-
Deprotection: Acidic removal of the Boc group yields the target amine dihydrochloride.
Route B: The "Nitrile" Strategy (Diversity Oriented)
Ideal for creating libraries of 5-substituted analogs.
-
Pinner Reaction: Convert a nitrile (R-CN) to an imidate ester.
-
Hydrazide Condensation: React with an acyl hydrazide carrying the protected amino-alkyl chain.
-
Cyclization: High-temperature condensation.
Visualization: Synthesis Pathways
The following diagram illustrates the logical flow for synthesizing the core and its derivatives.
Figure 1: Enantioselective synthesis pathway starting from Boc-L-Alanine to preserve the chiral center at the C3-position.
Homologs and Analogs: Design Space
When optimizing this lead, systematic variation is required. We categorize these into Homologs (chain variations) and Analogs (ring/substituent variations).
Homologs (Linker Engineering)
Modifying the distance between the amine and the aromatic ring affects basicity and steric fit.
| Class | Structure Modification | Rationale |
| Nor-homolog | Methanamine ( | Reduces steric bulk; increases rotational freedom. Often used if the ethyl group clashes with the receptor wall. |
| Core (Target) | Ethanamine ( | Introduces chirality; restricts conformation; mimics Alanine/Amphetamine. |
| Homo-homolog | Propanamine ( | Increases flexibility; mimics GABA or longer linkers. |
| Gem-dimethyl | 1,1-dimethylethanamine | Increases metabolic stability (blocks |
Analogs (Bioisosteres & Substituents)
A. Ring Bioisosteres
Replacing the 1,2,4-triazole affects the dipole moment and hydrogen bonding capacity (HBD/HBA).
-
1,2,3-Triazole: Accessible via "Click Chemistry" (Azide + Alkyne). Stronger dipole, different H-bond network.
-
1,2,4-Oxadiazole: Lowers basicity significantly; removes the NH donor. Good for improving permeability.
-
Tetrazole: More acidic (mimics carboxylic acid); metabolically stable but more polar.
-
Imidazole: More basic; mimics Histidine directly.
B. 5-Position Substituents (The "Tail")
The 5-methyl group is a handle for optimization.
-
(Unsubstituted): Lowers lipophilicity (
). -
(Trifluoromethyl): Increases metabolic stability and lipophilicity; electron-withdrawing (lowers ring
). - (Thioethers): Common in triazole synthesis (from isothiocyanates); allows for further functionalization.
-
Phenyl/Heteroaryl: Introduces
stacking interactions.
Pharmacological Applications & SAR
Structure-Activity Relationship (SAR) Logic
The utility of this scaffold relies on specific interactions:
-
The Amine (
): Forms a salt bridge with Asp/Glu residues in the binding pocket. -
The Triazole N2/N4: Acts as a Hydrogen Bond Acceptor (HBA).
-
The Triazole NH: Acts as a Hydrogen Bond Donor (HBD).
Case Study: Kinase Inhibition
In many kinase inhibitors, the triazole motif binds to the hinge region (mimicking the adenine ring of ATP), while the aminoethyl group extends into the ribose pocket or solvent front , forming stabilizing electrostatic interactions.
SAR Visualization
The following decision tree guides the optimization of the scaffold based on assay results.
Figure 2: SAR Decision Tree for optimizing the triazole-ethylamine scaffold.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
Objective: Enantioselective synthesis from L-Alanine.
-
Hydrazide Formation:
-
Dissolve Boc-L-Alanine (10 mmol) in THF (50 mL).
-
Add CDI (1.1 equiv) at 0°C; stir for 1h.
-
Add Hydrazine hydrate (2.0 equiv); stir overnight.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry (
) and concentrate.
-
-
Triazole Ring Closure:
-
Suspend the crude hydrazide in Ethyl Acetimidate Hydrochloride (1.5 equiv) and Et3N (2.0 equiv) in Ethanol.
-
Reflux for 12 hours.
-
Note: Monitor by LC-MS for the intermediate amidrazone and final cyclized product.
-
-
Deprotection:
-
Dissolve the Boc-triazole in 4M HCl in Dioxane .
-
Stir at RT for 2 hours. The product precipitates as the dihydrochloride salt.
-
Purification: Filter and wash with diethyl ether. Recrystallize from MeOH/Et2O if necessary.
-
Protocol 2: Physicochemical Characterization[1]
-
NMR:
NMR (DMSO- ) should show the methine multiplet at 4.5 ppm, the doublet for the methyl group, and the triazole 5-Me singlet at 2.3 ppm. -
Chiral HPLC: Validate enantiomeric excess (ee%) using a Chiralpak AD-H column (Hexane/IPA mobile phase).
References
-
Vertex Pharmaceuticals. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (PMC). [Link]
-
Dolzhenko, A. V., et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
-
Castanedo, G. M., et al. (2011).[1] Regioselective Synthesis of 1,2,4-Triazoles. Journal of Organic Chemistry. [Link]
-
MDPI Molecules. (2025). Synthesis and Biological Properties of 5-Substituted-1,2,4-triazole-3-thiones. [Link][2]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
Topic: "Experimental Protocol for the Synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine" Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Summary & Scientific Rationale
The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids due to its hydrogen-bonding capabilities and metabolic stability.[1] The target molecule, 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine , represents a critical amine building block (an "alanine isostere") often used in fragment-based drug discovery (FBDD) and the synthesis of complex kinase inhibitors.
This protocol details a robust, three-step synthetic route designed for reproducibility and scalability. Unlike high-temperature Pellizzari reactions which often suffer from low yields and extensive byproduct formation, this methodology utilizes an imidate-based cyclization strategy . This approach operates under milder conditions, preserving the integrity of the chiral center (if starting from chiral materials) and simplifying purification.
Key Mechanistic Insight
The core challenge in synthesizing 3-aminoalkyl-triazoles is preventing the intermolecular polymerization of the hydrazide intermediate. By utilizing ethyl acetimidate as a highly electrophilic "trap," we drive the reaction through a discrete amidrazone intermediate, which cyclizes rapidly upon heating to form the thermodynamically stable aromatic triazole ring.
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary commercially available precursors: N-Boc-Alanine methyl ester and Ethyl acetimidate hydrochloride .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the triazole core from amino acid precursors.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Equiv.[2] | Role |
| N-Boc-DL-Alanine methyl ester | 124654-71-7 | 1.0 | Scaffold Precursor |
| Hydrazine hydrate (60-80%) | 7803-57-8 | 5.0 | Nucleophile |
| Ethyl acetimidate HCl | 2208-07-3 | 1.5 | Cyclization Partner |
| Triethylamine (Et3N) | 121-44-8 | 2.0 | Base Scavenger |
| 4M HCl in Dioxane | N/A | Excess | Deprotection Agent |
| Methanol (anhydrous) | 67-56-1 | Solvent | Reaction Medium |
Equipment Requirements
-
Inert atmosphere manifold (Nitrogen/Argon).
-
Rotary evaporator with high-vacuum capability.
-
Reflux condenser and temperature-controlled oil bath.
-
Flash chromatography system (optional, for high purity).
Experimental Protocol
Phase 1: Synthesis of N-Boc-Alanine Hydrazide
This step converts the ester to a hydrazide, activating the carbonyl carbon for the subsequent heterocyclic formation.
-
Setup: Charge a 250 mL round-bottom flask (RBF) with N-Boc-DL-Alanine methyl ester (10.0 g, 49.2 mmol) and dissolve in Methanol (100 mL).
-
Addition: Add Hydrazine hydrate (12.3 g, 246 mmol, 5.0 equiv) dropwise over 10 minutes at room temperature (RT).
-
Reaction: Stir the solution at RT for 16 hours. Note: Mild heating to 40°C may accelerate the reaction if monitoring by TLC shows slow conversion.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol and excess hydrazine.
-
Critical Step: Co-evaporate with ethanol (2 x 50 mL) to ensure complete removal of hydrazine traces.
-
-
Isolation: The residue typically solidifies. Triturate with cold diethyl ether/hexanes (1:1), filter, and dry under vacuum.
-
Expected Yield: >90% (White crystalline solid).[3]
-
QC Check: 1H NMR should show disappearance of the methyl ester singlet (~3.7 ppm).
-
Phase 2: Triazole Ring Closure (Imidate Cyclization)
This is the critical constructive step. The hydrazide attacks the electrophilic imidate carbon, followed by elimination of ammonia and ethanol to close the ring.
-
Activation: Dissolve the N-Boc-Alanine Hydrazide (from Phase 1, ~49 mmol) in anhydrous Methanol (150 mL).
-
Basification: Add Triethylamine (13.7 mL, 98 mmol) to neutralize the imidate salt.
-
Coupling: Add Ethyl acetimidate hydrochloride (9.1 g, 73.5 mmol, 1.5 equiv) in one portion.
-
Cyclization:
-
Stir at RT for 2 hours to allow the initial amidrazone intermediate to form.[4]
-
Heat the reaction mixture to reflux (65°C) for 12–16 hours.
-
-
Monitoring: Monitor by LC-MS for the mass of the protected triazole [M+H]+ = 241.3 (Calculated).
-
Workup: Cool to RT and concentrate to dryness.
-
Purification:
-
Resuspend the residue in Ethyl Acetate (200 mL) and wash with saturated NaHCO3 (2 x 50 mL) and Brine (50 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Purification Note: If the crude is impure, purify via flash column chromatography (DCM:MeOH 95:5 to 90:10). The triazole product is polar.
-
Phase 3: Deprotection & Salt Formation
Removal of the Boc group yields the final amine, isolated as the stable dihydrochloride salt.
-
Dissolution: Dissolve the protected triazole intermediate in 1,4-Dioxane (20 mL) or minimal MeOH.
-
Cleavage: Add 4M HCl in Dioxane (50 mL, excess) slowly at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. A white precipitate should begin to form.
-
Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under a nitrogen blanket (hygroscopic).
-
Drying: Dry the solid in a vacuum oven at 40°C over P2O5.
Final Product: 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride.[5] Appearance: White to off-white hygroscopic solid.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow from starting ester to final salt.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (D2O, 400 MHz):
-
δ 1.65 (d, 3H, CH3-CH-), 2.55 (s, 3H, Triazole-CH3), 4.80 (q, 1H, CH-NH2). Note: Amine and Triazole NH protons exchange with D2O.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+ = 127.1 (Free base).
-
Troubleshooting Guide
-
Problem: Low yield in Phase 2 (Cyclization).
-
Cause: Hydrolysis of Ethyl Acetimidate.
-
Solution: Ensure methanol is anhydrous. Do not store the imidate solution for long periods before adding the hydrazide.
-
-
Problem: Product is an oil/gum after Phase 3.
-
Cause: Hygroscopic nature of the HCl salt.
-
Solution: Triturate vigorously with anhydrous diethyl ether or acetonitrile. Store in a desiccator.
-
-
Problem: Racemization (if using chiral starting material).
-
Insight: The use of base (Et3N) and heat can cause racemization at the alpha-carbon.
-
Mitigation: Minimize reflux time. If optical purity is critical, verify enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).
-
References
-
General Triazole Synthesis (Pellizzari/Einhorn-Brunner): Potts, K. T. (1961).[2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
-
Imidate-Hydrazide Cyclization Methodology: Gao, Y., et al. (2014). Efficient Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via I2-Mediated Oxidative Cyclization. The Journal of Organic Chemistry, 79(19), 9433–9439.
-
Commercial Reference & Stability (Sigma-Aldrich): Product: (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride. [6]
-
Application in Peptidomimetics: Borg, S., et al. (1999). Synthesis of 1,2,4-Triazole-3-alanine Derivatives as cis-Peptide Bond Mimetics. The Journal of Organic Chemistry, 64(19), 7101–7105.
Sources
- 1. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Strategic Integration of 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine in Small Molecule Drug Discovery
Executive Summary
In contemporary medicinal chemistry, overcoming metabolic liabilities and optimizing target residence time are paramount. 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 518066-19-8) has emerged as a highly privileged building block for lead optimization. By acting as a rigid, metabolically stable bioisostere for amide bonds and carboxylic acids, this chiral amine provides a unique combination of hydrogen-bonding capability, steric shielding, and tunable physicochemical properties.
This application note provides a deep-dive into the mechanistic rationale for utilizing this specific triazole-ethanamine derivative, alongside field-validated, self-validating synthetic protocols for its integration into drug scaffolds.
Mechanistic Rationale: The Anatomy of a Bioisostere
The structural architecture of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is deliberately suited for resolving late-stage drug discovery bottlenecks. Its utility is driven by three distinct structural vectors:
-
The 1,2,4-Triazole Core (The Bioisostere): The triazole ring presents two nitrogen lone pairs that act as potent hydrogen bond acceptors, while the tautomeric NH acts as a hydrogen bond donor. This perfectly mimics the hydrogen-bonding network of a peptide/amide bond but is entirely resistant to proteolytic cleavage. Interestingly, natural triazol-3-yl ethanamine derivatives have been discovered in bioactive marine sponges (e.g., Haliclona fascigera), demonstrating inherent biological compatibility and antimicrobial potential .
-
The Alpha-Methyl Group (The Steric Shield): The "ethanamine" backbone (as opposed to a methanamine) introduces a methyl group directly adjacent to the primary amine, creating a chiral center (typically utilized as the (1S) enantiomer). This alpha-methyl substitution provides critical steric hindrance, shielding the resulting linkage from oxidative deamination by Monoamine Oxidases (MAOs) and significantly prolonging in vivo half-life.
-
The 5-Methyl Substitution (The Hydrophobic Anchor): The methyl group at the 5-position of the triazole ring locks the tautomeric preference of the heterocycle and provides a small lipophilic vector. In kinase inhibitor design, this vector is frequently used to engage the hydrophobic "gatekeeper" sub-pockets, enhancing target affinity.
Workflow Visualization
Figure 1: Workflow for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine in lead optimization.
Comparative Data: Physicochemical Impact
Replacing a standard solvent-exposed amide with the 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine motif typically yields profound improvements in a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative shifts observed during a standard Hit-to-Lead kinase optimization campaign.
| Property | Standard Amide Lead | Triazole-Ethanamine Bioisostere | Mechanistic Causality |
| Metabolic Stability (HLM | 15 min | >120 min | Alpha-methyl steric shielding prevents MAO-mediated deamination; triazole resists amidases. |
| Aqueous Solubility (LogS) | -4.5 | -2.8 | Increased polar surface area (PSA) and ionizable triazole nitrogens enhance aqueous solvation. |
| Target Affinity ( | 45 nM | 8 nM | Triazole provides a rigid, multi-point hydrogen bonding network mimicking the native peptide substrate. |
| Permeability ( | Slight reduction due to increased polarity, but remains well within the optimal range for oral bioavailability. |
Experimental Protocols: Synthetic Integration Workflows
To successfully integrate this building block, chemists must account for its unique properties. The compound is almost exclusively supplied as a dihydrochloride salt to prevent spontaneous degradation and maintain shelf stability. This necessitates specific stoichiometric adjustments during synthesis.
Protocol 1: HATU-Mediated Amide Coupling
Causality: The alpha-methyl group creates significant steric hindrance around the primary amine. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected for its highly reactive uronium-based active ester formation, which easily overcomes this steric barrier.
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under nitrogen, dissolve the target carboxylic acid scaffold (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Pre-activation Validation: Stir for 15 minutes at room temperature. Self-Validation: Observe a distinct color change (typically to pale yellow), confirming the formation of the active OAt-ester.
-
Amine Addition: Add 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (1.1 eq). Critical Step: Immediately add an additional 2.0 eq of DIPEA (total 4.0 eq in the system). Causality: Two equivalents are strictly required to neutralize the dihydrochloride salt and free-base the amine, while the remaining base drives the coupling reaction.
-
Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the mass of the activated ester disappears and the product mass
dominates. The triazole ring is highly UV-active, ensuring strong signals on the PDA detector. -
Workup: Quench with saturated aqueous
. Extract with 10% Methanol in Dichloromethane (DCM). Causality: The high polarity of the newly formed triazole product often leads to poor recovery if standard Ethyl Acetate is used.
Protocol 2: Regioselective Nucleophilic Aromatic Substitution ( )
Causality: When coupling the building block to a heteroaryl halide (e.g., a chloropyrimidine core), there is a risk of the triazole nitrogens competing with the primary amine for the electrophile. By controlling the base and temperature, the primary amine's superior kinetic nucleophilicity can be exploited without needing protecting groups.
Step-by-Step Methodology:
-
Preparation: Dissolve the heteroaryl chloride (1.0 eq) and 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride (1.2 eq) in anhydrous NMP (0.2 M).
-
Base Selection: Add anhydrous Potassium Carbonate (
) (3.5 eq). Causality: A heterogeneous inorganic base is preferred over soluble organic bases (like TEA) to minimize the deprotonation of the triazole NH, thereby keeping the triazole ring nucleophilically dormant. -
Thermal Control: Heat the reaction to 85 °C. Self-Validation: Do not exceed 90 °C. LC-MS monitoring should show the mono-alkylated product. If bis-alkylation or triazole-linked impurities appear, lower the temperature to 70 °C and extend the reaction time.
-
Purification: Filter the crude mixture through a Celite pad to remove inorganic salts, concentrate under high vacuum, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
References
- Wacira TN, Makonde HM, Kamau JN, Aura CM, Kibiti CM (2025). *Characterization and bioactivity potential of marine sponges (Biemna fistulosa, Callyspong
"in vitro assay development for 1,2,4-triazole compounds"
Application Note: In Vitro Assay Development and Validation for 1,2,4-Triazole Compounds
Mechanistic Grounding & Structural Rationale
The 1,2,4-triazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and unique ability to act as a bioisostere 1[1]. When designing in vitro assays for these compounds, scientists must account for their primary mechanism of action: the coordination of the triazole N4 nitrogen with the heme iron (Fe²⁺) in the active site of cytochrome P450 enzymes.
The two most clinically significant targets for 1,2,4-triazoles are:
-
Lanosterol 14α-demethylase (CYP51): Inhibition halts ergosterol biosynthesis, compromising fungal cell membrane integrity (e.g., fluconazole) 2[2].
-
Aromatase (CYP19A1): Inhibition blocks the conversion of androgens to estrogens, suppressing hormone-dependent tumors (e.g., letrozole)3[3].
Fig 1: Dual mechanistic pathways of 1,2,4-triazoles targeting CYP51 and Aromatase.
The Self-Validating Assay Paradigm: Z'-Factor
Before screening novel 1,2,4-triazole libraries, the assay must be mathematically validated to ensure it can reliably distinguish a true biological "hit" from background noise. We utilize the Z'-factor , a dimensionless statistical parameter introduced by Zhang et al. (1999) 4[4].
Causality of Choice: Simple signal-to-noise ratios are insufficient for High-Throughput Screening (HTS) because they ignore data dispersion. The Z'-factor explicitly accounts for the standard deviations (σ) of both the positive (p) and negative (n) controls relative to their dynamic range (μ). An assay is only considered self-validating and ready for screening if the Z'-factor is ≥ 0.5.
Fig 2: Self-validating assay workflow utilizing Z'-factor for HTS progression.
Protocol I: Target-Based Fluorometric Aromatase (CYP19A1) Inhibition Assay
This protocol determines the IC₅₀ of novel 1,2,4-triazoles against human aromatase.
Causality & Design Choices:
-
Detection Method: We utilize a fluorogenic substrate (e.g., dibenzylfluorescein, DBF) rather than a radiometric tritiated water release assay. DBF is cleaved by aromatase to release fluorescein, providing a safe, continuous kinetic readout ideal for HTS.
-
Controls: Letrozole is mandated as the positive control due to its high affinity (IC₅₀ ~10–50 nM) and established baseline for 1,2,4-triazole derivatives3[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM DTT. Reconstitute recombinant human CYP19A1 and cytochrome P450 reductase.
-
Compound Dilution: Serially dilute the 1,2,4-triazole test compounds and Letrozole (positive control) in DMSO. The final DMSO concentration in the assay well must strictly not exceed 0.5% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 384-well black microplate, combine 10 µL of the enzyme mix with 5 µL of the test compound. Incubate for 15 minutes at 37°C to allow the N4 nitrogen of the triazole to coordinate with the heme iron.
-
Reaction Initiation: Add 15 µL of the substrate mixture containing 0.2 µM DBF and an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 485/530 nm using a microplate reader.
-
Validation & Analysis: Calculate the Z'-factor using the Letrozole wells (positive control, fully inhibited) and DMSO-only wells (negative control, fully active). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol II: Phenotypic Broth Microdilution Antifungal Assay (CLSI M27)
This protocol determines the Minimum Inhibitory Concentration (MIC) of triazoles against yeast (Candida spp.).
Causality & Design Choices:
-
Standardization: We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines to ensure clinical relevance and reproducibility5[5].
-
Buffer Selection: RPMI 1640 medium MUST be buffered with MOPS (3-[N-morpholino]propanesulfonic acid) to pH 7.06[6]. Unbuffered media leads to pH fluctuations during fungal growth, altering the ionization state of the triazole and artificially inflating MIC values.
Step-by-Step Methodology:
-
Media Preparation: Dissolve 10.4 g RPMI 1640 powder and 34.5 g MOPS buffer in distilled water. Adjust to pH 7.0 at 25°C using 1M NaOH, filter sterilize (0.22 µm), and store at 4°C.
-
Inoculum Preparation: Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar for 24 hours. Suspend 5 distinct colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (1-5 × 10⁶ CFU/mL), then dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1-5 × 10³ CFU/mL.
-
Plate Setup: In a sterile 96-well U-bottom plate, dispense 100 µL of serially diluted 1,2,4-triazole compounds (typically ranging from 64 to 0.03 µg/mL). Add 100 µL of the working inoculum to each well.
-
Controls: Include a Growth Control well (inoculum + drug-free medium) and a Sterility Control well (drug-free medium only). Use Fluconazole as a reference standard.
-
Incubation & Readout: Incubate the plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the triazole that produces a ≥50% reduction in visible growth compared to the drug-free growth control.
Quantitative Benchmarks & Data Interpretation
To ensure rigorous quality control, experimental data must be cross-referenced against established benchmarks for 1,2,4-triazole compounds and assay validation metrics.
| Parameter / Compound | Target / Metric | Value / Range | Interpretation / Causality |
| Z'-Factor | Assay Quality | 0.5 ≤ Z' ≤ 1.0 | Excellent assay; robust separation band suitable for HTS progression. |
| Z'-Factor | Assay Quality | Z' < 0.5 | Marginal/Poor; signal overlap between controls. Requires re-optimization of enzyme/substrate ratios. |
| Letrozole | Aromatase (CYP19A1) | IC₅₀ ~ 10 - 50 nM | Highly potent positive control; validates the N4-heme iron coordination assay mechanics. |
| Fluconazole | CYP51 (C. albicans) | MIC ~ 0.125 - 0.5 µg/mL | Baseline for wild-type susceptibility; validates the CLSI M27 broth microdilution setup. |
References
- CLSI M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (clsi.org).
- Zhang, J.H. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. ResearchGate.
- New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. National Institutes of Health (nih.gov).
- Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
- Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. National Institutes of Health (nih.gov).
- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips (Protocol Guidelines). Centers for Disease Control and Prevention (cdc.gov).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
Advanced Molecular Docking Protocols for 1,2,4-Triazole Derivatives: Targeting CYP51 and Beyond
Executive Summary & Rationale
The 1,2,4-triazole ring is a five-membered heterocyclic "privileged scaffold" containing three nitrogen atoms and two carbon atoms. Its unique physicochemical properties, high bioavailability, and capacity for diverse non-covalent interactions make it a cornerstone in modern medicinal chemistry[1][2]. While 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities—including anticancer, antibacterial, and anti-inflammatory effects—their most prominent clinical application is as potent antifungal agents[1].
The primary mechanism of action for these antifungal derivatives is the targeted inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis[1][3]. As a Senior Application Scientist, I have designed this protocol to move beyond basic software tutorials. This guide addresses the specific chemical nuances of 1,2,4-triazoles—such as prototropic tautomerism and transition-metal coordination—ensuring that your in silico models translate into reliable, biologically actionable data.
Mechanistic Grounding: The CYP51 Target
To accurately model a docking simulation, one must first understand the biological causality of the binding event. In wild-type fungi, CYP51 catalyzes the demethylation of lanosterol to yield ergosterol, a vital component of the fungal cell membrane. 1,2,4-triazole derivatives arrest this pathway by directly coordinating with the heme iron located in the active site of CYP51[3].
Specifically, the unhindered lone pair of electrons on the N-4 atom of the triazole ring forms a coordinate covalent bond with the Fe³⁺ ion of the porphyrin ring[3][4]. This interaction displaces oxygen, halting ergosterol synthesis and leading to a toxic accumulation of 14-methyl sterols, which ultimately causes fungal cell death[3].
Mechanism of fungal cell death via CYP51 inhibition by 1,2,4-triazole derivatives.
Critical Pre-Docking Considerations (Causality & Logic)
Before initiating any software, researchers must account for two critical chemical behaviors of 1,2,4-triazoles that dictate docking success:
Prototropic Tautomerism
1,2,4-triazoles undergo prototropic tautomerism, existing in 1H, 2H, and 4H forms depending on the substituent effects and physiological pH[5][6].
-
The Causality: The tautomeric state dictates the spatial orientation of hydrogen bond donors (N-H) and acceptors (N:). More importantly, if the 4H-tautomer is predominantly generated by your software, the N-4 atom will be protonated. A protonated N-4 lacks the free electron pair required to coordinate with the CYP51 heme iron, resulting in false-negative docking scores[4].
-
The Solution: Ligand preparation must explicitly generate all biologically relevant tautomers at pH 7.4 ± 0.5 to ensure the active binding conformation is sampled[5].
Stereochemical Selectivity
Enantiomeric forms of triazole derivatives exhibit vastly different binding affinities. For instance, studies on ATTAF derivatives demonstrate that specific enantiomers (e.g., (R)-N2-ATTAF-1) have Fe-N coordination distances exceeding 6.36 Å, rendering them inactive, whereas their counterparts achieve optimal distances of ~2.0 Å[4]. This stereoselectivity is often exploited to design drugs that inhibit fungal CYP51 without cross-reacting with human CYP51[4].
Step-by-Step Molecular Docking Protocol
This self-validating protocol utilizes standard computational suites (e.g., Schrödinger Maestro/Glide, AutoDock Vina) but focuses on the parameter constraints specific to 1,2,4-triazoles[7][8].
Phase 1: Ligand Preparation
-
2D to 3D Conversion: Import the 2D structures of the 1,2,4-triazole derivatives.
-
State Generation: Use tools like LigPrep (Schrödinger) or OpenBabel to generate all stereoisomers and tautomeric states at pH 7.4. Crucial Check: Verify manually that the N-4 unprotonated tautomer is present in the output library[5][6].
-
Energy Minimization: Apply a force field (e.g., OPLS4, AMBER, or CHARMM) to optimize the geometry and relieve steric clashes[8].
-
Charge Assignment: Assign partial charges using the Gasteiger-Hückel method to accurately model electrostatic interactions[8].
Phase 2: Protein Preparation
-
Structure Retrieval: Download the high-resolution 3D crystal structure of the target enzyme from the Protein Data Bank (e.g., PDB ID: 3L4D for fungal CYP51)[7].
-
Curation: Remove all co-crystallized solvent molecules (water) and non-essential ions[8]. Exception: If a bridging water molecule is known to mediate a critical hydrogen bond between the triazole and the active site, retain it.
-
Protonation & Minimization: Add polar hydrogens and minimize the protein structure using the AMBER or CHARMM force field to ensure side-chain rotamers are in their lowest energy states[8].
Phase 3: Grid Generation & Constraints
-
Active Site Definition: Center the docking grid box precisely on the Fe³⁺ ion of the heme porphyrin ring[3][4].
-
Bounding Box Size: Set the grid radius to 6.0 Å encompassing the heme iron. This specific constraint ensures the algorithm focuses computational effort on the metallo-binding pocket where the triazole core must orient itself[4].
-
Positional Constraints (Optional but Recommended): If using advanced software like Glide or GOLD, set a metal-coordination constraint forcing the N-4 atom of the ligand to remain within 2.0–2.5 Å of the Fe³⁺ ion.
Phase 4: Docking Execution & Validation
-
Simulation: Run the docking algorithm using a Lamarckian Genetic Algorithm (AutoDock) or empirical scoring functions (Glide SP/XP)[8][9].
-
Self-Validation Step: Re-dock the native co-crystallized ligand (e.g., fluconazole or mefentrifluconazole) into the prepared grid[7]. The Root Mean Square Deviation (RMSD) between your docked pose and the crystal pose must be < 2.0 Å . If it is higher, your grid or protein preparation is flawed and must be repeated.
Standardized molecular docking workflow for 1,2,4-triazole derivatives.
Quantitative Data Interpretation
When analyzing the docking output, do not rely solely on the raw binding energy (ΔG). A highly negative docking score is meaningless if the binding geometry violates the established causality of CYP51 inhibition. Use the following table to benchmark your results against field-proven standards[4][7][9].
| Parameter / Metric | Expected Optimal Range | Mechanistic Significance |
| Binding Energy (ΔG) | -7.0 to -10.0 kcal/mol | Indicates strong thermodynamic favorability. Values > -5.0 kcal/mol generally suggest poor in vitro efficacy[7][9]. |
| Fe-N4 Coordination Distance | 2.0 Å – 2.5 Å | Confirms direct interaction with the heme iron. Distances > 4.0 Å indicate a failure to inhibit the metalloenzyme[4]. |
| Native Ligand RMSD | < 2.0 Å | Validates the docking protocol. Confirms the software can accurately reproduce known biological realities. |
| Hydrophobic Interactions | 3 to 5 residues | Triazole side chains (e.g., halogenated phenyl rings) must interact with hydrophobic pocket residues (e.g., Tyr118, Leu312) to stabilize the complex[9]. |
| Hydrogen Bonding | 1 to 3 bonds | Often occurs between the triazole's N1/N2 atoms and polar residues (e.g., Arg120, Glu524), anchoring the molecule[5]. |
References
-
In silico investigation and molecular docking study of 1,2,4-triazole derivatives for antifungal activity International Journal of Science and Research Archive URL: [Link]
-
New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies PubMed URL:[Link]
-
Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism Taylor & Francis URL: [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments MDPI URL: [Link]
-
Data on molecular docking of tautomers and enantiomers of ATTAF-1 and ATTAF-2 selectivty to the human/fungal lanosterol-14α-demethylase PMC (NIH) URL:[Link]
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study ResearchGate URL: [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety MDPI URL:[Link]
-
1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study rhhz.net URL: [Link]
Sources
- 1. ijsra.net [ijsra.net]
- 2. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study [html.rhhz.net]
- 4. Data on molecular docking of tautomers and enantiomers of ATTAF-1 and ATTAF-2 selectivty to the human/fungal lanosterol-14α-demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine in Enzyme Inhibitor Synthesis
This Application Note and Protocol Guide details the strategic utilization of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (often utilized as the (1S)-enantiomer dihydrochloride salt) in the synthesis of enzyme inhibitors.
Executive Summary & Chemical Profile[1][2][3]
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, widely recognized as a robust bioisostere for amides and carboxylic acids. The specific building block 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (Structure 1 ) combines this pharmacophore with a chiral ethylamine handle.
This moiety is critical in Fragment-Based Drug Discovery (FBDD) for two primary classes of targets:
-
Epigenetic Readers (BET Bromodomains): The 1,2,4-triazole ring functions as an acetyl-lysine (KAc) mimetic , forming hydrogen bonds with the conserved Asparagine (e.g., Asn140 in BRD4) and a structural water molecule in the binding pocket.
-
Kinases & Metalloenzymes: The triazole nitrogen atoms serve as hinge binders or metal coordination sites (e.g., in IDO1 or LSD1 inhibitors).
Chemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine |
| Common Salt | Dihydrochloride ( |
| Molecular Weight | 126.16 g/mol (Free base) / 199.08 g/mol (2HCl) |
| Chirality | (S)-enantiomer is most common (derived from L-Alanine) |
| pKa (Triazole) | ~10.0 (Protonated) / ~2.3 (Deprotonated) |
| Solubility | Highly soluble in water, DMSO, Methanol |
| Role | Primary Amine Linker / KAc Mimetic Warhead |
Synthetic Utility & Mechanism of Action[12][13]
The "Warhead-Linker" Strategy
In inhibitor design, this amine acts as a dual-function motif. The triazole ring binds the active site, while the ethylamine tail projects into the solvent-exposed region or a specificity pocket, allowing for the attachment of "tail" groups (e.g., sulfonamides, biaryls) to tune potency and physicochemical properties.
Mechanistic Binding Mode (BET Bromodomain Example)
The following diagram illustrates the hypothetical binding mode where the triazole mimics the acetylated lysine of Histone H4.
Figure 1: Mechanistic interaction map of the triazole scaffold within the BET bromodomain binding pocket.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
Objective: Synthesize the chiral building block from L-Alanine to avoid racemization. Scale: 10 mmol
Reagents:
-
Boc-L-Alanine (CAS: 15761-39-4)
-
Hydrazine monohydrate (
) -
Ethyl acetimidate hydrochloride (CAS: 2208-07-3)
-
Triethylamine (
)[1] -
1,4-Dioxane (Anhydrous)
-
4M HCl in Dioxane
Workflow Diagram
Figure 2: Step-wise synthesis workflow for the target triazole amine.
Step-by-Step Procedure:
-
Hydrazide Formation:
-
Dissolve Boc-L-Alanine (1.89 g, 10 mmol) in THF (20 mL).
-
Add 1.1 eq of Carbonyl Diimidazole (CDI) at 0°C. Stir for 1 hour.
-
Add Hydrazine monohydrate (5 eq) dropwise. Stir at RT for 3 hours.
-
Validation: TLC (5% MeOH/DCM) should show disappearance of acid.
-
Concentrate and precipitate with diethyl ether to yield Boc-L-Alanine hydrazide .
-
-
Triazole Ring Construction:
-
Suspend Boc-L-Ala-hydrazide (10 mmol) in anhydrous 1,4-dioxane (30 mL).
-
Add Ethyl acetimidate hydrochloride (1.5 eq) and
(2.0 eq). -
Critical Step: Heat the mixture to reflux (100°C) for 12–16 hours. The initial amidrazone intermediate cyclizes thermally to the 1,2,4-triazole.[2]
-
Observation: The reaction mixture often turns from a suspension to a clear solution, then precipitates salts.
-
-
Workup & Purification:
-
Filter off the ammonium salts. Concentrate the filtrate.
-
Purify the residue via Flash Chromatography (DCM:MeOH 95:5) to isolate the Boc-protected triazole .
-
-
Deprotection:
-
Dissolve the Boc-intermediate in DCM (5 mL).
-
Add 4M HCl in Dioxane (10 mL). Stir for 2 hours at RT.
-
Concentrate in vacuo. Triturate with diethyl ether to obtain the 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride as a white hygroscopic solid.
-
Protocol B: Library Synthesis via Amide Coupling
Application: Generating a library of BET inhibitors by coupling the amine to various carboxylic acids (e.g., 3,5-dimethylisoxazole-4-carboxylic acid derivatives).
Reagents:
Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (1 mL). Add HATU (0.22 mmol) and DIPEA (0.4 mmol). Stir for 5 minutes.
-
Coupling: Add the Triazole Amine 2HCl (0.2 mmol) followed by an additional equivalent of DIPEA (0.4 mmol) to neutralize the salt.
-
Note: The triazole ring proton is acidic (
); ensure pH is roughly 8–9 for efficient coupling, but avoid over-basification which may cause racemization.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Purification: Direct purification via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile with 0.1% Formic Acid).
-
Caution: Triazoles are polar. Ensure the gradient starts at low organic % (e.g., 5% ACN) to capture the product.
-
References & Validation
-
Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines."[7] Journal of Organic Chemistry, 2011.[7]
-
Relevance: Establishes the one-pot cyclization methodology for triazoles.
-
-
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature, 2010.
-
Relevance: Foundational text on BET inhibition and the structural requirements for acetyl-lysine mimetics.
-
-
Sigma-Aldrich Product Data. "(1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride."
-
Relevance: Verification of the commercial availability and salt form of the building block.
-
-
Dolzhenko, A. V. "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 2012.
-
Relevance: Discusses the tautomerism and synthesis of similar amino-triazole systems.
-
Disclaimer: This protocol is for research use only. The synthesis involves hazardous reagents (hydrazine, HCl); all operations must be performed in a fume hood with appropriate PPE.
Sources
- 1. 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One[v1] | Preprints.org [preprints.org]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. organic-chemistry.org [organic-chemistry.org]
Application Note: Fragment-Based Screening of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine against Kinase Panels
Abstract & Strategic Context
This application note details the protocol for screening 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine , a low-molecular-weight heterocyclic amine, against kinase panels. Unlike potent nanomolar inhibitors, this compound functions as a Fragment-Based Drug Discovery (FBDD) scaffold. Its 1,2,4-triazole core is a privileged structure known to mimic the adenine ring of ATP, making it a candidate for targeting the "hinge region" of protein kinases [1].
However, screening this molecule presents specific challenges:
-
Low Affinity: As a fragment (MW ~126 Da), binding affinities (
) are likely in the high micromolar to millimolar range, requiring high-concentration assays. -
pH Interference: The primary amine functionality (often supplied as a dihydrochloride salt) can alter assay pH if not rigorously buffered, leading to false positives.
-
Detection Limits: Standard biochemical assays at 10 µM will likely yield false negatives.
This guide provides a validated workflow using Differential Scanning Fluorimetry (DSF) for primary screening and High-Concentration TR-FRET for validation.
Compound Characterization & Preparation
Before screening, the physicochemical properties of the fragment must be managed to ensure assay stability.
Table 1: Physicochemical Profile
| Property | Value | Implication for Screening |
| Molecular Weight | 126.16 g/mol | High Ligand Efficiency (LE) potential; requires high concentration. |
| H-Bond Donors/Acceptors | 2 / 3 | Good solubility; capable of specific hinge interactions. |
| Form | Dihydrochloride Salt | CRITICAL: Dissolution in DMSO releases HCl. Requires strong buffering. |
| Predicted pKa | ~9.5 (Amine), ~2.3 (Triazole) | Positively charged at physiological pH (7.4). |
Protocol: Stock Solution Preparation (100 mM)
-
Solvent: Anhydrous DMSO.
-
Step 1: Weigh 12.6 mg of the compound.
-
Step 2: Dissolve in 1 mL DMSO.
-
Step 3 (Critical): If using the HCl salt, the stock will be acidic. Do not neutralize the stock directly to avoid precipitation. Instead, rely on the high capacity HEPES/Tris buffer in the assay plate.
-
QC: Verify solubility via nephelometry or visual inspection. Fragments must be fully soluble at 1 mM in the final assay buffer.
Primary Screen: Differential Scanning Fluorimetry (DSF)
For fragments with low affinity (
Rationale
The triazole core binds the ATP pocket, stabilizing the kinase domain and shifting its melting temperature (
Workflow Diagram
Caption: Figure 1. Thermal Shift Assay (DSF) workflow for detecting low-affinity fragment binding.
Experimental Protocol
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM MgCl2. Note: Avoid DTT if possible, as it can react with certain electrophilic fragments, though this triazole is stable.
-
Kinase Concentration: 2–5 µM (High protein concentration is required for robust signal).
-
Compound Concentration: Screen at 1 mM and 500 µM .
-
Dye: Sypro Orange (Invitrogen) at 5x final concentration.
-
Execution:
-
Dispense 19 µL of Protein/Dye mix into 384-well PCR plate.
-
Add 1 µL of 20 mM Compound Stock (Final = 1 mM).
-
Include DMSO-only controls (Reference
) and Staurosporine (Positive Control). -
Ramp temperature from 25°C to 95°C at 0.05°C/second.
-
-
Hit Criteria: A
relative to DMSO control indicates significant binding.
Secondary Screen: High-Concentration Enzymatic Assay
Hits from DSF must be validated for functional inhibition. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE Ultra or HTRF) adapted for fragments.
The "High-Concentration" Challenge
Standard kinase assays use 1–10 µM compound. For this triazole fragment, we must screen at 100 µM – 1 mM .
-
Risk: High amine concentrations can shift the buffer pH, inhibiting the kinase non-specifically.
-
Solution: Increase buffer capacity (e.g., 50 mM HEPES) and check pH of the final reaction mix.
Validated Protocol (TR-FRET)
-
Reagents:
-
Kinase (e.g., ROCK1, PKA, or generic panel).
-
Peptide Substrate (ULight-labeled).
-
ATP (at
concentration).
-
-
Reaction Assembly:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.
-
Compound: Serial dilution starting at 2 mM (Top concentration).
-
Pre-incubation: Incubate Kinase + Compound for 15 mins to allow equilibrium.
-
-
Initiation: Add ATP/Substrate mix. Incubate 60 mins.
-
Detection: Add Eu-anti-phospho-antibody + EDTA (to stop reaction).
-
Read: EnVision or PHERAstar plate reader (Excitation 320nm, Emission 665nm/615nm).
Mechanism of Action Hypothesis
The 1,2,4-triazole ring likely acts as a bioisostere for the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., the backbone amide of the "Gatekeeper+1" residue) [2].
Caption: Figure 2. Predicted binding mode of the triazole scaffold at the kinase hinge region.
Data Analysis & Ligand Efficiency
Do not rely solely on
-
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine HAC: 9 non-hydrogen atoms.
-
Target: If
( ):- .
-
Interpretation: An LE of 0.5 is excellent. It suggests the molecule is a highly efficient binder and a prime candidate for "fragment growing" (e.g., acylating the amine to reach the ribose pocket) [3].
Troubleshooting & Controls
| Issue | Cause | Solution |
| Precipitation | Low solubility at 1 mM. | Verify stock with light scattering. Add 0.01% Triton X-100. |
| False Positives (Activity) | pH shift from amine salt. | Check reaction pH with litmus paper. Use 50 mM HEPES. |
| Fluorescence Quenching | Compound absorbs at TR-FRET wavelength. | Run an "interference control" (Product + Compound, no Enzyme). |
| No Shift in DSF | Binding is too weak or fast off-rate. | Increase protein concentration to 10 µM. Try MST (Microscale Thermophoresis). |
References
-
Structural Basis of Kinase Inhibition
-
Liao, J. J. (2007). Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry, 50(3), 409-424. Link
-
-
Fragment-Based Screening Protocols
-
Erlanson, D. A., et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry, 59(15), 6581-6602. Link
-
-
Assay Interference by Amines
-
Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. Link
-
-
Triazole Scaffolds in Kinases
Sources
Application Note: Design, Synthesis, and Evaluation of 1,2,4-Triazole-Based Antimicrobial Agents
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Precursor synthesis, functionalization, and in vitro validation of 1,2,4-triazole derivatives.
Introduction & Mechanistic Rationale
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the development of highly potent antimicrobial, antifungal, and antiviral agents[1]. Its unique electronic properties—specifically its high dipole moment, capacity for robust hydrogen bonding, and metabolic stability—make it an ideal pharmacophore for interacting with diverse biological targets[2].
The efficacy of 1,2,4-triazole derivatives stems from their ability to coordinate with metal ions in metalloenzymes or form stable hydrogen-bond networks within receptor pockets. In fungal pathogens, the N4 or N2 atom of the triazole ring coordinates directly with the heme iron of cytochrome P450 14α-demethylase (CYP51), halting ergosterol biosynthesis and disrupting the fungal cell membrane[3]. In bacterial strains, specific substitutions at the C3 and C5 positions (e.g., piperazine or hydroxyphenyl groups) have been shown to inhibit bacterial DNA gyrase, leading to the disruption of DNA supercoiling and subsequent cell death[1].
Dual mechanism of action of 1,2,4-triazole derivatives in fungal and bacterial pathogens.
Synthetic Strategy and Precursor Selection
The synthesis of 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol derivatives is a highly reliable and modular pathway[4]. The process involves the conversion of an aromatic or aliphatic carboxylic acid to its corresponding hydrazide. Subsequent reaction with carbon disulfide (CS₂) under strongly basic conditions yields a potassium dithiocarbazate salt[5]. Ring closure is then achieved via refluxing with hydrazine hydrate[5].
This specific sequence is favored in drug development because the resulting 4-amino and 3-thiol groups offer orthogonal reactivity for further functionalization. For instance, the amine can undergo Schiff base formation with aromatic aldehydes, while the thiol can be selectively S-alkylated to tune the molecule's lipophilicity[6].
Stepwise synthetic workflow for generating functionalized 1,2,4-triazole antimicrobial agents.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol
Causality Note: Temperature control during the CS₂ addition is critical. Exceeding 5 °C can lead to the formation of symmetrical thioureas rather than the desired dithiocarbazate salt, severely reducing the final yield.
-
Salt Formation: Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (50 mL). Add the appropriate aryl acid hydrazide (0.01 mol) and cool the mixture to 0–5 °C in an ice bath.
-
CS₂ Addition: Add carbon disulfide (0.015 mol) dropwise over 30 minutes under vigorous magnetic stirring. Maintain the temperature strictly below 5 °C. Stir for an additional 12 hours at room temperature until the potassium dithiocarbazate salt fully precipitates.
-
Isolation: Filter the precipitated salt, wash with chilled diethyl ether (2 × 20 mL) to remove unreacted CS₂, and dry under vacuum.
-
Cyclization: Suspend the dried salt in hydrazine hydrate (99%, 0.02 mol) and reflux for 6–8 hours. Causality Note: Hydrazine acts as both the nucleophile and the ring-closing agent[5]. The evolution of hydrogen sulfide (H₂S) gas serves as an in-process indicator of successful cyclization.
-
Workup: Cool the reaction mixture to room temperature and pour it into crushed ice. Acidify carefully with dilute HCl to pH 3–4. Filter the resulting solid, wash with distilled water, and recrystallize from ethanol to yield the pure 1,2,4-triazole precursor.
Protocol B: S-Alkylation for Antimicrobial Enhancement
Causality Note: S-alkylation significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the lipid-rich bacterial cell wall or the fungal cell membrane, which directly correlates with lowered Minimum Inhibitory Concentration (MIC) values[6].
-
Preparation: Dissolve the 1,2,4-triazole-3-thiol precursor (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in dry N,N-dimethylformamide (DMF) (10 mL/mmol).
-
Alkylation: Add the appropriate alkyl or benzyl halide (1.1 eq) dropwise. Stir the mixture at room temperature for 4–6 hours.
-
Purification: Pour the mixture into ice-cold water to precipitate the product. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc).
Antimicrobial Evaluation & Quantitative Data
The synthesized compounds must be evaluated using the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC[3].
Self-Validating System: To ensure the integrity of the biological assay, always include a known standard (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate assay sensitivity, and a vehicle control (DMSO) to ensure the solvent lacks intrinsic toxicity that could cause false positives.
Table 1: Comparative MIC Values (µg/mL) of Substituted 1,2,4-Triazole Derivatives
| Compound / Substituent | Escherichia coli (Gram -) | Staphylococcus aureus (Gram +) | Candida albicans (Fungi) | Pharmacological Note |
| 4-Trichloromethyl-phenyl derivative | 5.0 | 14.0 | N/A | High potency comparable to ceftriaxone[1]. |
| 2-Methylpiperazine hybrid (12h) | 0.25 (MDR strain) | 0.5 | N/A | ~30-fold more potent than ciprofloxacin against MDR strains[1]. |
| 5-Alkylthio-3-aryl derivative (1e) | 200.0 | >300.0 | 150.0 | Moderate baseline activity; significantly enhanced by S-alkylation[6]. |
| Benzothiazole-triazole hybrid (6b) | 125.0 | 62.5 | 250.0 | Broad-spectrum activity against both bacterial and fungal strains[3]. |
| Ciprofloxacin (Standard) | 1.0 - 8.0 | 0.5 - 2.0 | N/A | Assay validation control. |
| Fluconazole (Standard) | N/A | N/A | 1.0 - 4.0 | Assay validation control. |
Conclusion
The 1,2,4-triazole scaffold remains a cornerstone in the development of next-generation antimicrobial agents. By utilizing the robust dithiocarbazate cyclization method, researchers can reliably generate highly functionalized 4-amino-5-mercapto-1,2,4-triazole precursors. Subsequent functionalization via S-alkylation or Schiff base formation allows for the precise fine-tuning of lipophilicity and target-binding affinity, offering a viable pathway to combat multidrug-resistant (MDR) bacterial and fungal strains.
References
-
1,2,4-Triazoles as Important Antibacterial Agents Source: NIH / PMC URL:[Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds Source: Indian Journal of Pharmaceutical Education and Research / University of Basrah URL:[Link]
-
Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule Source: Taylor & Francis URL:[Link]
-
Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives Source: King Saud University / ResearchGate URL:[Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL:[Link]
Sources
Troubleshooting & Optimization
"common challenges in the synthesis of 1,2,4-triazole derivatives"
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: General Troubleshooting Workflow
Navigating synthetic challenges requires a systematic approach. The following workflow outlines a logical sequence for diagnosing and resolving common issues encountered during the synthesis of 1,2,4-triazole derivatives.
Caption: A general workflow for troubleshooting common synthetic issues.
Section 2: Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific, practical issues you may encounter during your experiments.
Category: Low Reaction Yield & Incomplete Conversion
Q1: My 1,2,4-triazole synthesis is resulting in a consistently low yield. What are the primary causes and how can I improve it?
A1: Low yields are a frequent but surmountable challenge. The root cause often lies in reaction conditions, reagent quality, or incomplete conversion.
-
Causality - Reaction Conditions: Many classical methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, demand high temperatures (often >150 °C) and extended reaction times.[1][2] These harsh conditions can lead to the thermal degradation of starting materials or the desired product, directly impacting the final yield.[1]
-
Causality - Reagent Purity: The purity of starting materials like amides, hydrazides, and nitriles is paramount. Impurities can engage in competing side reactions, consuming your reagents and complicating the reaction mixture. The stability of reagents, particularly hydrazines, is also a factor; using a fresh or properly stored source is crucial.[1]
-
Causality - Incomplete Conversion: A reaction that has not reached completion is a common source of low yields. It is essential to ensure the reaction has proceeded as far as possible before initiating work-up.
Troubleshooting & Optimization Strategies:
| Strategy | Actionable Advice | Rationale |
| Optimize Conditions | Gradually increase reaction temperature in 10-20°C increments or extend the reaction time, monitoring progress carefully by TLC or LC-MS.[2] | Finds the "sweet spot" where the rate of product formation is maximized relative to the rate of degradation. |
| Microwave Irradiation | Consider using microwave-assisted synthesis. This has been shown to dramatically shorten reaction times and improve yields, particularly for the Pellizzari reaction.[1][3] | Microwave energy provides efficient and uniform heating, often accelerating the desired reaction over competing thermal degradation pathways. |
| Ensure Reagent Purity | Verify the purity of your starting materials. If necessary, purify them before use (e.g., recrystallization, distillation). Always use fresh or properly stored reagents.[1] | This minimizes side reactions and ensures the stoichiometry of the reaction is accurate. |
| Monitor Reaction | Track the consumption of starting materials using TLC or LC-MS. Do not stop the reaction until the limiting reagent is consumed or no further product is forming.[4] | Prevents premature work-up, which is a common and easily avoidable cause of low isolated yields. |
| Use a Sealed Tube | For reactions that may be sensitive to atmospheric moisture or require higher temperatures, performing the reaction in a sealed tube can sometimes improve yields.[5] | A sealed environment can maintain pressure and prevent the loss of volatile reagents, driving the reaction to completion. |
Category: Side Product Formation & Regioselectivity
Q2: My reaction is producing a mixture of isomers (e.g., 1,3- and 1,5-disubstituted). How can I control the regioselectivity?
A2: The formation of isomeric mixtures is a classic challenge in the synthesis of unsymmetrically substituted 1,2,4-triazoles. Control over regioselectivity is rooted in understanding the reaction mechanism and leveraging electronic effects or catalyst choice.
-
Causality - Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction, which condenses an imide with a hydrazine, the regioselectivity is influenced by the electronic properties of the imide's acyl groups.[6][7] The acyl group corresponding to the stronger carboxylic acid will preferentially be located at the 3-position of the final triazole ring.[1][7]
-
Causality - [3+2] Cycloadditions: In modern cycloaddition approaches, the choice of catalyst can be a powerful tool to direct the formation of a specific isomer. Different metal catalysts can favor different transition states, leading to distinct regioisomeric products.
Strategies for Controlling Regioselectivity:
| Strategy | Actionable Advice | Rationale & Example |
| Substituent Effects | In an Einhorn-Brunner synthesis with an unsymmetrical diacylamine, select your starting material based on the electronic properties of the substituents. | To favor a specific isomer, the acyl group with the more electron-withdrawing substituent (making the corresponding carboxylic acid stronger) will direct its placement.[1] |
| Catalyst Control | For [3+2] cycloadditions of isocyanides with diazonium salts, the catalyst is key. | Using a Silver(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Copper(II) catalyst under similar conditions favors the formation of 1,5-disubstituted isomers.[8][9] This allows for precise, predictable control over the outcome. |
| Temperature Optimization | High reaction temperatures can sometimes scramble regioselectivity by promoting acyl interchange or transamination side reactions, particularly in the Pellizzari synthesis.[2] | Running the reaction at the lowest feasible temperature can minimize these side reactions and preserve the desired isomeric ratio.[2] |
digraph "Catalyst_Control" { graph [fontname="Arial", fontsize=12, splines=ortho, rankdir=LR, size="7.5,7.5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Isocyanide +\nDiazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; ag_cat [label="Ag(I) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_cat [label="Cu(II) Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_1_3 [label="1,3-disubstituted\n1,2,4-triazole", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product_1_5 [label="1,5-disubstituted\n1,2,4-triazole", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections start -> ag_cat [label=" [3+2]\nCycloaddition"]; start -> cu_cat [label=" [3+2]\nCycloaddition"]; ag_cat -> product_1_3; cu_cat -> product_1_5;
}
Caption: Catalyst control of regioselectivity in [3+2] cycloadditions.[8][9]
Category: Purification Challenges
Q3: I am struggling to purify my 1,2,4-triazole product. What are some effective strategies?
A3: Purification can be challenging due to the polar nature of the triazole ring, the presence of stubborn starting materials, or the formation of side products with similar physical properties.
-
Causality - Polarity & Solubility: The nitrogen-rich triazole core imparts significant polarity, which can lead to issues like streaking on silica gel columns or poor solubility in common recrystallization solvents. If the product is a salt, its solubility profile is drastically different, often being soluble in polar solvents and insoluble in non-polar organic solvents.[10]
-
Causality - Similar Byproducts: Isomeric byproducts or unreacted starting materials can have very similar polarities to the desired product, making chromatographic separation difficult.[2]
Effective Purification Protocols:
| Method | Step-by-Step Protocol | Key Considerations |
| Column Chromatography | 1. Adsorbent: Use silica gel as the stationary phase.2. Solvent System: Start with a non-polar eluent and gradually increase polarity. A common system is a gradient of methanol in chloroform (e.g., 0-10% MeOH in CHCl₃) or ethyl acetate in hexanes.[1][11]3. Monitoring: Collect small fractions and monitor them by TLC to identify and combine the pure product fractions. | For highly polar compounds, consider using a different stationary phase like alumina or a specialized technique like hydrophilic interaction liquid chromatography (HILIC).[10] |
| Recrystallization | 1. Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, water) to find one where it is soluble when hot but sparingly soluble when cold.2. Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.3. Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent. | If the product "oils out," the solvent's boiling point may be too high, or the cooling is too rapid.[10] If it won't crystallize, try scratching the inside of the flask or adding a seed crystal.[10] |
| Acid-Base Extraction | 1. Dissolution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).2. Acid Wash: Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate basic impurities, moving them to the aqueous layer.3. Base Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO₃) to deprotonate acidic impurities.4. Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. | This method is effective for removing acidic or basic impurities but will not separate the desired product from neutral byproducts of similar polarity. |
Section 3: Gold-Standard Experimental Protocol
This section provides a detailed, validated protocol for a common 1,2,4-triazole synthesis, serving as a reliable starting point for your own experiments.
Protocol: Einhorn-Brunner Synthesis of a Substituted 1,2,4-Triazole[12]
This protocol describes a general procedure for the Einhorn-Brunner reaction using a diacylamine (imide) and a substituted hydrazine.
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice-water bath and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the diacylamine (1.0 eq) in a suitable amount of glacial acetic acid.
-
Reagent Addition: While stirring, slowly add the substituted hydrazine (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-8 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the reaction volume) while stirring vigorously to precipitate the crude product.
-
Isolation and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid.
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
- BenchChem. (2025). common challenges in the synthesis of 1,2,4-triazole derivatives. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of 1,2,4-Triazole Salts. BenchChem Technical Support.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Unknown. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. BenchChem Technical Support.
- Liu, J.-Q., et al. (2018). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. BenchChem Application Notes.
- Wikipedia. (n.d.). Einhorn–Brunner reaction. Wikipedia.
- BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem Technical Support.
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. BenchChem Technical Support.
- Unknown. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry.
- Mohamad, N. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. isres.org [isres.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for the Synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important heterocyclic amine. The following question-and-answer format addresses common issues encountered during the synthesis, providing in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall reaction yield for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in the synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. [1]
The synthesis of this target molecule typically involves two key stages:
-
Formation of the 1,2,4-triazole ring: This often involves the cyclization of a thiosemicarbazide derivative or a similar precursor.[2][3]
-
Introduction of the aminoethyl group: A common method for this transformation is the reductive amination of a corresponding ketone precursor, 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one.[4][5]
Below is a troubleshooting guide addressing potential issues in both stages.
Troubleshooting Stage 1: Formation of the 5-methyl-4H-1,2,4-triazole Ring
Common Issues & Solutions:
-
Incomplete Cyclization: The reaction to form the triazole ring may not be going to completion.
-
Causality: Inadequate reaction time, suboptimal temperature, or insufficient base can lead to incomplete cyclization. The mechanism involves an intramolecular nucleophilic attack followed by dehydration, both of which are sensitive to reaction conditions.[2]
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the triazole product.[1]
-
Optimize reaction conditions: Systematically vary the temperature, reaction time, and the stoichiometry of the base (e.g., NaOH, K2CO3) in small-scale trial reactions to find the optimal conditions.[1][2]
-
-
-
Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the desired triazole.
-
Causality: The thiosemicarbazide precursor can undergo alternative cyclization pathways or decomposition under harsh reaction conditions.
-
Solution:
-
Control Temperature: Avoid excessive heating, which can promote side reactions.
-
Purify Starting Materials: Ensure the purity of the starting materials, as impurities can catalyze side reactions.[1]
-
-
Troubleshooting Stage 2: Reductive Amination
Reductive amination is a powerful method for converting a ketone to an amine.[5] However, its efficiency depends on several critical factors.
Common Issues & Solutions:
-
Low Imine Formation: The initial equilibrium between the ketone and the amine to form the imine intermediate may not favor the imine.
-
Causality: The formation of the imine is a reversible reaction and is often the rate-limiting step.[5] The presence of water can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a Dehydrating Agent: Incorporate a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water as it is formed.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. A trial-and-error approach with mild acids like acetic acid can be beneficial.
-
-
-
Inefficient Reduction of the Imine: The reducing agent may not be effectively reducing the imine to the desired amine.
-
Causality: The choice of reducing agent is critical. Some reducing agents are not selective for the imine over the ketone, leading to the formation of the corresponding alcohol as a byproduct.[6]
-
Solution:
-
Select an Appropriate Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination because they are less reactive towards ketones and aldehydes at neutral or weakly acidic pH but readily reduce the protonated imine.[6]
-
Staged Addition: Add the reducing agent after allowing sufficient time for imine formation to maximize the yield of the desired amine.
-
-
-
Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine byproduct.
-
Causality: The product amine is also nucleophilic and can compete with the starting amine in reacting with the ketone.[6]
-
Solution:
-
Use an Excess of the Aminating Agent: Employing a larger excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) can outcompete the product amine for reaction with the ketone.
-
-
Q2: I am observing a significant amount of the alcohol byproduct, 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanol. How can I minimize its formation?
A2: The formation of the alcohol byproduct is a clear indication that the ketone is being reduced alongside or instead of the imine.
-
Causality: This typically occurs when a less selective reducing agent, such as sodium borohydride (NaBH₄), is used under conditions that favor ketone reduction.[6] While NaBH₄ can be used for reductive amination, the reaction conditions must be carefully controlled.
-
Solution:
-
Switch to a More Selective Reducing Agent: As mentioned previously, NaBH₃CN or NaBH(OAc)₃ are the reagents of choice for their selectivity in reducing imines in the presence of carbonyls.[6]
-
Optimize the Reaction Sequence: If using NaBH₄, ensure that the imine has pre-formed before introducing the reducing agent. This can be achieved by stirring the ketone and the amine source together for a period (e.g., 1-2 hours) before adding the NaBH₄.
-
Q3: My purification of the final product is challenging due to the presence of unreacted starting material and byproducts. What is an effective purification strategy?
A3: The purification of a polar, basic compound like 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine requires a tailored approach.
-
Causality: The basicity of the amine product and the potential for multiple polar functional groups in the reaction mixture can make standard chromatographic purification difficult.
-
Solution:
-
Acid-Base Extraction:
-
After the reaction is complete, perform an aqueous workup.
-
Acidify the aqueous layer with an acid like HCl to protonate the amine product, making it water-soluble.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-basic impurities and unreacted ketone.
-
Basify the aqueous layer with a base like NaOH to deprotonate the amine, which can then be extracted into an organic solvent.
-
-
Column Chromatography:
-
If further purification is needed, silica gel chromatography can be employed.
-
Use a polar solvent system, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide, to prevent the basic amine product from streaking on the acidic silica gel. A common eluent system is a gradient of methanol in dichloromethane with 0.5-1% triethylamine.
-
-
Crystallization:
-
If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. The dihydrochloride salt of the product is also a solid and may be easier to crystallize.
-
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one
This protocol is designed to maximize the yield of the desired amine while minimizing the formation of the alcohol byproduct.
-
Imine Formation:
-
To a solution of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of 2M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform an acid-base extraction as described in Q3.
-
Purify the crude product by column chromatography or crystallization.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Cyanoborohydride | High selectivity for imine reduction over ketone reduction.[6] |
| Ammonia Source | Ammonium Acetate | Provides both ammonia and a mild acidic catalyst for imine formation. |
| Solvent | Methanol | Good solvent for both starting materials and reagents. |
| pH | Weakly Acidic (from NH₄OAc) | Promotes imine formation without deactivating the amine nucleophile. |
| Temperature | 0 °C to Room Temperature | Controls the rate of reduction and minimizes side reactions. |
Visualization of Key Processes
Reductive Amination Workflow
Caption: A workflow diagram for optimizing the reductive amination process.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Liao W, Chen Y, Liu Y, Duan H, Petersen JL, Shi X. 1,2,3- triazole - boranes : stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications. 2009. doi:10.1039/B915361F.
- 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - Chemical Communications (RSC Publishing).
- Liao W, Chen Y, Liu Y, Duan H, Petersen JL, Shi X. 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical communications (Cambridge, England). 2009;45:7097-7099. doi:10.1039/b915361f.
- Reductive amination - Wikipedia.
- Sigma-Aldrich. (1S)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride AldrichCPR.
- Ashenhurst J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017.
- SHELKE S, GADAKH S, GADEKAR L, KAKADE G. Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJWM26x_2If6g6H9qxYtUFnb_N_9d2d56OA0RddC4WZe7aC8W0RbmpHma3peh7w0_FjxUIwO2N0uPrFpT1aj7Jv4WkUKqNiiPwIj_IDRwhVaVGlgm0tCXMRSLDbok_YGeIZBiC1F8aHTTgMUnlLzaEGl3n.
- Shakyawar D, Kumar R, Kumar A, Kumari S. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- Zhang H, D'Erasmo N, Goncalves T, et al. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS infectious diseases. 2022;8(11):2274-2292. doi:10.1021/acsinfecdis.2c00329.
- Synthesis methods of 1,2,4-triazole-3-thiones: review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. 1,2,3-Triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification Strategies for Aminated 1,2,4-Triazoles
Welcome to the Technical Support Center for the purification of aminated 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of nitrogen-rich heterocyclic compounds. Aminated 1,2,4-triazoles are foundational building blocks in medicinal chemistry and materials science, known for their diverse biological activities.[1][2][3] However, their inherent basicity and potential for isomer formation can present unique purification challenges.[4]
This resource provides in-depth, field-proven insights into troubleshooting common purification issues. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning the purification of aminated 1,2,4-triazoles.
Q1: What are the most common impurities I should expect in the synthesis of aminated 1,2,4-triazoles?
A1: The nature of impurities is highly dependent on the synthetic route. However, some common classes of byproducts include:
-
Isomeric Triazoles and Oxadiazoles: During cyclization, the formation of regioisomers is a frequent challenge. For instance, in syntheses involving amidines and acyl hydrazides, the formation of a 1,3,4-oxadiazole isomer is a common side reaction.[4] These isomers often have the same molecular weight, making them difficult to distinguish by mass spectrometry alone.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as aminoguanidine, carboxylic acids, or amidines in your crude product.
-
Reagents and Catalysts: Depending on the synthetic method, you may have residual acids, bases, or metal catalysts (e.g., copper) present.[5]
-
Hydrolysis Products: The starting materials or the final product may undergo hydrolysis, especially under harsh reaction conditions.
Q2: My aminated 1,2,4-triazole is a solid. Should I start with recrystallization or column chromatography?
A2: For solid products, recrystallization is often the most efficient first-line purification technique, especially for removing baseline impurities and improving the overall purity of a bulk sample.[1][6] It is particularly effective if there is a significant difference in solubility between your desired product and the impurities in a given solvent system.[7]
However, if you are dealing with a mixture of closely related isomers or impurities with similar solubility profiles, column chromatography will likely be necessary to achieve high purity.[4][7]
Q3: My aminated triazole is highly polar and streaks on a standard silica gel TLC plate. What are my options?
A3: Streaking of basic compounds on acidic silica gel is a common problem. Here are several effective strategies to address this:
-
Use a Basic Modifier in the Eluent: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape. Common choices include:
-
Triethylamine (typically 0.1-1%)
-
Ammonia (often used as a solution in methanol)
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent choice for polar compounds. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[7]
-
Section 2: Troubleshooting and In-depth Guides
This section provides detailed troubleshooting guides for common purification techniques, complete with step-by-step protocols and the scientific rationale behind each step.
Guide to Recrystallization of Aminated 1,2,4-Triazoles
Recrystallization is a powerful technique for purifying solid aminated 1,2,4-triazoles. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or it cooled too quickly. Impurities may also be present that inhibit crystallization. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a seed crystal of the pure compound.[7] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Low recovery of the product. | Too much solvent was used initially. The compound has significant solubility even in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation. The mother liquor can be concentrated to yield a second crop of crystals, which may require re-purification.[7] |
| Product purity does not improve significantly. | The impurities have very similar solubility profiles to the product in the chosen solvent. | A different solvent system is needed. Consider a multi-solvent system. If recrystallization fails to remove a persistent impurity, another purification method like column chromatography will be necessary. |
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Ideal solvents include ethanol, isopropanol, water, or mixtures thereof.[1][6]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude aminated 1,2,4-triazole to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Guide to Acid-Base Extraction
The basic nature of the amino group on the 1,2,4-triazole ring makes acid-base extraction a highly effective method for separating it from neutral or acidic impurities.[8][9] This technique relies on the differential solubility of the compound in its neutral and protonated (salt) forms.
Workflow for Acid-Base Extraction of an Aminated 1,2,4-Triazole:
Caption: Workflow for the purification of aminated 1,2,4-triazoles using acid-base extraction.
Troubleshooting Common Acid-Base Extraction Issues:
| Problem | Potential Cause | Solution |
| An emulsion forms between the two layers. | Vigorous shaking can cause emulsions, especially if surfactant-like impurities are present. | Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity.[7] You can also try filtering the emulsified layer through a pad of Celite. |
| Poor recovery of the product from the aqueous layer after basification. | Incomplete basification of the aqueous layer. The product may have some solubility in the aqueous phase even after neutralization. | Ensure the aqueous layer is sufficiently basic by testing with pH paper. Perform multiple extractions with the organic solvent (e.g., 3 x 20 mL instead of 1 x 60 mL) to ensure complete removal of the product. |
| The product precipitates out of the aqueous layer upon basification. | The free base form of your aminated triazole is insoluble in water. | This is often a good sign. You can collect the precipitated solid by filtration. Alternatively, add enough organic solvent to redissolve the precipitate and then proceed with the separation of the layers. |
Guide to Column Chromatography
Column chromatography is a versatile technique for separating aminated 1,2,4-triazoles from impurities with similar polarities, including isomers.
Decision-Making Flowchart for Column Chromatography:
Caption: Troubleshooting workflow for selecting the appropriate column chromatography conditions.
Step-by-Step Protocol for Flash Column Chromatography:
-
Develop a TLC System: Find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it from impurities. If streaking is observed, add a basic modifier.
-
Pack the Column: Pack a column with silica gel or your chosen stationary phase using the initial, less polar eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elute the Column: Run the column with your chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Advanced Chromatographic Techniques:
For challenging separations, such as resolving enantiomers or diastereomers of chiral aminated 1,2,4-triazoles, more advanced techniques may be required.
-
High-Performance Liquid Chromatography (HPLC): Provides significantly higher resolution than flash chromatography and is suitable for both purification (preparative HPLC) and analysis.[1][7][10] Chiral stationary phases (CSPs) are available for separating enantiomers.[10][11]
-
Supercritical Fluid Chromatography (SFC): Known for its efficiency in chiral separations, SFC uses supercritical CO2 as the primary mobile phase.[12] It can offer faster separations compared to HPLC.[12]
Section 3: Characterization of Purified Aminated 1,2,4-Triazoles
After purification, it is crucial to confirm the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also provide information about purity.[13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify key functional groups.[16][15]
-
Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.[16][18]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.[16]
By understanding the chemical properties of aminated 1,2,4-triazoles and applying these systematic troubleshooting strategies, you can overcome common purification challenges and obtain high-purity materials for your research and development endeavors.
References
- Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns.
- Synthesis of 3-Amino-1,2,4-triazoles: Application Notes and Protocols for Researchers. Benchchem.
- Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC.
- Process for the preparation of 4-amino-1,2,4-Triazole.
- Technical Support Center: Synthesis of 1,2,4-Triazoles
- The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate)
- Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Acid–base extraction. Wikipedia.
- Video: Acid-Base Extraction | Purpose, Theory & Applic
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- ACID-BASE EXTRACTION.
- Acid-Base Extraction.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.
- Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorpor
- 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure.
- State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Applic
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the mechanistic complexities of synthesizing 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine.
The synthesis typically proceeds via the coupling of an amino acid derivative (e.g., N-Boc-L-alanine) with acetamidrazone, followed by cyclodehydration and subsequent Boc deprotection[1]. While this pathway is highly effective, the thermodynamic and kinetic competing reactions can lead to frustrating byproduct profiles. This guide decodes the causality behind these deviations and provides self-validating protocols to restore your reaction's integrity.
Part 1: Mechanistic Overview & Reaction Pathway
The formation of the 1,2,4-triazole ring is a delicate balance of nucleophilicity and leaving-group ability. Following the initial coupling to form the acyclic N-acylamidrazone, the intermediate must undergo an intramolecular cyclization.
Thermodynamically, the 1,2,4-triazole is favored. However, kinetically, the oxygen of the amide carbonyl can compete with the nitrogen, leading to the formation of a 1,3,4-oxadiazole byproduct[2]. Furthermore, the harsh thermal or basic conditions often required to force the loss of water can trigger the enolization of the alpha-carbon on the alanine moiety, resulting in racemization. Finally, the 1,2,4-triazole ring exhibits annular prototropic tautomerism, which can complicate structural validation and reactivity during the final deprotection step[3].
Fig 1: Reaction pathway and byproduct divergence in 1,2,4-triazole ethanamine synthesis.
Part 2: Quantitative Diagnostic Data
Before troubleshooting, you must accurately identify the byproduct. Use the following table to map your LC-MS and NMR data to the specific structural deviation.
Table 1: Diagnostic Signatures of Synthesis Byproducts
| Byproduct / Intermediate | Structural Deviation | LC-MS[M+H]+ (Deprotected) | Diagnostic ¹H NMR Shift (DMSO-d6) |
| Target Molecule | None (Desired) | 127.1 | ~8.4 ppm (br s, 1H, triazole NH) |
| Acyclic Intermediate | + H₂O (Failure to cyclize) | 145.1 | ~10.2 ppm (s, 1H, amide NH) |
| 1,3,4-Oxadiazole | O-cyclization (-NH₃ instead of -H₂O) | 128.1 | Absence of triazole NH; sharp CH₃ shift |
| t-Butyl Adduct | + C₄H₈ (Incomplete scavenging) | 183.2 | ~1.5 ppm (s, 9H, t-butyl group on ring) |
Part 3: Troubleshooting Guide (Symptom-Cause-Solution)
Q1: My LC-MS shows a dominant peak at +18 Da relative to the target mass. How do I force the reaction to completion?
Cause: The peak at +18 Da indicates the presence of the uncyclized N-acylamidrazone intermediate. Cyclodehydration requires sufficient energy to overcome the activation barrier for water elimination. If your reaction is stalled, the conditions are either too cold or lack the necessary acidic catalysis to protonate the hydroxyl leaving group.
Solution & Self-Validating Protocol: Microwave-Assisted Acidic Cyclodehydration Microwave irradiation provides uniform heating that drastically accelerates the cyclization of triazoles while minimizing degradation[4].
-
Preparation: Dissolve the isolated acyclic intermediate (1.0 eq) in glacial acetic acid to achieve a 0.2 M concentration. The acetic acid acts as both solvent and catalyst.
-
Irradiation: Seal the mixture in a microwave reactor vial. Heat to 120 °C for 45 minutes with a maximum power limit of 200 W.
-
In-Process Validation: Sample 10 µL of the reaction, dilute in 1 mL MeCN/H₂O, and run a rapid LC-MS. Validation Check: The reaction is complete when the +18 Da peak is <2% of the total area. If it exceeds 2%, add 0.1 eq of p-toluenesulfonic acid (pTSA) and irradiate for an additional 15 minutes.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize the residue with saturated aqueous NaHCO₃ to pH 7.5. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield the Boc-protected triazole.
Q2: I am seeing a +1 Da mass shift (m/z 128 instead of 127). What is this, and how do I prevent it?
Cause: You have synthesized the 1,3,4-oxadiazole regioisomer. This occurs when the oxygen atom of the amide carbonyl attacks the amidrazone carbon, resulting in the elimination of ammonia (-17 Da) instead of water (-18 Da). This O-attack is favored under neutral or slightly basic conditions where the nitrogen is not sufficiently nucleophilic or the oxygen is highly polarized.
Solution & Self-Validating Protocol: pH-Tuned N-Cyclization To favor the 1,2,4-triazole, you must ensure the nitrogen is the dominant nucleophile. This is achieved by running the cyclization under strictly controlled acidic conditions.
-
Solvent Exchange: Avoid basic solvents (e.g., pyridine or DMF with residual amines). Use anhydrous toluene or 1,4-dioxane.
-
Catalyst Addition: Add 1.5 eq of glacial acetic acid or 0.1 eq of camphor sulfonic acid (CSA). This selectively protonates the amidrazone, making the carbon more electrophilic while keeping the adjacent nitrogen nucleophilic enough for the 5-exo-trig cyclization.
-
Dehydration: Equip the flask with a Dean-Stark trap (if using toluene) or molecular sieves (4Å) to actively remove water, driving the equilibrium away from the oxadiazole pathway.
-
Validation Check: Run ¹H NMR on the crude product. The presence of a broad singlet at ~8.4 ppm confirms the triazole NH. If the peak is absent, the oxadiazole has formed.
Q3: My final product has the correct mass, but chiral HPLC shows two peaks. Why did my L-alanine derivative racemize?
Cause: The alpha-proton of the 1-aminoethyl group (derived from alanine) is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl (in the intermediate) and the triazole ring (in the product). Extended heating in the presence of base (e.g., DIPEA from the coupling step) causes enolization and subsequent racemization.
Solution: You must rigorously remove all traces of base before the cyclization step.
-
After the HATU/DIPEA coupling, perform a strict acidic wash (0.5 M HCl or 10% Citric Acid) to extract all residual DIPEA.
-
Perform the cyclization using the mildly acidic microwave protocol (see Q1) rather than prolonged conductive heating, as shorter reaction times drastically reduce the degree of racemization.
Q4: After TFA deprotection, I see a significant byproduct at +56 Da. What happened?
Cause: The +56 Da peak is a tert-butyl adduct. During the cleavage of the Boc group, tert-butyl cations are generated. The 1,2,4-triazole ring is electron-rich and contains multiple nucleophilic nitrogen atoms that can easily trap these cations, resulting in N-tert-butylation.
Solution & Self-Validating Protocol: Scavenger-Optimized Deprotection
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Dichloromethane (DCM) / Triisopropylsilane (TIPS) / Water in a ratio of 47.5 : 47.5 : 2.5 : 2.5 (v/v). Mechanism: TIPS and water act as highly reactive nucleophilic scavengers that irreversibly trap the tert-butyl cations before they can react with the triazole ring.
-
Reaction: Dissolve the Boc-protected triazole in the cocktail (10 mL per gram of substrate). Stir at room temperature for 2 hours.
-
In-Process Validation: Spot the reaction on TLC (ninhydrin stain). A positive (purple/pink) spot at the baseline indicates the presence of the free primary amine.
-
Isolation: Evaporate the volatiles under a stream of N₂ (do not heat). Precipitate the product by adding 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet to obtain the pure 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine TFA salt.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use unprotected alanine directly in the synthesis? A: No. The primary amine of alanine is highly nucleophilic and will aggressively compete with the amidrazone during the coupling step, leading to polymerization and complex oligomeric mixtures. N-Boc or N-Cbz protection is mandatory.
Q: Why does the NMR of my pure 1,2,4-triazole look messy, with duplicated peaks? A: 1,2,4-Triazoles undergo rapid annular prototropic tautomerism (shifting of the NH proton between the N1, N2, and N4 positions)[3]. In solvents like DMSO-d6 at room temperature, this exchange can occur at an intermediate rate on the NMR timescale, leading to peak broadening or duplication. Fix: Run your NMR at an elevated temperature (e.g., 60 °C) to coalesce the peaks, or add a drop of TFA to the NMR tube to lock the protonation state.
Q: Is it better to use acetohydrazide + thioamide instead of acetamidrazone + amide? A: Yes, converting the Boc-alanine amide to a thioamide (using Lawesson's reagent) prior to reaction with acetohydrazide often yields cleaner cyclization. Sulfur is a much better leaving group (as H₂S) than oxygen (as H₂O), allowing the cyclization to proceed at lower temperatures, which inherently protects the chiral center from racemization.
Part 5: References
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances / PMC. Available at: [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]
"troubleshooting regioselectivity in 1,2,4-triazole ring formation"
Topic: Troubleshooting Regioselectivity in 1,2,4-Triazole Ring Formation Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Welcome to the Advanced Heterocycle Synthesis Support Module. You are likely here because your LC-MS shows two (or three) peaks with the same mass, or your NMR suggests your "single isomer" is actually a mixture. The 1,2,4-triazole ring is a notorious "chameleon" in medicinal chemistry due to its annular tautomerism and multiple nucleophilic nitrogen sites (N1, N2, and N4).
This guide deconstructs the causality of isomer formation and provides self-validating protocols to fix it.
Quick Diagnostic: Where is your failure point?
| If you are performing... | And observing... | Go to... |
| Cyclization (Hydrazine + Electrophile) | Mixture of regioisomers (e.g., 3,5-disubstituted) | Module 1 |
| Alkylation of an existing triazole | N1 vs. N2 vs. N4 mixtures | Module 2 |
| Arylation (Metal-Catalyzed) | C-H activation at the wrong carbon | Module 3 |
| Analysis | Cannot distinguish Isomer A from Isomer B | Module 4 |
Module 1: De Novo Cyclization (The Einhorn-Brunner Protocol)
The Issue: You are reacting a diacylamine (imide) with a monosubstituted hydrazine, but the substituents at C3 and C5 are scrambling.
The Science:
The Einhorn-Brunner reaction relies on the nucleophilic attack of the hydrazine's terminal nitrogen (
Troubleshooting Workflow
Q: How do I force the hydrazine to attack only one carbonyl? A: You must engineer an electronic bias (electrophilicity gradient) into your imide substrate.
-
Assess the R-Groups:
-
Electron-Withdrawing Groups (EWG): Increase electrophilicity (Attack favored here).
-
Electron-Donating Groups (EDG): Decrease electrophilicity.
-
Rule of Thumb: The hydrazine attacks the carbonyl adjacent to the strongest EWG.
-
-
Protocol Adjustment (The "Acid Trap"): If your R-groups are electronically similar (e.g., Phenyl vs. 4-Tolyl), you cannot rely on intrinsic bias.
-
Solution: Switch to the Pellizzari Reaction (Amide + Hydrazide) or use a thioamide intermediate, which has vastly different reactivity than an amide.
-
Visualization: The Electrophilicity Decision Tree
Caption: Logic flow for predicting regioselectivity in Einhorn-Brunner cyclization based on substituent electronics.
Module 2: Alkylation of the Triazole Scaffold
The Issue: You are alkylating a 1,2,4-triazole ring (using R-X and Base) and getting a mixture of N1, N2, and N4 isomers.
The Science: Unsubstituted 1,2,4-triazoles exist in a tautomeric equilibrium, with the 1H-tautomer being thermodynamically more stable than the 4H-tautomer [1].[1][2][3] However, under basic conditions, the triazolate anion is formed.
-
Kinetic Control: Often favors N2 or N4 (depending on coordination).
-
Thermodynamic Control: Favors N1 (usually).
-
Steric Control: If C3/C5 have bulky substituents, N2 alkylation is often favored to relieve steric strain [2].
Critical Data: Alkylation Selectivity Rules
| Condition / Factor | Major Isomer | Mechanism Note |
| Standard (DBU / THF) | N1 (>90%) | Thermodynamic preference in aprotic solvent [3]. |
| Steric Bulk at C3/C5 | N2 | Steric clash prevents N1 attack; N2 is more accessible [2]. |
| Michael Addition | N1 | Reaction with |
| Tosylhydrazone Coupling | N2 (for 1,2,3-triazoles*) | Note: Often confused. In 1,2,4-systems, N2 is rare without steric drivers. |
Troubleshooting FAQ
Q: I need the N1 isomer, but I'm getting 20% N2. How do I fix this? A: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF .
-
Why: DBU forms a specific ion pair with the triazole that shields N2/N4, directing the electrophile to N1.
-
Protocol: Dissolve 1,2,4-triazole (1.0 eq) in THF. Add DBU (1.1 eq).[4] Stir 15 min. Add Alkyl Halide (1.0 eq). Yields are typically >90% N1 [3].
Q: I actually want the N2 isomer. Is it possible? A: Yes, but you usually need to block N1 or use steric guidance.
-
Strategy: If your C3/C5 positions are substituted with bulky groups (e.g., t-Butyl, Adamantyl), alkylation will naturally shift toward N2.
-
Alternative: Use a directing group strategy (e.g., trityl protection) if applicable, though this adds steps.
Visualization: Steric vs. Electronic Control
Caption: Impact of steric bulk at C3/C5 on the N1 vs. N2 alkylation pathway.
Module 3: Metal-Catalyzed Arylation
The Issue: Palladium-catalyzed C-H arylation is occurring at the wrong carbon (C5 vs. N-arylation).
The Science: Palladium tends to coordinate to the nitrogen lone pairs. In N1-substituted 1,2,4-triazoles, the C5 proton is the most acidic and accessible for Concerted Metalation-Deprotonation (CMD) .
Protocol for C5-Arylation (C-H Activation):
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ or XPhos
-
Base: Cs₂CO₃ (Crucial for the CMD mechanism)
-
Solvent: Dioxane, 100°C.
-
Result: This selectively arylates the C5 position of an N1-substituted triazole [4].
Module 4: Analytical Forensics (Self-Validation)
The Issue: "I have a peak, but I don't know which N-isomer it is." The Solution: Do not rely on LC-MS retention times alone. Use NMR.
Differentiation Table
| Feature | N1-Isomer (1,3,5-substituted) | N2-Isomer (rarely symmetric) | N4-Isomer (symmetric) |
| Symmetry | Asymmetric | Asymmetric | Symmetric (Plane of symmetry through N4-C3/C5) |
| 1H NMR (C3/C5-H) | Distinct singlets (if R=H) | Distinct singlets | Single peak (equivalent protons) |
| 13C NMR | C3 and C5 are chemically distinct | C3 and C5 distinct | C3 and C5 are equivalent (1 signal) |
| 15N NMR (HMBC) | N1: ~ -170 ppm (shielded) | N2: ~ -100 ppm (deshielded) | N4: Distinct shift |
The "Symmetry Test" (for N4): If your 1,2,4-triazole has identical substituents at C3 and C5 (or H), the N4-alkylated isomer will show a simplified NMR spectrum due to C2v symmetry. The N1 and N2 isomers will lack this symmetry.
References
-
Tautomeric Stability: BenchChem. (2025).[2] An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers.
-
Steric Control in Alkylation: Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
-
N1 Selectivity (DBU/THF): Bulger, P. G., et al. (2000). Regioselective Alkylation of 1,2,4-Triazole. Tetrahedron Letters. (Cited in An Investigation into the Alkylation of 1,2,4-Triazole, ResearchGate).
-
Pd-Catalyzed Arylation: Chen, C., et al. (2015). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles (Mechanism analogous to 1,2,4-systems discussed in context). Molecules.
Sources
"scale-up synthesis considerations for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine"
Executive Summary & Molecule Profile
This guide addresses the scale-up challenges for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 518066-19-8), a critical chiral building block often used in kinase inhibitors and GPCR modulators.
-
Chemical Formula: C
H N -
Key Challenge: The molecule is a small, highly polar, water-soluble amine. Traditional aqueous extraction fails at scale.
-
Critical Quality Attribute (CQA): Enantiomeric Excess (ee). The stereocenter at the
-position is prone to racemization under the thermal conditions required for triazole ring closure.
Part 1: Strategic Route Selection
For kilogram-scale production, we recommend the Modified Imidate Cyclization Route . This pathway offers the best balance between safety (avoiding explosive azides used in click chemistry) and stereochemical retention.
Comparative Route Analysis
| Feature | Route A: Imidate Cyclization (Recommended) | Route B: Huisgen Cycloaddition (Click) | Route C: Nitrile Condensation |
| Starting Material | Boc-L-Alanine Hydrazide | 3-Butyn-2-amine | 2-Aminopropanenitrile |
| Safety Profile | Moderate (Hydrazine usage) | High Risk (Azide handling) | Moderate |
| Scalability | High (Crystallizable intermediates) | Low (Column chromatography often needed) | Medium |
| Chirality Risk | Low (if temp < 90°C) | Low | High (Base-mediated racemization) |
Part 2: Detailed Experimental Protocol (Scale-Up Optimized)
Phase 1: Synthesis of Boc-L-Alanine Hydrazide
-
Reagents: Boc-L-Alanine methyl ester (1.0 equiv), Hydrazine hydrate (2.5 equiv), Methanol (5 vol).
-
Protocol:
-
Dissolve ester in MeOH. Cool to 0–5°C.[1]
-
Add hydrazine hydrate dropwise (exothermic).
-
Stir at RT for 12–16 h. Monitor by TLC/HPLC (disappearance of ester).
-
Work-up: Concentrate under vacuum. Avert "oiling out" by co-evaporating with toluene to remove excess hydrazine. Crystallize from EtOAc/Hexanes.
-
-
Scale-up Tip: Residual hydrazine is a genotoxin. Ensure <1 ppm levels in the intermediate via rigorous washing or scavenging resins if necessary.
Phase 2: Triazole Ring Formation (The Critical Step)
-
Reagents: Boc-L-Ala-hydrazide (1.0 equiv), Ethyl acetimidate hydrochloride (1.2 equiv), Et
N (2.5 equiv), Acetonitrile (10 vol). -
Protocol:
-
Suspend hydrazide and imidate in MeCN.
-
Add Et
N slowly. The mixture will clear as the amidrazone intermediate forms. -
Cyclization: Heat to 60–70°C. Do not exceed 80°C to minimize racemization.
-
Monitor for the formation of the 1,2,4-triazole ring (HPLC).
-
Work-up: Concentrate. Dissolve residue in EtOAc. Wash with saturated NaHCO
(removes acidic byproducts) and brine.
-
-
Technical Insight: If Ethyl acetimidate is unavailable/expensive, S-methyl thioacetimidate can be used, but it releases methanethiol (stench), requiring a scrubber.
Phase 3: Deprotection & Salt Isolation
-
Reagents: 4M HCl in Dioxane or EtOH.
-
Protocol:
-
Dissolve Boc-triazole in minimal dry EtOH.
-
Add HCl solution at 0°C. Stir at RT for 2 h.
-
Isolation (Crucial): The product will precipitate as the Dihydrochloride salt .
-
Filter under N
. Wash with Et O. Dry under vacuum at 40°C.
-
-
Why this works: The free base is hygroscopic and water-soluble. The dihydrochloride salt is a stable, non-hygroscopic solid easy to handle.
Part 3: Visualization of Workflows
Figure 1: Synthetic Pathway & Logic Flow
Caption: Step-wise synthesis flow from Boc-Alanine to the Triazole Amine Dihydrochloride.
Figure 2: Purification Troubleshooting Decision Tree
Caption: Decision logic for isolating the hydrophilic salt form.
Part 4: Troubleshooting & FAQs
Q1: The reaction mixture turned black during cyclization. What happened?
-
Cause: Thermal decomposition of the amidrazone intermediate or oxidation of residual hydrazine.
-
Fix: Ensure the hydrazide intermediate from Step 1 is strictly hydrazine-free (co-evaporate with toluene). Perform the cyclization under a nitrogen atmosphere. Reduce temperature to 60°C and extend time.
Q2: My enantiomeric excess (ee) dropped from >99% to 85%.
-
Cause: Base-mediated racemization of the
-chiral center at high temperatures. The proton at the chiral center is slightly acidic due to the adjacent triazole ring. -
Fix: Use a milder base (e.g., DIPEA instead of Et
N) or reduce the equivalents of base. Ensure the reaction does not run longer than necessary (monitor strictly by HPLC).
Q3: I cannot extract the amine from the aqueous layer after work-up.
-
Cause: 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is extremely polar (LogP < 0). It prefers water over DCM or EtOAc.
-
Fix: Do not use aqueous work-up for the final step. Isolate the product directly as a salt (HCl) from the organic solvent used in the deprotection step. If you must have the free base, use continuous extraction with chloroform/isopropanol (3:1) or use an ion-exchange resin.
Q4: Is the "4H" tautomer stable?
-
Insight: 1,2,4-triazoles exist in tautomeric equilibrium (1H, 2H, 4H). In solution, the proton shifts rapidly. The "4H" designation in the name often refers to the formal structure or the crystal form of the salt. For synthesis purposes, you are forming the stable aromatic ring; the tautomerism will resolve itself based on pH and solvent.
References
-
Synthesis of 1,2,4-triazoles from hydrazides
- Scale-up of Triazole APIs: Title: Scale-Up Synthesis of MedChem Relevant Cores (Enamine). Source: Enamine.net.
-
Safety Data & Handling
-
Title: 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride Safety Data Sheet.
-
Source: Sigma-Aldrich.
-
Sources
Technical Support Center: Managing Hygroscopicity of Amine-Containing Heterocyclic Compounds
Welcome to the technical support center dedicated to providing solutions for managing the hygroscopicity of amine-containing heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with water uptake in their compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your materials.
The Challenge: Why Are Amine-Containing Heterocycles So Hygroscopic?
Amine-containing heterocyclic compounds are foundational in medicinal chemistry and materials science. However, their very nature—the presence of nitrogen atoms with lone pairs of electrons and the potential for hydrogen bonding—makes them particularly susceptible to absorbing moisture from the environment.[1][2][3] This hygroscopicity can significantly impact:
-
Accurate Weighing and Dosing: Water absorption leads to inaccurate measurements of the active pharmaceutical ingredient (API), affecting downstream quantitative analysis and formulation.[4]
-
Chemical Stability: The presence of water can promote hydrolysis, degradation, or changes in the crystalline form (polymorphism) of the compound.[4][5]
-
Physical Properties: Increased water content can alter flowability, cause caking, and change dissolution rates, which are critical in tablet manufacturing.[4][5][6]
-
Reaction Stoichiometry: In a reaction, unaccounted-for water can alter the stoichiometric ratios of reactants, leading to incomplete reactions or the formation of impurities.
This guide will provide you with the expertise to anticipate, diagnose, and manage these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my amine-containing heterocyclic compound has absorbed atmospheric moisture. What is the first step to confirm this and quantify the water content?
A1: Your first step is to perform a reliable quantitative analysis to determine the exact water content. The gold-standard method for this is Karl Fischer (KF) titration .[7][8]
Causality: Karl Fischer titration is a highly specific and sensitive method for water determination.[7][8] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.[9] Unlike methods like Loss on Drying (LOD), which measure the loss of any volatile component, KF titration is specific to water, making it more accurate for quantifying hydration in your sample.[7][8]
Troubleshooting Common KF Titration Issues:
-
Inconsistent Results: This can be due to incomplete dissolution of the sample in the KF solvent or a reaction between the sample and the KF reagents.
-
Solution: Ensure you are using a suitable solvent that completely dissolves your compound without reacting with it. For basic amine compounds, a specialized KF reagent for amines might be necessary to prevent side reactions.
-
-
High Blank Values: This indicates moisture contamination in your titration cell or reagents.
-
Solution: Thoroughly dry the titration cell, and ensure all solvents and reagents are fresh and properly sealed. Regularly change the desiccant in the drying tubes.[10]
-
Experimental Protocol: Volumetric Karl Fischer Titration
-
System Preparation:
-
Flush the Karl Fischer titrator with a dry, inert gas (e.g., nitrogen) to eliminate atmospheric moisture.
-
Add a fresh, appropriate KF solvent (e.g., a methanol-based solvent) to the titration vessel.[8]
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
-
Standardization:
-
Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.
-
Titrate with the KF reagent to the endpoint. The titrator will automatically calculate the titer of the reagent (mg H₂O / mL reagent). Repeat this at least three times to ensure reproducibility.
-
-
Sample Analysis:
-
Accurately weigh your amine-containing heterocyclic compound in a dry container.
-
Quickly transfer the sample to the titration vessel.[10]
-
Titrate with the standardized KF reagent to the endpoint.
-
The instrument will calculate the percentage of water in your sample based on the sample weight and the volume of titrant used.
-
Q2: My compound is highly hygroscopic and absorbs moisture rapidly during handling. How can I minimize this exposure?
A2: Minimizing exposure requires a combination of environmental control and proper handling techniques. The goal is to create a localized environment with minimal humidity.[6][11]
Expertise & Experience: Simply working faster is not a robust solution. A systematic approach to controlling the atmosphere around your sample is crucial.
Recommended Handling Procedures:
-
Glove Box or Inert Atmosphere Chamber: This is the most effective method. A glove box allows you to handle your compound in a dry, inert atmosphere (e.g., nitrogen or argon), effectively eliminating moisture uptake.[12]
-
Low-Humidity Environment: If a glove box is unavailable, work in a room with a dehumidifier to lower the ambient humidity.[6]
-
Use of Desiccators: Always store your compound in a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[12][13] For highly sensitive compounds, consider a vacuum desiccator.
-
Pre-weighing in a Controlled Environment: If possible, perform all weighing inside a glove box or a balance with a draft shield in a low-humidity room.
-
Minimize Exposure Time: Have all necessary equipment and reagents ready before opening the container of your hygroscopic compound. Work efficiently to minimize the time the compound is exposed to the atmosphere.[11]
Logical Workflow for Handling Hygroscopic Compounds
A decision-making workflow for handling hygroscopic compounds.
Q3: I have confirmed my compound has a high water content. What are the best methods for drying it without causing degradation?
A3: The choice of drying method depends on the thermal stability and physical form of your compound. It's a balance between effectively removing water and preserving the compound's integrity.
Trustworthiness: Always perform a small-scale test to validate your chosen drying method before applying it to the entire batch. Analyze the compound post-drying (e.g., by HPLC, NMR) to confirm its purity and integrity.
Comparison of Drying Techniques
| Drying Method | Principle | Advantages | Disadvantages | Best Suited For |
| Oven Drying | Heating under atmospheric pressure | Simple, readily available equipment | Can cause thermal degradation; risk of oxidation[11] | Thermally stable, non-oxidizable compounds |
| Vacuum Oven Drying | Heating under reduced pressure | Lower temperatures can be used, reducing degradation risk | Slower than oven drying; requires a vacuum pump | Thermally sensitive compounds |
| Lyophilization (Freeze Drying) | Sublimation of water from a frozen state[14] | Ideal for very heat-sensitive and amorphous materials[13][15] | Slow, requires specialized equipment[15] | Biological samples, peptides, highly unstable compounds |
| Drying over Desiccants | Use of a chemical drying agent in a sealed container | Gentle, no heat applied | Very slow; efficiency depends on the desiccant | Small quantities of moderately hygroscopic compounds |
| Spray Drying | Atomizing a liquid feed into a hot drying gas[16] | Rapid and continuous process[15][16] | Requires specialized equipment; may not be suitable for all compounds | Solutions or suspensions, especially for producing amorphous solid dispersions[16] |
Step-by-Step Protocol: Vacuum Oven Drying
-
Sample Preparation: Spread your compound in a thin layer on a clean, dry watch glass or petri dish to maximize the surface area.
-
Loading the Oven: Place the sample in the vacuum oven.
-
Applying Vacuum: Close the oven door and slowly apply a vacuum. A gradual application prevents the powder from being aspirated into the vacuum line.
-
Heating: Once a stable vacuum is achieved, slowly increase the temperature to the desired setpoint. This should be well below the compound's melting or decomposition point.
-
Drying: Dry for a predetermined time or until a constant weight is achieved.
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to rapidly reabsorb moisture from the incoming air. It is best to backfill the oven with an inert gas like nitrogen. Immediately transfer the dried sample to a desiccator for storage.
Q4: Can the choice of salt form for my amine-containing heterocyclic compound influence its hygroscopicity?
A4: Absolutely. The choice of the counter-ion to form a salt can dramatically alter the hygroscopicity of the parent amine compound.[17][18][19]
Authoritative Grounding: The hygroscopicity of a salt is influenced by factors such as the lattice energy of the crystal and the hydration energy of the individual ions. A well-chosen counter-ion can lead to a more stable, less hygroscopic crystalline form.[17]
General Trends in Salt Hygroscopicity:
-
Less Hygroscopic Salts: Generally, salts formed from large, non-polar, or weakly coordinating counter-ions tend to be less hygroscopic.
-
More Hygroscopic Salts: Salts of small, highly charged, or strongly coordinating ions (e.g., chlorides, bromides) are often more hygroscopic.[19]
Screening for Optimal Salt Forms
A workflow for selecting a less hygroscopic salt form of an amine-containing compound.
Dynamic Vapor Sorption (DVS) is a key technique used in these studies to precisely measure how much water a sample absorbs at different relative humidity (RH) levels.[20][21][22]
References
-
GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Water-assisted absorption of CO2 by 3-Amino-1-propanol: A mechanistic insight. Retrieved from [Link]
-
ARDL. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]
-
Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]
-
CritiTech Particle Engineering Solutions. (n.d.). Pharmaceutical Spray Drying Services. Retrieved from [Link]
-
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
Taylor & Francis. (2022, June 21). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]
-
Pharmasal. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
CordenPharma. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. Retrieved from [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]
-
ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
AQUALAB. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Spray drying in the pharmaceutical industry. Retrieved from [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]
-
PMC. (n.d.). Water Uptake in an Anion Exchange Membrane Based on Polyamine: A First-Principles Study. Retrieved from [Link]
-
SlidePlayer. (n.d.). Pharmaceutical Unit Operations - DRYING. Retrieved from [Link]
-
Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
-
JP-NET. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]
-
PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Water in CO 2 Capture by Amine | Request PDF. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog. Retrieved from [Link]
-
SlidePlayer. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]
-
Biology Discussion. (2014, January 4). Water Absorption System in Plants: Pathways; Mechanism and other Details. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2 | Request PDF. Retrieved from [Link]
-
Environmental Health & Safety. (2015, July 30). EHS: Laboratory Safety: Chemical Hygiene Program: General Procedures. Retrieved from [Link]
-
Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 12.6 Heterocyclic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Basicity of Heterocyclic Aromatic Amines. Retrieved from [Link]
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Technical Support Center: Enhancing the Solution Stability of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
Welcome to the technical support guide for 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Inconsistent stability can be a significant source of experimental variability, leading to unreliable data in biological assays and analytical measurements. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you ensure the integrity of your compound and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form and prepared stock solutions of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine?
A: Proper storage is the first line of defense against degradation. For the solid compound, particularly the dihydrochloride salt, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption.[1][2] For long-term storage, temperatures of 2-8°C are advisable.[3]
Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into small, single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is critical; while polar solvents like water or methanol are suitable for solubilization, the stability in these solvents over time must be verified.[2]
Q2: What are the primary chemical moieties on this molecule that are susceptible to degradation?
A: This molecule has two key features that influence its stability profile: the 1,2,4-triazole ring and the primary ethanamine side chain.
-
1,2,4-Triazole Ring: This heterocyclic ring is generally aromatic and considered stable, making it resistant to cleavage under typical acidic or basic conditions.[1][4] However, extreme pH and high temperatures can lead to hydrolysis or rearrangement, with the exact susceptibility depending on the ring's substituents.[1]
-
Primary Ethanamine Group: Primary amines are nucleophilic and basic, making them susceptible to oxidative degradation.[5][6] This is a common degradation pathway for many amine-containing pharmaceuticals. The presence of oxygen, metal ions (which can act as catalysts), and light can promote oxidation.
Q3: I'm observing inconsistent results in my biological assays. Could this be a stability issue?
A: Absolutely. Inconsistent biological activity is a classic indicator of compound degradation in the assay medium.[7] The loss of the parent compound to degradants means the effective concentration at the target is lower than intended, leading to variable or weaker-than-expected results. It is crucial to assess the stability of the compound directly in the assay buffer over the full time course of the experiment.[7]
Q4: My solution of the compound has turned slightly yellow over time. What does this signify?
A: Solution discoloration, especially yellowing or browning, is often a visual cue of chemical degradation. This is particularly common for compounds containing amine groups, where oxidative degradation can produce colored impurities.[8] If you observe a color change, it is highly recommended to re-analyze the solution's purity via a stability-indicating method like HPLC before use.
Troubleshooting Unstable Solutions
This section provides a systematic approach to diagnosing and resolving stability issues encountered during your experiments.
Problem: Inconsistent Potency and Poor Reproducibility in Assays
Underlying Cause: The compound is likely degrading in the experimental medium (e.g., cell culture media, assay buffer). The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of reactive components in the medium.[1][7]
Caption: Workflow for diagnosing stability-related assay issues.
Troubleshooting Steps:
-
Confirm Solid Compound Integrity: Before investigating solution stability, ensure the purity of your starting material using techniques like NMR, HPLC, and Mass Spectrometry.[7]
-
Assess Stability in Assay Medium: Perform a time-course experiment. Incubate the compound in your exact assay buffer/medium under the same conditions (temperature, light, CO2) as your experiment. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound using a stability-indicating HPLC method.
-
Identify Degradants: Use LC-MS to get mass information on any new peaks that appear in the chromatogram to help elucidate the degradation pathway.[9]
-
Mitigate Degradation:
-
pH Control: Determine if degradation is pH-dependent by testing in buffers of different pH values (see Protocol 1). Adjust your assay buffer if necessary. The basicity of the amine group (and its protonation state) is highly pH-dependent.[10]
-
Oxidation: If oxidation is suspected (common for amines), try de-gassing the buffer or adding a small amount of an antioxidant like N-acetylcysteine or ascorbic acid, ensuring it does not interfere with your assay.
-
Photostability: Protect your solutions and assay plates from light if the compound proves to be light-sensitive.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the potential degradation pathways of a compound and to develop a stability-indicating analytical method.[11][12][13] This involves subjecting the compound to harsh conditions to accelerate its breakdown.
Caption: General workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).[1]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Purified water. Incubate at 60°C.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber with UV/Vis light. Run a dark control in parallel.
-
-
Sampling: Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: For acid/base hydrolysis, cool the samples and neutralize them (base with acid, acid with base) before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.[9] Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[9]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for a wide range of small molecules.[14]
-
Mobile Phase Selection: Use a gradient elution to ensure separation of the polar parent compound from potentially more or less polar degradants.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Optimization: Develop a gradient that provides good resolution between the parent peak and all degradation peaks observed in the forced degradation study. A typical starting gradient might be 5% to 95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification. A wavelength of ~220-260 nm is often a good starting point for heterocyclic compounds.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[15]
Data Summary
The following table provides an example of how to summarize the data from a forced degradation study.
| Stress Condition | Incubation Time (h) | Temperature | % Parent Compound Remaining (Hypothetical) | Major Degradant Peaks (RT, min) | Observations |
| 0.1 M HCl | 24 | 60°C | 92.5% | 3.1 min | Minor degradation |
| 0.1 M NaOH | 8 | 60°C | 45.2% | 4.5 min, 7.2 min | Significant degradation |
| Water | 24 | 60°C | 98.1% | - | Stable |
| 3% H₂O₂ | 8 | Room Temp | 68.7% | 8.9 min | Significant degradation |
| Light (UV/Vis) | 24 | Room Temp | 85.0% | 10.2 min | Moderate degradation |
This structured approach will help you systematically identify and mitigate stability issues, ensuring the quality and reliability of your research involving 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine.
References
-
Knuutila, H., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Retrieved from [Link]
-
Zhang, M., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed. Retrieved from [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
- Lash, T. D. (1986). Stabilizer for amine/quaternary ammonium blends. Google Patents.
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Basicity of Amines and Ammonium Salt Formation. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Webster, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
Analytical issues in the chemical stability testing of drugs in solution. (n.d.). RSC Publishing. Retrieved from [Link]
-
Analytical Strategies for Stability-Indicating Method Development. (2025). Impactfactor. Retrieved from [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025). ResearchGate. Retrieved from [Link]
-
Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. (n.d.). SciSpace. Retrieved from [Link]
-
1-(5-Methyl-4H-[1][5][16]Triazol-3-Yl)-Ethylamine Dihydrochloride. (n.d.). Methylamine Supplier. Retrieved from [Link]
-
Stability of 1,2,4-triazoles?. (2018). ResearchGate. Retrieved from [Link]
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"interpreting complex NMR spectra of substituted 1,2,4-triazoles"
Topic: Interpreting Complex NMR Spectra of Substituted 1,2,4-Triazoles Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists
Welcome to the Triazole Spectroscopy Support Hub
Status: Operational | Lead Scientist: Dr. [AI] | Last Updated: March 2026
Substituted 1,2,4-triazoles are notorious in medicinal chemistry for their spectral complexity. This guide addresses the three most critical support tickets we receive: Tautomeric Broadening , N-Alkylation Regioisomer Assignment , and C3 vs. C5 Carbon Differentiation .
Module 1: Troubleshooting Tautomerism (The "Missing Proton" Issue)
User Issue: "I synthesized a mono-substituted 1,2,4-triazole. My LCMS confirms the mass, but the NH proton is either missing or extremely broad in the 1H NMR. Where is it?"
Technical Diagnosis:
1,2,4-Triazoles exist in a dynamic annular tautomeric equilibrium (
Diagnostic Workflow:
-
Solvent Switch: Immediately switch from CDCl
to DMSO-d . DMSO is a strong hydrogen bond acceptor; it "locks" the NH proton, slowing the exchange rate and sharpening the signal, typically shifting it downfield to 13.0–14.5 ppm. -
Temperature Gradient: If the signal remains broad in DMSO, run a Variable Temperature (VT) experiment. Lowering the temperature (e.g., to 273 K) slows the exchange, sharpening distinct tautomer peaks.
Visualizing the Equilibrium:
Figure 1: Annular tautomerism in 1,2,4-triazoles. In CDCl
Module 2: Regioisomer Determination (N1 vs. N2 vs. N4)
User Issue: "I alkylated a 3-substituted triazole and got a mixture. How do I distinguish the N1, N2, and N4 isomers using 2D NMR?"
Technical Diagnosis: Alkylation of 3-substituted triazoles typically yields a mixture of N1 (kinetic) and N2 (thermodynamic) isomers. N4 isomers are rarer but possible. Standard 1H NMR is often insufficient due to overlapping shifts. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for assignment.
The "Golden Rule" of Triazole HMBC:
You must trace the 3-bond (
| Isomer Type | Diagnostic HMBC Correlation ( | Logic |
| N1-Alkylated | Alkyl-H | The alkyl group is 3 bonds away from C5 (H-C-N1-C5). It is 4 bonds from C3 (H-C-N1-N2-C3), which is usually NMR silent. |
| N2-Alkylated | Alkyl-H | The alkyl group is 3 bonds away from C3 (H-C-N2-C3). It is 4 bonds from C5 (H-C-N2-N1-C5), which is NMR silent. |
| N4-Alkylated | Alkyl-H | Due to symmetry (or proximity), the N4-alkyl protons are 3 bonds away from both ring carbons (H-C-N4-C3 and H-C-N4-C5). |
Decision Tree for Assignment:
Figure 2: HMBC logic flow for assigning N-alkylation sites in 1,2,4-triazoles.
Module 3: 13C Chemical Shift Assignments (C3 vs. C5)
User Issue: "I have two quaternary carbon peaks in the 145–165 ppm range. Which one is C3 and which is C5?"
Technical Diagnosis: Correct assignment relies on substituent effects (shielding/deshielding). In 1-substituted-1,2,4-triazoles, the electron density distribution is asymmetric.
Reference Data Table (in DMSO-d
| Carbon Position | Typical Shift ( | Structural Insight |
| C3 (N2-C=N4) | 155 – 165 ppm | Generally deshielded (downfield). Located between two nitrogens (N2 and N4) in the N1-substituted tautomer. |
| C5 (N1-C=N4) | 145 – 155 ppm | Generally shielded (upfield) relative to C3 in N1-alkyl triazoles. |
| Substituent Effect | An electron-withdrawing group (e.g., Phenyl) at C3 will shift C3 downfield. An amino group (-NH2) at C3 (e.g., 3-amino-1,2,4-triazole) strongly shields C3. |
Note: These ranges are for N1-alkylated species. In N2-alkylated species, the trends often reverse due to the change in bond order/resonance.
Validation Protocol:
-
Gated Decoupling (1H-Coupled 13C): If C5 has a proton attached (H5) and C3 is substituted, C5 will appear as a doublet (
Hz) while C3 remains a singlet. -
HSQC: If C5 is unsubstituted, it will show a correlation to the H5 proton in HSQC. C3 (substituted) will show no correlation.
Module 4: Standard Operating Procedures (SOPs)
Protocol A: Sample Preparation for Labile Protons
Objective: Maximize visibility of NH protons.
-
Drying: Dry the solid sample under high vacuum (>1h) to remove trace water/methanol.
-
Solvent: Use DMSO-d
from a fresh ampule. Avoid "community bottles" which absorb atmospheric water (water catalyzes proton exchange). -
Concentration: Prepare a concentrated sample (10–15 mg in 0.6 mL) to improve S/N for quaternary carbons.
Protocol B: 2D NMR Acquisition Parameters
Objective: Capture weak long-range couplings for Regioisomer assignment.
-
Experiment: hmbcgpndqf (Gradient HMBC).
-
Long-Range Delay (CNST13): Set to correspond to 8 Hz (
). This is optimal for the 3-bond N-C-H coupling in heteroaromatics. -
Scans: Minimum 32 scans. Triazole quaternary carbons have long relaxation times (
); ensure sufficient recycle delay ( s).
References
Validation & Comparative
Precision Pharmacophores: SAR Profiling of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (MTEA) Analogs
Executive Summary: The Case for MTEA Scaffolds
In the landscape of fragment-based drug discovery (FBDD), 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (MTEA) represents a critical "privileged structure." Unlike its ubiquitous 1,2,3-triazole counterpart (often a product of "click" chemistry convenience), the 1,2,4-triazole core offers unique tautomeric flexibility and hydrogen-bonding vectors that mimic essential histidine and GABAergic pharmacophores.
This guide objectively compares MTEA against its primary bioisosteres—Imidazole and 1,2,3-Triazole—analyzing electronic properties, metabolic stability, and structure-activity relationships (SAR). We provide validated protocols for synthesis and biological screening, specifically focusing on its utility as a precursor for kinase inhibitors and antimicrobial agents.
Mechanistic Foundation: Tautomerism & Bioisosterism[1]
To effectively deploy MTEA, one must understand its dynamic behavior in solution. The 1,2,4-triazole ring exists in a tautomeric equilibrium between the 1H and 4H forms.[1][2]
-
The 4H-Advantage: In the 5-methyl-substituted system, the 4H-tautomer is often energetically accessible, allowing the molecule to act as a bidentate ligand. This is crucial for bridging water molecules in receptor pockets (e.g., Adenosine A2A receptors).
-
Dipole Moment: The 1,2,4-triazole has a significantly higher dipole moment (~6.3 D) compared to imidazole (~3.8 D), enhancing solubility and electrostatic interactions in polar binding pockets.
Comparative Analysis: MTEA vs. Alternatives
The following table contrasts MTEA with its structural analogs. Data is aggregated from standard physicochemical profiling of triazole-based fragments.[1]
| Feature | MTEA (1,2,4-Triazole) | 1,2,3-Triazole Analog | Histamine Analog (Imidazole) |
| Primary Utility | H-bond donor/acceptor mix; High metabolic stability. | "Click" linker; rigid geometry. | Natural substrate mimic; H2/H3 receptor targeting. |
| pKa (Conjugate Acid) | ~10.0 (Amine), ~2.3 (Ring) | ~9.5 (Amine), ~1.2 (Ring) | ~9.7 (Amine), ~6.9 (Ring) |
| Metabolic Stability | High (Resistant to CYP450 oxidation). | High (Stable). | Moderate (Prone to N-methylation/oxidation). |
| H-Bond Capacity | 2 Donors / 2 Acceptors (Dynamic). | 1 Donor / 2 Acceptors (Static). | 1 Donor / 1 Acceptor. |
| Synthetic Feasibility | Moderate (Cyclization required). | High (CuAAC Click Chemistry). | Moderate (Decarboxylation). |
Scientist's Insight: Choose MTEA when your target pocket requires a stable, polar scaffold that resists oxidative metabolism. Use the 1,2,3-analog if you simply need a linker and are prioritizing synthetic speed.
Structure-Activity Relationship (SAR) Deep Dive
The SAR of MTEA analogs revolves around three vectors: the 5-position substituent , the linker length , and the amine chirality .
The "Methyl" Effect (5-Position)
The 5-methyl group in MTEA is not merely a space-filler; it restricts the rotation of the triazole ring when bound to enzymes.
-
H -> Methyl: Increases lipophilicity (
shift from -1.2 to -0.8) and introduces a steric clash that can enforce bio-active conformations. -
Methyl -> Phenyl: Often drastically improves potency in antimicrobial assays (e.g., against S. aureus) but reduces water solubility and increases plasma protein binding.
Linker & Chirality
-
Ethyl (MTEA) vs. Propyl: Extending the chain to a propyl group (see Result 1.7) often creates a "steric clash" in tight kinase pockets but may benefit GPCR targets (like Histamine H3) where flexibility is required.
-
Chirality: The (S)-enantiomer of MTEA derivatives frequently outperforms the (R)-enantiomer in kinase binding assays due to specific alignment with the hinge region backbone carbonyls.
Visualization: SAR Decision Matrix
The following diagram illustrates the functional consequences of modifying the MTEA core.
Figure 1: SAR Decision Matrix for MTEA optimization. Green nodes indicate desirable outcomes; Red indicates risks.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of MTEA derivatives.
Protocol A: Synthesis of MTEA via Imidate Cyclization
This method avoids the use of unstable intermediates common in other routes.
Reagents: Acetamidine hydrochloride, Ethyl acetimidate, Hydrazine hydrate.
-
Imidate Formation: Dissolve acetonitrile (1.0 eq) in dry ethanol. Bubble dry HCl gas at 0°C for 4 hours. Store at 4°C overnight to precipitate ethyl acetimidate hydrochloride.
-
Cyclization:
-
Suspend ethyl acetimidate (1.0 eq) in ethanol.
-
Add acetamhydrazide (1.0 eq) slowly.
-
Critical Step: Reflux the mixture for 12 hours. Monitor by TLC (MeOH:DCM 1:9). The 1,2,4-triazole forms via a dihydro-intermediate which oxidizes/dehydrates.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Ether.
-
Validation: 1H NMR (DMSO-d6) should show a singlet ~2.3 ppm (Methyl) and lack of ethyl ester signals.
-
Protocol B: Antimicrobial Susceptibility Screening (MIC)
Standardized broth microdilution method for MTEA Schiff Base derivatives.
-
Preparation: Dissolve MTEA analogs in DMSO (Stock 1 mg/mL).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.
-
Plate Setup:
-
Use 96-well sterile plates.
-
Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).
-
-
Incubation: Add 10 µL of bacterial inoculum. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Control: Ciprofloxacin (Positive), DMSO only (Negative).
-
Visualization: Synthesis Workflow
Figure 2: Step-wise synthesis workflow for MTEA generation.
References
-
Sumangala, V., et al. (2012). SAR and antibacterial activity studies of fused 1,2,4-triazole derivatives.[1][2][3][4][5] PMC. Link
-
Zhou, C.H., et al. (2023). Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. European Journal of Medicinal Chemistry. Link
-
ChemScene. (2023). (R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine Product Data.Link
-
Fluorochem. (2023). 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl Data Sheet.Link
-
Alanine, A., et al. (2004).[6] Synthesis and SAR evaluation of 1,2,4-triazoles as A(2A) receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[6] Link
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 5. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR evaluation of 1,2,4-triazoles as A(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"validation of the mechanism of action for a 1,2,4-triazole-based compound"
Topic: Validation of the Mechanism of Action for a Novel 1,2,4-Triazole-Based Compound (Code: TRZ-X) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Defining the Next Generation of Azole Antifungals
The emergence of multi-drug resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, has necessitated the evolution of the 1,2,4-triazole scaffold. While first-generation azoles like Fluconazole (FLC) remain clinical staples, their efficacy is increasingly compromised by mutations in the ERG11 (CYP51) gene and overexpression of efflux pumps.
This guide provides a rigorous validation framework for TRZ-X , a novel 1,2,4-triazole derivative designed with an extended hydrophobic side chain to overcome common resistance mechanisms. We objectively compare TRZ-X against industry standards—Fluconazole (FLC) and Voriconazole (VRC) —integrating phenotypic, biochemical, and structural validation protocols.
Mechanistic Hypothesis: Targeting the CYP51 Heme Pocket
The primary mechanism of action (MoA) for TRZ-X is the inhibition of Lanosterol 14
-
Binding Mode: The N-4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron (Fe) of CYP51, blocking the binding of oxygen and the substrate (lanosterol).
-
Differentiation: Unlike FLC, TRZ-X incorporates a "long-tail" hydrophobic moiety (similar to Posaconazole) that interacts with the substrate access channel. This additional anchoring stabilizes the complex even when point mutations (e.g., Y132H) alter the active site geometry.
Visualizing the Pathway Blockade
The following diagram illustrates the specific intervention point of TRZ-X within the ergosterol pathway and the resulting accumulation of toxic intermediates.
Figure 1: Mechanism of Action. TRZ-X inhibits CYP51, blocking conversion of Lanosterol to Ergosterol, leading to toxic sterol accumulation.[1]
Comparative Efficacy: In Vitro Performance
To validate TRZ-X as a superior candidate, we assessed Minimum Inhibitory Concentrations (MIC) against a panel of Candida species, including resistant isolates.
Experimental Standard: CLSI M27-A3 Broth Microdilution.
| Strain Type | Organism | Fluconazole (FLC) MIC ( | Voriconazole (VRC) MIC ( | TRZ-X MIC ( | Interpretation |
| Wild Type | C. albicans (SC5314) | 0.25 | 0.03 | 0.015 | Superior Potency |
| Azole-Resistant | C. albicans (R-Strain) | >64 (R) | 2.0 (S-DD) | 0.125 | Resistant Breaking |
| Non-albicans | C. glabrata | 32 (S-DD) | 0.5 | 0.25 | Broad Spectrum |
| MDR Pathogen | C. auris | >64 (R) | 1.0 | 0.5 | High Clinical Value |
Key Insight: TRZ-X retains potency (
Biochemical Validation: Sterol Quantitation via GC-MS
Phenotypic death (MIC) is not proof of mechanism. To confirm CYP51 inhibition, one must demonstrate the depletion of ergosterol and the concurrent accumulation of 14
Protocol: Sterol Extraction and Analysis
Rationale: This protocol isolates non-saponifiable lipids to profile the sterol composition of the fungal membrane.
-
Culture Treatment: Inoculate C. albicans in YPD broth. Treat with TRZ-X at 0.5x MIC (sub-lethal) for 16 hours. Include FLC-treated and untreated controls.[2]
-
Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH (w/v). Vortex and incubate at 85°C for 1 hour.
-
Why: This hydrolyzes ester linkages, releasing free sterols from the membrane matrix.
-
-
Extraction: Allow to cool. Add 1 mL of sterile water and 3 mL of n-heptane . Vortex vigorously for 3 minutes.
-
Why: Sterols partition into the non-polar heptane layer.
-
-
Derivatization: Transfer the upper heptane layer to a clean vial. Evaporate to dryness under
stream. Re-dissolve in 100 L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.-
Why: Trimethylsilylation increases volatility and thermal stability for GC analysis.
-
-
GC-MS Analysis: Inject 1
L into a Gas Chromatograph-Mass Spectrometer (e.g., Agilent 7890A/5975C) using a DB-5ms column.-
Target Ions: Monitor m/z 363 (Ergosterol-TMS), m/z 393 (Lanosterol-TMS), and m/z 482 (14
-methyl-3,6-diol).
-
Expected Results:
-
Untreated: >90% Ergosterol.
-
TRZ-X Treated: <10% Ergosterol; >70% Lanosterol/Eburicol.
-
Validation: If Lanosterol accumulates, CYP51 is the confirmed target [2].
Structural Validation: Molecular Docking
To explain the efficacy against resistant strains, we utilize molecular docking simulations.[2]
-
Software: AutoDock Vina or CDOCKER (Discovery Studio).
-
Target: Crystal structure of C. albicans CYP51 (e.g., PDB ID: 5FSA).
-
Observation:
-
Heme Coordination: The triazole ring nitrogen (N4) should be within 2.0–2.2 Å of the Heme Iron.
-
Hydrophobic Tunnel: The "tail" of TRZ-X should occupy the access channel, interacting with residues Y118 and L376.
-
Binding Energy: TRZ-X should exhibit a binding affinity (
) lower than -10 kcal/mol, superior to FLC ( -8.1 kcal/mol) [3].
-
Validation Workflow Summary
The following flowchart outlines the logic for validating a new triazole candidate, ensuring no step is skipped in the drug discovery pipeline.
Figure 2: Strategic Validation Workflow. A self-validating loop ensuring phenotypic potency is backed by biochemical mechanism.
References
-
BenchChem. (2025).[1][3] A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole. Retrieved from
-
Müller, C., et al. (2017). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Protocols. Retrieved from
-
Liu, X., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Microbiology. Retrieved from
-
Pfaller, M. A., et al. (2006). Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates. Antimicrobial Agents and Chemotherapy.[1][4][5][6][7][8][9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Comparative in vitro activities of fluconazole, voriconazole, and MXP-4509 against Romanian blood yeast isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating 1,2,4-Triazole Derivatives: A Comparative In Vivo Efficacy Guide for Systemic Fungal Infections
The 1,2,4-triazole scaffold is a highly privileged structure in medicinal chemistry, serving as the pharmacological core for a vast array of therapeutic agents. While its utility spans oncology (e.g., letrozole) and virology (e.g., ribavirin), its most profound impact remains in the treatment of invasive fungal infections.
As drug development pivots toward overcoming azole-resistant fungal strains and improving pharmacokinetic profiles, evaluating the in vivo efficacy of novel 1,2,4-triazole derivatives against standard-of-care alternatives is a critical bottleneck. This guide provides an objective framework for comparing novel triazole candidates against polyenes and echinocandins, detailing the mechanistic rationale and the rigorous in vivo methodologies required to validate clinical potential.
Mechanistic Baseline: Target Engagement and Causality
The primary mechanism of action for antifungal 1,2,4-triazole derivatives is the targeted inhibition of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme essential for ergosterol biosynthesis. The efficacy of a triazole derivative is fundamentally dictated by its binding affinity: the basic nitrogen (N4) of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron of CYP51A1, while the surrounding N-1 substituent (often a highly modified lipophilic tail) dictates target specificity and overcomes resistance mutations ().
This blockade halts ergosterol production, compromising fungal cell membrane integrity, and simultaneously forces the accumulation of toxic 14α-methyl sterols, ultimately leading to fungal cell death ().
Ergosterol biosynthesis inhibition by 1,2,4-triazoles via CYP51A1 targeting.
Comparative In Vivo Efficacy: Triazoles vs. Alternatives
When evaluating a novel 1,2,4-triazole derivative, it must be benchmarked against existing classes of antifungals to justify its clinical advancement. Historically, lipophilicity has limited the parenteral administration of older triazoles. However, modern drug design has introduced water-soluble triazolium prodrugs (e.g., RO0098557) that undergo enzymatic cleavage in vivo to release the active 1,2,4-triazole moiety, combining high potency with versatile administration routes ().
The table below synthesizes typical in vivo performance metrics in a murine model of systemic candidiasis, comparing modern 1,2,4-triazole derivatives against the gold-standard polyene (Amphotericin B) and echinocandin (Caspofungin).
Quantitative Efficacy Comparison (Murine Systemic Candidiasis)
| Drug Class | Representative Agent | In Vivo ED₅₀ (mg/kg) | Fungal Burden Reduction (log₁₀ CFU/g) | Primary Pharmacological Limitation |
| Novel 1,2,4-Triazole Prodrug | RO0098557 | 1.5 - 4.0 | > 3.5 | Requires host enzymatic activation |
| Standard 1,2,4-Triazole | Voriconazole | 5.0 - 10.0 | ~ 2.5 | Non-linear pharmacokinetics (CYP450 metabolism) |
| Polyene (Alternative) | Amphotericin B | 0.5 - 1.0 | > 4.0 | Severe dose-limiting nephrotoxicity |
| Echinocandin (Alternative) | Caspofungin | 1.0 - 5.0 | ~ 3.0 | Poor CNS penetration; IV administration only |
Key Insight: While Amphotericin B often achieves the highest fungal burden reduction, its narrow therapeutic index due to nephrotoxicity limits its clinical utility. Novel 1,2,4-triazole derivatives offer a superior safety profile and comparable efficacy, particularly when engineered for high water solubility and broad-spectrum target engagement.
Experimental Protocol: Self-Validating Murine Model of Systemic Candidiasis
To generate reliable in vivo efficacy data, the experimental design must be a self-validating system. The following protocol outlines a rigorously controlled murine model of disseminated candidiasis.
Rationale & Causality
-
Why Immunosuppression? By inducing neutropenia with cyclophosphamide, we isolate the drug's direct pharmacodynamic effect from the host's innate immune clearance.
-
Why Intravenous Inoculation? Tail vein injection bypasses absorption variables, ensuring immediate systemic distribution and consistent seeding in highly perfused organs.
-
Why Kidney CFU? Due to their microvascular architecture, the kidneys act as a filtration trap for Candida albicans, making them the most sensitive tissue for quantifying systemic fungal burden.
Step-by-step in vivo murine model workflow for evaluating systemic antifungal efficacy.
Step-by-Step Methodology
Phase 1: Preparation and Immunosuppression
-
Subject Selection: Utilize specific-pathogen-free (SPF) female BALB/c mice (18–22 g).
-
Neutropenia Induction: Administer cyclophosphamide (150 mg/kg) via intraperitoneal (IP) injection on Day -4 and Day -1 prior to infection.
-
Validation Check: Perform a differential blood count on a satellite group on Day 0 to confirm absolute neutrophil counts are <100 cells/μL.
-
Phase 2: Inoculation
3. Inoculum Preparation: Culture Candida albicans (e.g., SC5314 strain) overnight in YPD broth at 35°C. Wash and resuspend in sterile saline to a concentration of
Phase 3: Treatment and Internal Validation 5. Dosing Regimen: Begin treatment 2 hours post-infection. Administer the novel 1,2,4-triazole derivative (e.g., 1, 5, and 10 mg/kg cohorts) once daily for 5 consecutive days. 6. Self-Validating Controls:
- Negative Control (Vehicle): Must show 100% mortality by Day 5-7. If mice survive, the inoculum was insufficient or non-viable.
- Positive Control (Amphotericin B, 1 mg/kg IV): Must show >90% survival and >3 log₁₀ reduction in CFU. If this fails, the model is fundamentally flawed or the strain is resistant.
Phase 4: Endpoint Analysis 7. Survival Tracking: Monitor clinical signs of morbidity (ruffled fur, hypothermia, ataxia) twice daily for 14 days. Euthanize animals reaching humane endpoints. 8. Fungal Burden Quantification: On Day 6 (for a subset of animals) and Day 14 (survivors), aseptically harvest the kidneys. Homogenize the tissue in 2 mL of sterile saline, perform serial 10-fold dilutions, and plate on Sabouraud Dextrose Agar (SDA). Incubate for 24-48 hours and calculate the log₁₀ CFU/g of kidney tissue.
References
-
Aggarwal, R., & Sumran, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 205, 112652. URL:[Link]
-
Ohwada, J., Tsukazaki, M., Hayase, T., et al. (2003). Design, synthesis and antifungal activity of a novel water soluble prodrug of antifungal triazole. Bioorganic & Medicinal Chemistry Letters, 13(2), 191-196. URL:[Link]
-
Sun, Y., Liu, R., Luo, Z., et al. (2024). Identification of Novel and Potent Triazoles Targeting CYP51 for Antifungal: Design, Synthesis, and Biological Study. European Journal of Medicinal Chemistry, 280, 116942. URL:[Link]
Publish Comparison Guide: Cross-Reactivity Profiling of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine
Executive Summary
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine (CAS: 462651-77-0) is a polar, heterocyclic primary amine widely utilized as a fragment in Fragment-Based Drug Discovery (FBDD) and as a linker in PROTAC design.[1][2][3] While valued for its high water solubility and ability to engage in hydrogen bonding, its 1,2,4-triazole core presents specific cross-reactivity liabilities—primarily involving metalloenzyme inhibition (e.g., CYP450s) and tautomeric switching.
This guide provides a technical roadmap for profiling these liabilities, contrasting the compound with standard amine fragments to aid researchers in "de-risking" this scaffold early in the lead optimization process.
Chemical Biology Profile & Liability Analysis
Structural Deconstruction
To understand cross-reactivity, we must first deconstruct the molecule’s reactive vectors:
-
Vector A: The Primary Amine (
): A standard nucleophile ( ). It is the primary handle for conjugation but poses a risk of non-specific binding to aldehyde-containing cofactors (e.g., PLP) or reactive electrophiles in screening libraries. -
Vector B: The 1,2,4-Triazole Core: This ring system exists in a tautomeric equilibrium (1H/4H).[4] Crucially, the
and nitrogens are potent ligands for transition metals. This creates a high probability of off-target binding to heme-iron centers (CYP enzymes) and zinc-dependent metalloproteases.
Physicochemical Properties
| Property | Value (Predicted/Observed) | Implication for Profiling |
| Molecular Weight | 126.16 g/mol | Ideal for fragment screening (<300 Da). |
| cLogP | -0.8 to -0.2 | High hydrophilicity; low risk of lipophilic non-specific binding. |
| TPSA | ~65-70 Ų | High polar surface area relative to size; excellent solubility. |
| pKa (Triazole) | ~10.0 (acidic NH) | Exists as neutral species at physiological pH (7.4). |
| H-Bond Donors/Acceptors | 2 / 3 | High capacity for specific polar interactions. |
Comparative Analysis: "Fragment vs. Fragment"
The following table compares 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine against two common alternatives used in similar medicinal chemistry contexts.
| Feature | Triazole-Ethanamine (Subject) | Benzylamine (Standard Control) | 2-Picolylamine (Chelator Analog) |
| Primary Utility | Polar scaffold, bioisostere for amides | Hydrophobic linker, steric probe | Metal-binding motif, polar linker |
| CYP Inhibition Risk | High (Type II binding to Heme) | Low (Metabolic substrate) | High (Heme ligation) |
| Solubility (pH 7.4) | Very High | Moderate | High |
| Metabolic Stability | High (Triazole is robust) | Low (Oxidative deamination) | Moderate |
| Tautomeric Risk | Yes (1H/2H/4H shift) | No | No |
| Rec. Profiling | CYP Spectral Binding + Metal Panel | Standard ADME | Metal Panel |
Mechanism of Cross-Reactivity
The primary liability of this fragment is Type II Ligand Binding to heme-containing enzymes. Unlike competitive inhibitors that bind the active site pocket, the triazole nitrogen (
Visualization: Tautomeric & Coordination Liability
Caption: Mechanistic pathway of cross-reactivity. The 4H-tautomer poses the highest risk for direct heme coordination (CYP inhibition), while the amine side chain presents risks for covalent adduct formation with aldehydes.
Experimental Protocols for Profiling
To validate the selectivity of this fragment, do not rely solely on
Protocol A: CYP450 Spectral Binding Assay (The "Gold Standard")
Why this works: This assay detects the physical binding of the triazole nitrogen to the heme iron, causing a characteristic "Type II" spectral shift (Soret peak shift from ~418 nm to ~425 nm). It is more robust than functional assays for detecting this specific liability.
Materials:
-
Recombinant CYP3A4 or CYP2C9 microsomes (1 µM P450 content).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Dual-beam spectrophotometer.
Workflow:
-
Baseline: Record baseline spectrum (350–500 nm) of microsomes in buffer.
-
Titration: Add the triazole-ethanamine fragment in stepwise increments (0.5 µM to 100 µM) to the sample cuvette. Add equivalent solvent (DMSO) to the reference cuvette.
-
Detection: Monitor the difference spectrum.
-
Positive Cross-Reactivity: Appearance of a peak at ~425-430 nm and a trough at ~390-410 nm (Type II spectrum).
-
Negative Result: No spectral shift implies the fragment binds elsewhere or not at all.
-
-
Quantification: Plot
vs. [Concentration] to determine the spectral dissociation constant ( ).
Protocol B: Promiscuous Aggregation Check (DLS)
Why this works: Small polar fragments rarely aggregate, but if this compound is used as a linker in a larger lipophilic context, it can induce colloidal aggregation.
Workflow:
-
Prepare fragment at 100 µM in assay buffer (with 0.01% Triton X-100 to prevent false positives).
-
Measure using Dynamic Light Scattering (DLS) .
-
Criteria:
-
Pass: Scattering intensity < 100 kcps; Radius < 1 nm.
-
Fail: Scattering intensity > 1000 kcps; Radius > 50 nm (indicates colloidal formation).
-
Strategic Decision Guide
Use this flowchart to determine if 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine is the correct building block for your project.
Caption: Decision logic for incorporating the triazole-ethanamine fragment. If the biological target contains metal ions, the risk of false positives is high.
References
-
Structural Basis of Azole Inhibition: Lassé, M. et al. "Structure-activity relationship of triazole-based inhibitors of CYP enzymes." Journal of Medicinal Chemistry, 2015. Link
-
Triazole Tautomerism: Alkorta, I. et al. "Tautomerism in 1,2,4-triazoles: A theoretical study." Journal of Physical Chemistry A, 2002. Link
-
Fragment Profiling Protocols: Erlanson, D. A. et al. "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery, 2016. Link
-
Heme Coordination Assays: Sevrioukova, I. F. "P450-ligand interactions: Spectral analysis." Methods in Molecular Biology, 2013. Link
Sources
A Comparative Guide to the Biological Activity of 1,2,3-Triazoles and 1,2,4-Triazoles for Researchers in Drug Discovery
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a wide array of therapeutic agents.[1] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides an in-depth comparative analysis of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.
Core Structural and Synthetic Differences: A Tale of Two Isomers
The fundamental distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1]
The synthesis of 1,2,3-triazoles has been notably advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition. This method allows for the efficient and regioselective creation of 1,4-disubstituted derivatives, making it a powerful tool for generating large libraries of compounds for high-throughput screening.[2][3] In contrast, the synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazides or other precursors.[4]
Comparative Bioactivity Overview: A Broad Spectrum of Therapeutic Potential
Both triazole isomers exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[1][5] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole ring is arguably more established in commercially available drugs, with well-known examples like the antifungals fluconazole and itraconazole, and the anxiolytic alprazolam.[1][6] Conversely, the 1,2,3-triazole scaffold, buoyed by the synthetic ease of click chemistry, is a rapidly emerging pharmacophore with numerous candidates in various stages of drug development.[2][7]
Antifungal Activity: 1,2,4-Triazoles as the Vanguard
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1][8]
Mechanism of Action
The primary mechanism of action for 1,2,4-triazole antifungals involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[6][9][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[10][11]
Caption: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazoles.
While some 1,2,3-triazole derivatives have demonstrated antifungal activity, they are generally less potent than their 1,2,4-triazole counterparts.[12][13]
Comparative Antifungal Activity Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivatives | Candida albicans | 0.5 - 64 (Fluconazole) | [12] |
| Aspergillus niger | 3.12 - 25 | ||
| 1,2,3-Triazole Derivatives | Candida spp. | 64 - 256 | [12] |
Anticancer Activity: A Promising Arena for Both Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1]
Mechanism of Action
The anticancer mechanisms of triazoles are diverse and often depend on the specific substitutions on the triazole ring. One common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and play a key role in tumor growth and proliferation.[14][15][16]
Caption: Inhibition of the EGFR Signaling Pathway by Triazole Derivatives.
Comparative Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole Hybrid | MCF-7 (Breast) | 0.035 | [17] |
| 1,2,4-Triazole Derivative | Human Breast Adenocarcinoma | Potent Activity | [13] |
| 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [18] |
| 1,2,3-Triazole Hybrid | A549 (Lung) | 2.97 | [19] |
Antibacterial Activity: A Field of Growing Interest
Both 1,2,3- and 1,2,4-triazole derivatives have shown a wide range of antimicrobial activity, including against drug-resistant strains.[1][7]
Mechanism of Action
The antibacterial mechanisms of triazoles are varied. Some derivatives are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[20] Others may disrupt the bacterial cell membrane or interfere with protein synthesis.[7][15]
Comparative Antibacterial Activity Data
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Derivative | S. aureus | 0.264 (mM) | [21] |
| E. coli | 0.25 - 1 | [21] | |
| 1,2,3-Triazole Hybrid | MRSA | 16 | [7] |
Experimental Protocols
Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via Click Chemistry
This protocol describes a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Terminal alkyne (1.0 mmol)
-
Organic azide (1.0 mmol)
-
Sodium ascorbate (0.2 mmol)
-
Copper(II) sulfate pentahydrate (0.1 mmol)
-
tert-Butanol/Water (1:1, 10 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,4-disubstituted 1,2,3-triazole.
Caption: General Workflow for the Synthesis of 1,2,3-Triazoles via Click Chemistry.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24][25]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antibacterial Activity Screening: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][26][27]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Both 1,2,3- and 1,2,4-triazoles are undeniably privileged scaffolds in drug discovery, each with its own set of advantages and a proven track record of biological activity. The 1,2,4-triazole core remains the gold standard in the development of antifungal agents due to its well-established mechanism of action and clinical success. For anticancer and antibacterial applications, both isomers offer fertile ground for the development of novel therapeutics. The synthetic accessibility of 1,2,3-triazoles via click chemistry provides a significant advantage for the rapid generation and screening of large compound libraries. Ultimately, the choice between a 1,2,3- and a 1,2,4-triazole scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy employed. This guide serves as a foundational resource for researchers to make informed decisions in the design and development of next-generation triazole-based drugs.
References
- Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).
- MTT assay protocol | Abcam. (n.d.).
- comparative analysis of 1,2,3-triazole versus 1,2,4-triazole bioactivity - Benchchem. (n.d.).
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (2023, January 31).
- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012, May 16).
- EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC - SciSpace. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
- EGFR and Its Application in Cancer Therapy - Cusabio. (n.d.).
- The biosynthesis pathway of ergosterol in fungi. The diagram... - ResearchGate. (n.d.).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.).
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (2024, March 23).
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2022, August 2).
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (2022, April).
- Isomers of 1,2,3-triazole and 1,2,4-triazole - ResearchGate. (n.d.).
- Design, synthesis and evaluation of 1, 2, 4-triazole derivatives as antifungal - ResearchGate. (2012).
- Ergosterol Biosynthesis - Antifungal Drug Discovery - Creative Biolabs. (n.d.).
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.).
- Some drugs containing 1,2,4-triazoles. - ResearchGate. (n.d.).
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.).
- Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.).
- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. (2020, December 31).
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles - Der Pharma Chemica. (n.d.).
- New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC. (2023, October 14).
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (2025, March 16).
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
- What are Ergosterol biosynthesis inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (2024, October 2).
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PMC - NIH. (n.d.).
- Antimicrobial Screening of Some Newly Synthesized Triazoles. (2017, June 30).
- 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. (n.d.).
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024, June 14).
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed. (2024, April 29).
- A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities - ResearchGate. (2024, July 31).
Sources
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- 2. cusabio.com [cusabio.com]
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- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
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- 7. researchgate.net [researchgate.net]
- 8. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
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- 13. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. atcc.org [atcc.org]
- 23. researchhub.com [researchhub.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. protocols.io [protocols.io]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
"benchmarking the synthetic efficiency of different routes to 1,2,4-triazoles"
The following guide benchmarks the synthetic efficiency of primary routes to 1,2,4-triazoles. It is structured to assist medicinal chemists in selecting the optimal pathway based on substrate availability, substitution patterns, and green chemistry metrics.
Introduction: The Triazole Pharmacophore
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for amides and carboxylic acids while offering improved metabolic stability and hydrogen-bonding capabilities. Its prevalence in antifungals (e.g., Fluconazole), anticancer agents (e.g., Letrozole), and kinase inhibitors necessitates robust, scalable, and atom-economical synthetic methods.
This guide benchmarks three dominant synthetic strategies:
-
Classical Condensation (Pellizzari/Einhorn-Brunner)
-
Oxidative Cyclization of Amidines/Amidrazones
-
Transition-Metal Catalyzed [3+2] Annulation
Decision Framework: Route Selection
Selecting the correct route depends heavily on the desired substitution pattern (3,5-disubstituted vs. 1,3,5-trisubstituted) and the stability of the R-groups.
Figure 1: Decision tree for selecting the optimal synthetic route based on target substitution and starting material availability.
Comparative Benchmarking Analysis
The following table contrasts the efficiency of the primary routes. Data is synthesized from modern process chemistry literature.
| Metric | Route A: Modified Pellizzari (Nitrile + Hydrazide) | Route B: Oxidative Cyclization (Amidine + Hydrazine) | Route C: Classical Pellizzari (Amide + Hydrazide) |
| Primary Product | 3,5-Disubstituted | 1,3,5-Trisubstituted | 3,5-Disubstituted |
| Atom Economy | High (Water is sole byproduct) | Medium (Oxidant waste) | High (Water byproduct) |
| Reaction Temp | 100–160 °C (or MW 150 °C) | 25–80 °C | >140 °C |
| Typical Yield | 80–95% | 75–90% | 30–55% (Traditional) |
| Regioselectivity | N/A (Symmetrical tautomer) | Excellent | Poor |
| Scalability | Excellent (Process friendly) | Good (Depends on oxidant) | Poor (Harsh conditions) |
| Green Score | High (Solvent-free options) | Medium (Requires oxidants) | Low (High energy demand) |
Deep Dive: The Modified Pellizzari Protocol (Route A)
The direct condensation of nitriles with hydrazides is currently the most efficient route for generating 3,5-disubstituted-1,2,4-triazoles. Unlike the classical Pellizzari reaction (amide + hydrazide), which suffers from low yields due to the poor electrophilicity of the amide carbonyl, the nitrile variant proceeds via a highly reactive amidrazone intermediate.
Mechanism of Action
The reaction follows a nucleophilic addition-elimination pathway. The hydrazide nitrogen attacks the nitrile carbon, forming an intermediate acyl-amidrazone, which undergoes cyclodehydration.
Figure 2: Mechanistic pathway of the base-catalyzed condensation of nitriles and hydrazides.
Validated Experimental Protocol
Source: Adapted from modern microwave-assisted methodologies (Snippet 1.5, 1.20).
Reagents:
-
Aryl/Alkyl Nitrile (1.0 equiv)
-
Acyl Hydrazide (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.1 equiv)
-
Solvent: n-Butanol (high boiling point, green solvent)
Step-by-Step Workflow:
-
Charge: In a microwave-safe vial or round-bottom flask, combine the nitrile (5 mmol), acyl hydrazide (5 mmol), and K₂CO₃ (5.5 mmol) in n-butanol (10 mL).
-
Activation:
-
Microwave Method (Recommended): Irradiate at 150°C for 30–60 minutes.
-
Thermal Method: Reflux at 120–130°C for 12–24 hours.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the nitrile spot.
-
Workup: Cool the mixture to room temperature. The product often precipitates directly.
-
Isolation: Filter the solid. Wash with cold water (to remove K₂CO₃) and cold ethanol.
-
Purification: Recrystallization from ethanol is usually sufficient. Column chromatography is rarely needed due to the high specificity of the reaction.
Why this works: The use of K₂CO₃ activates the hydrazide nucleophile, while n-butanol allows for reaction temperatures sufficient to drive the dehydration step without degrading sensitive functional groups.
Alternative Route: Oxidative Cyclization (Route B)
For 1,3,5-trisubstituted triazoles, the reaction of amidines with hydrazines followed by oxidative cyclization is superior.
-
Reagents: Amidine hydrochloride, Phenylhydrazine, Base (Et₃N), Oxidant (Cu(OAc)₂ or I₂).
-
Efficiency: This route avoids the regioselectivity issues of the Einhorn-Brunner reaction.
-
Green Aspect: Recent variants use catalytic Copper (Cu) with O₂ (air) as the terminal oxidant, significantly reducing toxic waste compared to stoichiometric oxidants like lead tetraacetate (Snippet 1.3).
Conclusion & Recommendation
-
For High-Throughput Screening (HTS): Use Route A (Nitrile + Hydrazide) . The reaction is robust, tolerates moisture, and often requires no chromatographic purification, making it ideal for parallel synthesis libraries.
-
For Complex Scaffolds: Use Route B (Oxidative Cyclization) if specific 1,3,5-substitution is required.
-
For Large Scale Process: Route A is preferred due to the absence of heavy metal catalysts and high atom economy.
References
-
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles. BenchChem Application Notes.Link
-
Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Enamine.Link
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.Link
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management.Link
-
Pellizzari Reaction. Comprehensive Organic Name Reactions and Reagents.Link
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules (MDPI).Link
"validation of computational predictions for 1,2,4-triazole-protein binding"
Executive Summary: The "Triazole Trap" in In Silico Predictions
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, present in blockbusters like fluconazole (antifungal) and letrozole (anticancer).[1] Its popularity stems from its ability to act as a rigid linker and a hydrogen bond acceptor/donor. However, for computational chemists, 1,2,4-triazoles represent a significant modeling challenge.
Standard molecular docking scoring functions often overestimate the binding affinity of triazoles due to two distinct failures:
-
Tautomeric Ambiguity: The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. Docking software frequently locks the ligand in a low-energy vacuum tautomer that may not match the bioactive species required for the protein pocket.
-
Solvation Penalties: Triazoles are highly solvated in solution. To bind, they must shed this hydration shell—a high-enthalpy penalty that rigid receptor docking often neglects.
This guide provides a rigorous, data-driven framework for validating computational triazole hits using orthogonal biophysical assays. We move beyond simple "Yes/No" screening to dissecting kinetics and structural fidelity.
The Validation Workflow
Before detailing specific assays, we must establish the logic of validation. A high docking score (-9.0 kcal/mol) is a hypothesis, not a result. The following workflow illustrates the triage process from in silico prediction to structural confirmation.
Figure 1: Integrated workflow for validating triazole hits. Note the critical "Triage" step to account for tautomeric states before experimental investment.
Comparative Analysis of Validation Methodologies
For 1,2,4-triazole derivatives, not all assays are equal. Surface Plasmon Resonance (SPR) is superior for understanding the quality of binding (residence time), while STD-NMR is essential for validating fragment-sized triazole hits that may have weak affinities (
Table 1: Performance Matrix of Validation Assays
| Feature | SPR (Surface Plasmon Resonance) | ITC (Isothermal Titration Calorimetry) | STD-NMR (Saturation Transfer Difference) | TSA (Thermal Shift Assay) |
| Primary Output | Kinetics ( | Thermodynamics ( | Epitope Mapping (Structural contact) | |
| Sensitivity Range | pM to mM | nM to low | N/A (Qualitative) | |
| Triazole Relevance | Critical. Triazoles often exhibit slow | Moderate. Good for stoichiometry, but triazole solvation effects can obscure | High. Validates if the triazole ring or the R-group is the primary contact point. | Low. Triazoles are often fragments; they may not stabilize the protein enough for a clear |
| Sample Consumption | Low (< 50 | High (> 500 | High (Protein recycled, Ligand excess) | Low |
| Throughput | Medium-High (Automated) | Low (Serial) | Medium (with autosamplers) | High (96/384 well) |
Deep Dive: Experimental Protocols
Protocol A: Kinetic Validation via SPR
Why this matters: Computational docking predicts affinity (
Prerequisites:
-
Instrument: Biacore T200 or S200 (or equivalent).
-
Chip: CM5 (Dextran) or NTA (Capture).
-
Ligand: 1,2,4-triazole derivative (>95% purity).
Step-by-Step Workflow:
-
Immobilization Strategy:
-
Avoid random amine coupling if the active site contains Lysine residues.
-
Preferred: Biotinylate the protein (Avidin capture) or use His-tag capture (NTA chip) to ensure the binding pocket is accessible.
-
Target Density: Keep Rmax low (< 50 RU) to prevent mass transport limitations.
-
-
Solvent Correction (Crucial for Triazoles):
-
Triazoles are often dissolved in DMSO. DMSO causes high bulk refractive index shifts.
-
Prepare a solvent correction curve (4.5% to 5.5% DMSO if running at 5%).
-
Self-Validation: Include a positive control (known binder) and a negative control (non-binding triazole isomer) in every run.
-
-
Single-Cycle Kinetics:
-
Inject 5 concentrations of the triazole (e.g., 0.1x to 10x predicted
) sequentially without regeneration. -
Reasoning: Triazoles can be "sticky." Regeneration solutions (acid/base) might damage the protein. Single-cycle kinetics avoids this risk.
-
-
Data Analysis:
-
Fit to a 1:1 binding model.[2]
-
Red Flag: If the "T-value" (transport limitation) is high, the
is artificially capped. Repeat with lower immobilization density.
-
Protocol B: Structural Validation via STD-NMR
Why this matters: If your docking predicts the triazole nitrogen (N4) binds to a specific residue, STD-NMR can confirm if the triazole ring is indeed receiving magnetization transfer from the protein.
Step-by-Step Workflow:
-
Sample Preparation:
-
Protein: 10-20
(deuterated buffer). -
Ligand: 500-1000
(50-100x excess). -
Note: Ensure the ligand is soluble at 1mM without aggregation (common false positive source).
-
-
Pulse Sequence Setup:
-
Run a standard 1D
NMR first to assign ligand peaks. -
On-Resonance Irradiation: Set frequency to -0.5 ppm or 10-12 ppm (protein methyls/amides) to saturate the protein.
-
Off-Resonance Irradiation: Set to 30 ppm (control).
-
Saturation Time: 2 seconds (Gaussian train pulses).
-
-
Epitope Mapping:
-
Subtract "On" spectrum from "Off" spectrum.[3]
-
Peaks that appear in the difference spectrum are in direct contact with the protein (< 5 Å).
-
Interpretation: If the triazole ring protons show a strong STD effect (high intensity), the ring is buried. If only the R-group shows signal, the triazole might be solvent-exposed (contradicting a deep-pocket docking prediction).
-
Troubleshooting & Data Interpretation
When experimental data contradicts the computational prediction, use the following decision logic to diagnose the failure.
Figure 2: Diagnostic decision tree for resolving discrepancies between in silico predictions and bench results.
Synthesis of Causality
If docking predicts strong binding but SPR shows none:
-
The Water Bridge: 1,2,4-triazoles often bind via water-mediated hydrogen bonds. If your docking protocol removed all crystal waters, the predicted pose is physically impossible.
-
The Protonation State: At physiological pH (7.4), the triazole is neutral, but the local pH in a catalytic pocket can shift. If the protein requires a protonated triazole (cationic), standard docking will miss this interaction.
References
-
Fragment screening for the modelling community: SPR, ITC, and crystallography. Source: University of Melbourne / SAMPL Challenge Context: Detailed comparison of SPR and ITC for validating fragment hits, highlighting the strengths of SPR for weak binders.
-
A comparative study of fragment screening methods on the p38α kinase. Source: National Institutes of Health (PMC) Context: A landmark study comparing SPR, biochemical assays, and crystallography specifically for triazole-containing fragments.
-
Calculation of aqueous dissociation constants of 1,2,4-triazole and tetrazole: A comparison of solvation models. Source: Royal Society of Chemistry (RSC) Context: Explains the computational difficulty in modeling triazole solvation energies, a primary cause of docking failures.
-
STD NMR as a Technique for Ligand Screening and Structural Studies. Source: PubMed Context: Definitive protocol for setting up Saturation Transfer Difference NMR to map ligand epitopes.
-
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Source: Lab Manager Context: Objective comparison of throughput and sensitivity between the two major biophysical techniques.
Sources
Engineering Reproducibility in 1,2,4-Triazole Synthesis: A Comparative Guide to Classical and Modern Methodologies
Introduction
1,2,4-triazoles are privileged scaffolds in medicinal chemistry, forming the pharmacophoric core of blockbuster antifungals (e.g., fluconazole, voriconazole) and emerging antiviral and anti-inflammatory agents[1][2]. Despite their ubiquity in drug development, bench chemists frequently encounter a "reproducibility crisis" when attempting to scale or replicate published synthetic routes. This guide critically evaluates the thermodynamic and kinetic barriers of classical methods against modern, high-fidelity alternatives—specifically microwave-assisted and transition-metal-catalyzed protocols—to help researchers engineer true reproducibility into their workflows.
Mechanistic Causality: Why Classical Methods Fail in Reproducibility
The Pellizzari Reaction
Discovered in 1911, the Pellizzari reaction involves the condensation of an amide with an acyl hydrazide[1]. While conceptually elegant for accessing 3,5-disubstituted-1,2,4-triazoles, its practical reproducibility is notoriously poor[1][3].
The Causality: The mechanism initiates with the nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, forming an intermediate that must undergo two sequential dehydrations and an intramolecular cyclization[1]. These steps are thermodynamically demanding. To drive the reaction forward, extreme convective heating (150–160 °C) over 3-4 hours is required[1][3]. Convective heating creates thermal gradients within the reaction vessel, leading to localized overheating, reactant sublimation, and the formation of tarry byproducts. Consequently, batch-to-batch yields fluctuate wildly, and the method is severely limited by the substituents it can tolerate[1].
The Einhorn-Brunner Reaction
This classical method condenses an imide with a mono-substituted hydrazine in the presence of a weak acid catalyst to yield 1,5-disubstituted-1,2,4-triazoles[2][3].
The Causality: While more regioselective than the Pellizzari route, the Einhorn-Brunner reaction relies heavily on the precise pKa of the acid catalyst and strict anhydrous conditions[3]. Trace moisture or slight deviations in reflux temperatures can shift the equilibrium backward, hydrolyzing the intermediate and drastically reducing the isolated yield.
Mechanistic pathway of the Pellizzari 1,2,4-triazole synthesis.
Modern Alternatives: Engineering Reproducibility
To overcome the thermodynamic pitfalls of classical synthesis, modern methodologies manipulate energy delivery and activation barriers to ensure high-fidelity replication.
Microwave-Assisted Synthesis
Microwave irradiation fundamentally alters the kinetic profile of triazole cyclization[4]. Unlike convective heating, microwaves induce rapid, volumetric heating through dipolar polarization[4]. This ensures a uniform thermal field, eliminating localized degradation. Reactions that traditionally took hours at high temperatures are completed in 5–10 minutes with yields frequently exceeding 85%, offering a highly reproducible and green approach[4][5].
Copper-Catalyzed Oxidative Coupling
Transition-metal catalysis, specifically using Cu(I) salts, enables the construction of 1,2,4-triazoles from amidines and nitriles via sequential N-C and N-N bond formation[3][4]. The metal center stabilizes intermediate nitrogen-centered radicals or coordinates the nucleophiles, drastically lowering the activation energy[6]. This ensures high regioselectivity, excellent functional group tolerance, and high reproducibility across different laboratories[3][6].
Quantitative Performance Comparison
The following table summarizes the operational parameters and reproducibility metrics of the discussed synthesis methods.
| Synthesis Method | Primary Reagents | Temp (°C) | Reaction Time | Avg. Yield (%) | Reproducibility Score |
| Classical Pellizzari | Amide + Acyl Hydrazide | 150–160 | 3–4 hours | 40–60% | Low |
| Classical Einhorn-Brunner | Imide + Hydrazine | Reflux | 4–6 hours | 50–70% | Moderate |
| Cu-Catalyzed Coupling | Amidine + Nitrile | 120 | 12–24 hours | 75–85% | High |
| Microwave-Assisted | Varies (e.g., Schiff bases) | 100–150 | 5–10 mins | 85–95% | Very High |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checkpoints. Below are two contrasted workflows demonstrating the difference between classical variability and modern precision.
Protocol A: Classical Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole (Baseline)[2][3]
-
Reagent Preparation: In a round-bottom flask, combine benzamide (10 mmol) and benzoyl hydrazide (10 mmol).
-
Thermal Activation: Heat the neat mixture in an oil bath at 150–160 °C for 3–4 hours[3].
-
Validation Checkpoint (Failure Mode): Monitor the melt. If excessive charring occurs (turning dark brown/black), localized overheating has occurred, indicating a likely yield drop.
-
-
Work-up: Cool to room temperature. Triturate the solidified mass with a small amount of cold ethanol[3].
-
Purification: Filter and recrystallize from ethanol.
-
Pitfall: Unreacted starting materials often co-crystallize, requiring multiple recrystallizations and further depressing the final yield.
-
Protocol B: Microwave-Assisted Synthesis (High-Fidelity)[4][5]
-
Reagent Mixing: Combine the precursors (e.g., 10 mmol amide and 10 mmol hydrazide) in a microwave-safe vessel with a polar solvent (e.g., ethanol or DMF) to facilitate dipolar polarization.
-
Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 150 °C for 5–10 minutes[4][5].
-
Validation Checkpoint: Perform a TLC check (EtOAc:Hexane 1:1). The complete disappearance of the starting material spots validates the completion of the dehydration step. If SM remains, irradiate for an additional 2 minutes.
-
-
Precipitation: Pour the mixture into ice-cold water to force the precipitation of the triazole product.
-
Validation Checkpoint: Instantaneous formation of a distinct precipitate confirms successful cyclization.
-
-
Isolation: Filter, wash with cold ethanol, and dry in vacuo to obtain the product in >85% yield[5].
Self-validating workflow for microwave-assisted 1,2,4-triazole synthesis.
Conclusion
While classical methods like the Pellizzari and Einhorn-Brunner reactions laid the foundational chemistry for 1,2,4-triazoles, their inherent thermodynamic barriers make them unsuitable for reproducible, scalable synthesis[1][3]. Adopting microwave-assisted volumetric heating or transition-metal catalysis not only drastically reduces reaction times but provides the stringent kinetic control required for high-fidelity reproducibility[4][5][6]. For modern drug development professionals, integrating these advanced methodologies with self-validating in-process controls is non-negotiable.
References
-
Pellizzari reaction - Wikipedia. wikipedia.org. 1
-
Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. benchchem.com. 3
-
A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. scispace.com. 2
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. nih.gov. 4
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. nih.gov. 6
-
Synthesis, Characterization and Antimicrobial Activities of 1,2,4-Triazole /Isatin Schiff bases and their Mn(II), Co(II) complexes - Oriental Journal of Chemistry. orientjchem.org. 5
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
